4,4,5,5,5-Pentafluoropentyl methanesulfonate
Description
Properties
IUPAC Name |
4,4,5,5,5-pentafluoropentyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F5O3S/c1-15(12,13)14-4-2-3-5(7,8)6(9,10)11/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRVGMDZPRZPDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCCC(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90475884 | |
| Record name | 4,4,5,5,5-pentafluoropentyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252947-01-6 | |
| Record name | 4,4,5,5,5-pentafluoropentyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4,4,5,5,5-Pentafluoropentyl methanesulfonate chemical properties
An In-depth Technical Guide to 4,4,5,5,5-Pentafluoropentyl Methanesulfonate
Executive Summary
This compound is a crucial, high-value organofluorine intermediate, primarily recognized for its role as a key building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its structure combines a reactive methanesulfonate (mesylate) leaving group with a pentafluorinated alkyl chain, a moiety known to impart unique and desirable physicochemical properties to target molecules, such as enhanced metabolic stability and modulated lipophilicity. This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, detailed spectroscopic characterization, reactivity profile, and essential safety protocols. The content herein is curated for researchers, medicinal chemists, and process development scientists who utilize fluorinated intermediates to address challenges in modern drug discovery.
Introduction and Strategic Importance
This compound (CAS No. 252947-01-6) is a specialized chemical intermediate.[1][2][3] Its significance in the pharmaceutical landscape stems from its application in the synthesis of Fulvestrant, an estrogen receptor antagonist used in the treatment of hormone receptor-positive metastatic breast cancer.[2][4] The incorporation of the 4,4,5,5,5-pentafluoropentyl side chain is a critical step in the synthesis of Fulvestrant and related steroidal antiestrogens.[4]
The strategic value of this molecule lies in the unique properties conferred by the terminal pentafluoroethyl group (-CF₂CF₃). Fluorinated alkyl chains are increasingly employed in medicinal chemistry to enhance the pharmacokinetic profile of drug candidates.[5] Properties such as increased metabolic stability, improved membrane permeability, and altered binding affinities can be attributed to the introduction of these moieties.[6][7] The pentafluoropentyl group, in particular, serves as a bioisostere for other lipophilic groups, offering a distinct electronic and conformational profile.[6][8] This guide serves as a technical resource for leveraging the unique reactivity of this intermediate in synthetic campaigns.
Physicochemical and Structural Properties
The molecule's properties are dominated by the electron-withdrawing nature of the fluorinated chain and the excellent leaving group capability of the mesylate moiety. A summary of its core properties is provided below.
| Property | Value | Source |
| CAS Number | 252947-01-6 | [1][2][3] |
| Molecular Formula | C₆H₉F₅O₃S | [1][3] |
| Molecular Weight | 256.19 g/mol | [1][2][3] |
| IUPAC Name | This compound | [3] |
| Synonyms | Methanesulfonic Acid 4,4,5,5,5-pentafluoro-pentyl ester | [1][2][9] |
| Appearance | Not explicitly stated; likely a colorless to yellow liquid | Inferred |
| Boiling Point | 243.7 ± 40.0 °C (Predicted) | [10] |
| Density | 1.405 ± 0.06 g/cm³ (Predicted) | [10] |
| SMILES | CS(=O)(=O)OCCCC(F)(F)C(F)(F)F | [1][3] |
Synthesis and Purification Protocol
The synthesis of this compound is a straightforward but critical procedure involving the activation of the corresponding alcohol. The causality behind this choice is clear: converting the primary alcohol's hydroxyl group—a poor leaving group—into a mesylate transforms it into an excellent leaving group, primed for nucleophilic substitution.
Caption: Synthetic pathway for this compound.
Experimental Protocol
This protocol is a self-validating system; successful conversion can be easily monitored by Thin Layer Chromatography (TLC) by observing the consumption of the more polar starting alcohol and the appearance of the less polar product.
A. Materials and Reagents:
-
4,4,5,5,5-Pentafluoro-1-pentanol (1.0 eq)
-
Methanesulfonyl Chloride (1.2 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
B. Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add 4,4,5,5,5-pentafluoro-1-pentanol (1.0 eq) and anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction upon addition of the highly reactive methanesulfonyl chloride.
-
Base Addition: Slowly add triethylamine (1.5 eq) to the solution. The base acts as a scavenger for the HCl generated during the reaction, preventing side reactions.
-
Mesylation: Add methanesulfonyl chloride (1.2 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The acid wash removes excess triethylamine, the bicarbonate wash removes residual acid, and the brine wash aids in phase separation.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
C. Purification:
-
The crude product is typically purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. The pure product is obtained as a stable oil.
Spectroscopic Characterization
Accurate characterization is paramount for confirming the identity and purity of the synthesized compound. While specific experimental spectra are not widely published, the expected NMR and mass spectrometry data can be reliably predicted based on its structure.
| Spectroscopic Data (Predicted) | |
| ¹H NMR | δ (ppm) |
| ~4.4 | |
| ~3.1 | |
| ~2.3 | |
| ~2.0 | |
| ¹³C NMR | δ (ppm) |
| ~110-125 (m) | |
| ~68 | |
| ~37 | |
| ~30 (t) | |
| ~22 | |
| ¹⁹F NMR | δ (ppm) |
| ~ -86 | |
| ~ -125 | |
| Mass Spec (EI) | m/z |
| 256.02 | |
| 161.04 | |
| 79.96 |
Note: Chemical shifts are estimations and can vary based on solvent and concentration. Multiplicity in ¹³C NMR for fluorinated carbons will be complex due to C-F coupling.[11][12][13]
Reactivity Profile and Synthetic Utility
The primary utility of this compound is as an electrophilic alkylating agent. The mesylate group is an outstanding leaving group, readily displaced by a wide range of nucleophiles in S_N2 reactions.
Caption: General S_N2 reactivity of this compound.
Key Applications:
-
Thioetherification: As demonstrated in the synthesis pathway towards Fulvestrant, it reacts efficiently with thiolates (R-S⁻) to form stable thioethers. This is a common and robust C-S bond-forming reaction.[4]
-
Etherification: Alkoxides (R-O⁻) can displace the mesylate to form ethers, introducing the fluorinated chain into various molecular scaffolds.
-
Amination: Primary and secondary amines can be alkylated, though this may require more forcing conditions and risks over-alkylation.
The presence of the electron-withdrawing fluoroalkyl chain does not significantly hinder the S_N2 reaction at the distal carbon, making this reagent a reliable tool for introducing the pentafluoropentyl moiety.
The Role of the Pentafluoropentyl Moiety in Drug Design
The deliberate inclusion of the pentafluoropentyl group is a strategic choice in medicinal chemistry. This is not merely a lipophilic chain; its properties are distinct.
-
Metabolic Stability: The C-F bond is exceptionally strong. The terminal -CF₃ and adjacent -CF₂- groups are highly resistant to oxidative metabolism by cytochrome P450 enzymes. This "fluorine shield" can significantly increase the half-life of a drug molecule.[6][14]
-
Lipophilicity and Permeability: While highly electronegative, the pentafluorosulfanyl (SF₅) group—a conceptual relative—is known to increase lipophilicity, which can enhance membrane permeability and bioavailability.[5][6] The pentafluoropentyl chain similarly modulates lipophilicity, providing a tool to fine-tune a molecule's LogP value for optimal absorption, distribution, metabolism, and excretion (ADME) properties.
-
Conformational Effects and Binding: The bulky and electronically distinct nature of the fluorinated chain can influence the conformation of the parent molecule, potentially leading to enhanced binding affinity with its biological target.
Safety, Handling, and Storage
As a reactive chemical, proper handling of this compound is essential. The following information is synthesized from available Safety Data Sheets (SDS).
A. Hazard Identification:
-
Physical Hazards: Flammable liquid and vapor.[15]
-
Health Hazards: Causes skin irritation and severe eye irritation/damage.[10][15] May be harmful if swallowed. Thermal decomposition can release irritating and toxic gases, including hydrogen fluoride and sulfur oxides.[15]
B. Handling and Personal Protective Equipment (PPE):
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Keep away from heat, sparks, open flames, and other sources of ignition.[15]
-
Wash hands and any exposed skin thoroughly after handling.[10][15]
C. First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[15]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[10][15]
-
Inhalation: Move person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[15]
D. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Store locked up.[15]
-
Recommended storage temperature is 2-8°C in a refrigerator.[2]
References
-
PubChem. (n.d.). Methanesulfonic acid;4,4,5,5,5-pentafluoropentyl carbamimidothioate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 252947-01-6 | Product Name : this compound. Retrieved from [Link]
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American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
Rowan. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved from [Link]
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ResearchGate. (2025). Thermal and oxidative stability of fluorinated alkyl aryl ethers. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Properties of Pentafluorosulfanyl Group (SF 5 )-Containing Meta-Diamide Insecticides. Retrieved from [Link]
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TA Instruments. (n.d.). Thermal Stability of Highly Fluorinated Phosphonium Salts. Retrieved from [Link]
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ResearchGate. (2025). Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds. Retrieved from [Link]
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KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
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National Toxicology Program. (n.d.). RoC Profile: Methyl Methanesulfonate. Retrieved from [Link]
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National Institutes of Health. (2025). Fluorinated Alkyl Chains Terminated Polar Glycol Ether Side Chain for N‐Type Organic Thermoelectrics with Enhanced Performance and Air Stability. Retrieved from [Link]
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ResearchGate. (n.d.). Properties of the SF5 group and the major key discoveries reported in the field. Retrieved from [Link]
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- 5. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides [mdpi.com]
- 6. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 7. Fluorinated Alkyl Chains Terminated Polar Glycol Ether Side Chain for N‐Type Organic Thermoelectrics with Enhanced Performance and Air Stability - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. METHANESULFONIC ACID 4,4,5,5,5-PENTAFLUORO-PENTYL ESTER | 252947-01-6 [amp.chemicalbook.com]
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An In-depth Technical Guide to the Synthesis of 4,4,5,5,5-Pentafluoropentyl Methanesulfonate
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4,4,5,5,5-Pentafluoropentyl Methanesulfonate, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the synthetic pathway, mechanistic details, and practical, field-proven insights. The guide emphasizes scientific integrity, providing detailed, self-validating experimental protocols and grounding all claims in authoritative references.
Introduction: The Strategic Importance of Fluorinated Intermediates
In modern medicinal chemistry, the incorporation of fluorine into drug candidates is a widely employed strategy to enhance a molecule's pharmacological profile. Fluorinated groups, such as the pentafluoropentyl moiety, can significantly improve metabolic stability, bioavailability, and binding affinity. The strong carbon-fluorine bond is resistant to metabolic degradation, and the unique electronic properties of fluorine can modulate the acidity and lipophilicity of a compound, thereby improving its pharmacokinetic properties.
This compound serves as a critical building block for introducing this valuable pentafluoropentyl group into larger, more complex molecules. Its primary application lies in the synthesis of active pharmaceutical ingredients (APIs), most notably as an intermediate in the production of Fulvestrant, a selective estrogen receptor downregulator used in the treatment of hormone receptor-positive metastatic breast cancer. This guide will focus on the efficient and reliable synthesis of this important intermediate.
The Synthetic Pathway: From Alcohol to Mesylate
The most direct and widely accepted pathway for the synthesis of this compound is through the mesylation of its corresponding alcohol, 4,4,5,5,5-Pentafluoropentan-1-ol. This reaction transforms the poorly-leaving hydroxyl group into a highly effective methanesulfonate (mesylate) leaving group, primed for subsequent nucleophilic substitution reactions.
The key reagents for this transformation are:
-
Starting Material: 4,4,5,5,5-Pentafluoropentan-1-ol
-
Mesylating Agent: Methanesulfonyl chloride (MsCl)
-
Base: A non-nucleophilic amine base, typically triethylamine (TEA) or pyridine.
-
Solvent: An inert aprotic solvent, such as dichloromethane (DCM) or toluene.
Table 1: Key Reactants and Their Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Role in Reaction |
| 4,4,5,5,5-Pentafluoropentan-1-ol | C₅H₇F₅O | 178.10 | 148043-73-6 | Starting Material |
| Methanesulfonyl chloride (MsCl) | CH₃ClO₂S | 114.55 | 124-63-0 | Mesylating Agent |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 121-44-8 | Base (HCl Scavenger) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Solvent |
| This compound | C₆H₉F₅O₃S | 256.19 | 252947-01-6 | Product |
Detailed Experimental Protocol
This protocol is a self-validating system, designed to ensure reproducibility and high purity of the final product.
Materials and Equipment
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Nitrogen or Argon inlet
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
4,4,5,5,5-Pentafluoropentan-1-ol (1.0 eq)
-
Methanesulfonyl chloride (1.2 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Deionized water
-
1M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 4,4,5,5,5-Pentafluoropentan-1-ol (1.0 eq) and anhydrous dichloromethane (DCM, approximately 10 volumes relative to the alcohol).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Base Addition: Slowly add triethylamine (1.5 eq) to the stirred solution.
-
Mesylating Agent Addition: Add methanesulfonyl chloride (1.2 eq) dropwise via an addition funnel over a period of 15-30 minutes. Maintain the temperature at 0°C during the addition. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction mixture at 0°C for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed. If the reaction is sluggish, it can be allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
Work-up:
-
Once the reaction is complete, quench the reaction by the slow addition of cold deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with:
-
Cold 1M HCl solution (to remove excess triethylamine)
-
Saturated NaHCO₃ solution (to neutralize any remaining acid)
-
Saturated brine solution (to remove residual water)
-
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (if necessary): The crude product is often of sufficient purity for subsequent steps. If further purification is required, flash column chromatography on silica gel can be employed.
Mechanistic Insights: The Role of the Base and the Sulfene Intermediate
The mesylation of an alcohol with methanesulfonyl chloride in the presence of a base like triethylamine can proceed through two primary mechanistic pathways. Understanding these provides insight into the experimental choices.[1]
Direct Nucleophilic Attack (SN2-type)
In this pathway, the alcohol's oxygen atom acts as a nucleophile and directly attacks the electrophilic sulfur atom of methanesulfonyl chloride. The triethylamine then acts as a base to deprotonate the resulting oxonium ion, yielding the methanesulfonate ester and triethylammonium chloride.
The Sulfene Intermediate Pathway (E1cb-like)
When a strong, non-nucleophilic base like triethylamine is used, an alternative mechanism involving a highly reactive intermediate called "sulfene" (CH₂=SO₂) is possible. In this pathway, the triethylamine first deprotonates the methanesulfonyl chloride at the alpha-carbon, followed by the elimination of the chloride ion to form the sulfene intermediate. The alcohol then rapidly adds to the sulfene to form the final product. The choice of a strong base favors this pathway.
Characterization of this compound
Table 2: Predicted Analytical Data
| Technique | Expected Observations |
| ¹H NMR | A singlet for the methyl protons of the mesylate group (CH₃SO₃-). Multiplets for the methylene protons of the pentyl chain (-CH₂-). The chemical shifts will be influenced by the adjacent oxygen and fluorinated carbons. |
| ¹³C NMR | A signal for the methyl carbon of the mesylate group. Signals for the carbons of the pentyl chain, with those closer to the fluorine atoms showing characteristic splitting due to C-F coupling. |
| ¹⁹F NMR | Two distinct multiplets are expected: one for the -CF₂- group and one for the -CF₃ group. The chemical shifts and coupling patterns will be characteristic of these fluorinated moieties. |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak (or M+H, M+Na, etc., depending on the ionization method) corresponding to the molecular weight of 256.19 g/mol . Fragmentation patterns typical of methanesulfonates would also be expected. |
| Infrared (IR) Spec. | Characteristic strong absorption bands for the S=O stretching of the sulfonate group (typically in the regions of 1350-1380 cm⁻¹ and 1170-1190 cm⁻¹). Strong C-F stretching bands will also be present. |
Conclusion: A Versatile Intermediate for Drug Discovery
The synthesis of this compound is a robust and well-established procedure that provides access to a valuable building block for pharmaceutical research and development. The protocol outlined in this guide, coupled with an understanding of the underlying reaction mechanism, empowers researchers to produce this key intermediate with high purity and efficiency. The strategic incorporation of the pentafluoropentyl moiety can lead to the development of drug candidates with improved pharmacokinetic and pharmacodynamic properties, highlighting the continued importance of fluorination in modern medicinal chemistry.
References
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SIPCAM OXON. Methanesulfonyl Chloride MSC - Intermediates. [Link]
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Wikipedia. Methanesulfonyl chloride. [Link]
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Organic Syntheses. Alcohol to Mesylate using MsCl, base. [Link]
-
Chemistry Stack Exchange. Why do tosylation and mesylation of alcohols follow different mechanisms?[Link]
-
PubChem. 4,4,5,5,5-Pentafluoropentan-1-ol. [Link]
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MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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Pharmaffiliates. This compound. [Link]
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A Comprehensive Technical Guide to 4,4,5,5,5-Pentafluoropentyl Methanesulfonate (CAS 252947-01-6)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the physicochemical properties, synthesis, and applications of 4,4,5,5,5-Pentafluoropentyl Methanesulfonate (CAS 252947-01-6), a key intermediate in modern organic synthesis, particularly in the pharmaceutical industry.
Core Physicochemical Data
This compound is a fluorinated organic compound recognized for its utility as a precursor in the synthesis of complex molecules.[1][2][3] Its key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 252947-01-6 | [1][4][5] |
| Common Names | METHANESULFONIC ACID 4,4,5,5,5-PENTAFLUORO-PENTYL ESTER; this compound | [4][6][7][8][9] |
| Molecular Formula | C6H9F5O3S | [4][6][7][8][10] |
| Molecular Weight | 256.19 g/mol | [4][6][7][8][10] |
| Appearance | Powder/Liquid | [9] |
| Purity | 95% - 99% | [4][9] |
| Boiling Point (Predicted) | 243.7 ± 40.0 °C | [6][7] |
| Density (Predicted) | 1.405 ± 0.06 g/cm³ | [6][7] |
| SMILES | CS(=O)(=O)OCCCC(F)(F)C(F)(F)F | [4][8] |
| Storage | 2-8°C Refrigerator | [2] |
Role in Chemical Synthesis: A Potent Electrophile
The primary utility of this compound lies in its role as a potent electrophile in nucleophilic substitution reactions. The methanesulfonate (mesylate) group is an excellent leaving group, a consequence of the stability of the resulting mesylate anion which is the conjugate base of a strong acid (methanesulfonic acid).[8][11] This inherent stability facilitates the displacement of the mesylate by a wide range of nucleophiles.
The presence of the pentafluoropentyl chain introduces a highly fluorinated moiety into the target molecule. This can significantly alter the physicochemical properties of the final compound, including its lipophilicity, metabolic stability, and binding affinity to biological targets.
A general schematic of a nucleophilic substitution reaction involving this compound is depicted below.
Caption: General SN2 reaction pathway with this compound.
Application in the Synthesis of Fulvestrant
A notable application of this compound is in the synthesis of Fulvestrant, a selective estrogen receptor degrader used in the treatment of hormone receptor-positive metastatic breast cancer.[12][13] The compound serves as the source for the 9-(4,4,5,5,5-pentafluoropentyl)thio]nonyl side chain, which is crucial for the drug's mechanism of action.
Experimental Protocol: Synthesis of a Fulvestrant Intermediate
The following is a representative, step-by-step protocol for the synthesis of a Fulvestrant intermediate using this compound. This protocol is based on principles of nucleophilic substitution reactions commonly employed in pharmaceutical synthesis.[13]
Step 1: Preparation of the Nucleophile
-
A suitable precursor containing a thiol group is dissolved in an appropriate organic solvent (e.g., acetone, DMF) in a reaction vessel equipped with a stirrer and a nitrogen inlet.
-
A base (e.g., potassium carbonate, sodium hydride) is added to the solution to deprotonate the thiol, generating the thiolate nucleophile in situ.
-
The reaction mixture is stirred at room temperature until the deprotonation is complete.
Step 2: Nucleophilic Substitution Reaction
-
This compound is added to the reaction mixture containing the thiolate nucleophile.
-
The reaction is heated to a suitable temperature (e.g., 50-80 °C) and monitored by an appropriate analytical technique (e.g., TLC, HPLC) until the starting materials are consumed.
Step 3: Work-up and Purification
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The crude product is purified by column chromatography on silica gel to afford the desired Fulvestrant intermediate.
Caption: Workflow for the synthesis of a Fulvestrant intermediate.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory.[14] Standard personal protective equipment, including safety glasses with side shields, chemical-resistant gloves, and a lab coat, should be worn.[5][14] Avoid inhalation of vapor or dust and prevent contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its well-defined reactivity as an electrophile, coupled with its ability to introduce a fluorinated moiety, makes it a crucial intermediate in the preparation of complex molecules, most notably in the synthesis of the anticancer drug Fulvestrant. A thorough understanding of its physicochemical properties and reaction characteristics is essential for its effective and safe utilization in research and development.
References
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4,4,5,5,5-Pentafluoropentyl methanesulfonate material safety data sheet
An In-depth Technical Guide to the Material Safety Profile of 4,4,5,5,5-Pentafluoropentyl Methanesulfonate
Chemical Identity and Physicochemical Profile
This compound is an organic compound featuring a five-carbon chain with a terminal pentafluoroethyl group and a methanesulfonate (mesylate) ester functional group.[1][2][3][4][5] The presence of both a highly electronegative fluorinated tail and a potent sulfonate leaving group dictates its chemical reactivity and, consequently, its toxicological profile.
Diagram 1: Chemical Structure of this compound
A 2D representation of the subject compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 252947-01-6 | [1][2][3][4] |
| Molecular Formula | C₆H₉F₅O₃S | [1][2][4] |
| Molecular Weight | 256.19 g/mol | [1][2][4] |
| IUPAC Name | This compound | [2][4] |
| Boiling Point | 243.7 ± 40.0 °C (Predicted) | [4] |
| Density | 1.405 ± 0.06 g/cm³ (Predicted) | [4] |
| Appearance | Likely a liquid at room temperature |[6] |
Hazard Identification: A Structure-Activity Relationship (SAR) Analysis
The primary hazards associated with this molecule can be deconstructed and inferred from its two key structural motifs: the methanesulfonate ester and the pentafluoropentyl chain.
The Methanesulfonate Ester: A Potential Alkylating Agent
The methanesulfonate (mesylate) group is an excellent leaving group in nucleophilic substitution reactions. This property makes sulfonate esters, as a class, potent alkylating agents.
-
Mechanism of Toxicity: Alkylating agents can covalently modify biological macromolecules like DNA, RNA, and proteins. The alkylation of DNA is of particular concern as it can lead to mutations and chromosomal damage, classifying many such compounds as potential genotoxins and carcinogens.[7] Regulatory agencies express significant concern over sulfonate ester impurities in active pharmaceutical ingredients (APIs) for this reason.[8]
-
Inferred Hazards:
The reactivity, and thus the genotoxic potential, of sulfonate esters can be sterically hindered.[9][10] While the primary carbon attached to the sulfonate in this molecule is somewhat sterically accessible, the bulky fluorinated tail may modulate its reactivity compared to simpler analogs like ethyl methanesulfonate. However, a conservative approach dictates that it should be handled as a potential genotoxin.[7][11]
The Pentafluoropentyl Chain: Persistence and Decomposition
The carbon-fluorine bond is exceptionally strong, lending high chemical and thermal stability to per- and polyfluoroalkyl substances (PFAS), often earning them the moniker "forever chemicals".[12][13]
-
Persistence and Bioaccumulation: The fluorinated portion of this molecule is resistant to biological degradation.[12] This suggests that the compound or its fluorinated metabolites could persist in the environment and potentially bioaccumulate.[12][13]
-
Hazardous Combustion Products: In the event of a fire or thermal decomposition, fluorinated organic compounds can release highly toxic and corrosive gases, including hydrogen fluoride (HF) and carbonyl fluoride.[14][15] The sulfur-containing mesylate group will also produce toxic sulfur oxides (SOx).[16]
-
Metabolic Toxicity: While the C-F bond is strong, metabolic defluorination of some fluorinated drugs is known to occur, which can release fluoride ions or harmful metabolites like fluoroacetic acid.[17] While the specific metabolic pathway for this compound is unknown, this potential liability must be considered.
Diagram 2: Inferred Hazard Profile based on SAR
Relationship between the compound's structure and its expected hazards.
Risk Mitigation and Safe Handling Protocols
Given the inferred hazards, a stringent, risk-based approach to handling is mandatory. The core principle is the prevention of all routes of exposure—inhalation, skin/eye contact, and ingestion.
Engineering Controls & Personal Protective Equipment (PPE)
-
Primary Engineering Control: All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[7][16]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are the minimum requirement. A face shield should be worn in addition to goggles when handling larger quantities or if there is a significant splash risk.[18]
-
Hand Protection: Wear chemically resistant gloves. Given the fluorinated nature, a multi-layered glove approach (e.g., a nitrile base glove with a laminate or butyl rubber outer glove) is recommended for extended operations. Always check manufacturer breakthrough times. Contaminated gloves must be changed immediately.[11]
-
Body Protection: A flame-resistant lab coat should be worn and kept buttoned. For larger scale work, a chemically resistant apron is advisable.
-
Experimental Protocol: Step-by-Step Safe Handling Workflow
-
Preparation:
-
Conduct a thorough risk assessment for the entire experimental procedure.[18]
-
Designate a specific area within a chemical fume hood for the work.
-
Ensure an eyewash station and safety shower are immediately accessible.[15]
-
Prepare all necessary equipment, reagents, and waste containers in advance to minimize handling time.
-
-
Handling and Use:
-
Don the required PPE before entering the designated work area.
-
Carefully uncap the container inside the fume hood.
-
For transfers, use a syringe or cannula for liquids. If weighing a solid form, use disposable weigh boats and ensure the balance is inside the hood or in a vented enclosure.
-
Keep containers tightly closed when not in use.[7]
-
Avoid contact with incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[15][16]
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Segregate and collect all waste (liquid, solid, contaminated PPE) in clearly labeled, sealed containers for hazardous waste disposal.[18] Do not discharge to drains.[7]
-
Wash hands and face thoroughly with soap and water after completing work and removing PPE.[7]
-
Diagram 3: Safe Handling Workflow
A sequential workflow for handling the compound safely.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[18]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[19]
-
Spill Response: Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the material into a sealed, labeled container for hazardous waste disposal. Do not allow the material to enter drains.[7]
-
Fire Fighting: Use dry chemical, carbon dioxide (CO₂), water spray, or foam.[16] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to protect against hazardous decomposition products like HF and SOx.[16]
Toxicological and Ecological Summary (Inferred)
This section provides a summary of the expected health and environmental effects based on the SAR analysis.
Table 2: Summary of Inferred Hazards
| Hazard Category | Inferred Risk | Rationale |
|---|---|---|
| Acute Toxicity (Oral) | Harmful if swallowed | Common for reactive organic molecules.[7] |
| Skin Corrosion/Irritation | Causes skin irritation | Confirmed hazard (H315).[4] |
| Eye Damage/Irritation | Causes serious eye irritation | Confirmed hazard (H319).[4] |
| Germ Cell Mutagenicity | Suspected mutagen | Sulfonate esters are a class of potential alkylating agents.[7] |
| Carcinogenicity | Suspected carcinogen | Consequence of potential genotoxicity.[7] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child | A potential hazard for alkylating agents.[7] |
| Ecotoxicity | Likely persistent and harmful to aquatic life | The pentafluoropentyl group is not readily biodegradable.[12][13] |
Conclusion: A Field-Proven, Risk-Based Approach
While the absence of a publicly available, comprehensive SDS for this compound necessitates a deductive approach, the principles of chemical safety and structural analysis provide a clear path forward. The evidence strongly suggests that this compound should be treated with the utmost caution, as a skin and eye irritant, a potential genotoxin, and a source of highly toxic decomposition products. For professionals in research and drug development, this means that stringent adherence to engineering controls, meticulous use of personal protective equipment, and well-defined handling protocols are not merely best practices—they are essential, self-validating systems to ensure laboratory safety and scientific integrity.
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An In-Depth Technical Guide to the Pentafluoropentyl Functional Group: A Tool for Advanced Drug Design
Foreword: Beyond Trifluoromethylation
For decades, the trifluoromethyl (CF3) group has been a cornerstone of medicinal chemistry, a reliable tool for enhancing metabolic stability and modulating physicochemical properties. However, the ever-increasing complexity of drug targets and the demand for nuanced pharmacological profiles necessitate a broader and more sophisticated chemical toolbox. Enter the pentafluoropentyl group, a functional moiety that offers a unique combination of a flexible hydrocarbon spacer and a metabolically robust, lipophilic perfluorinated terminus. This guide moves beyond a simple recitation of facts to provide a field-proven perspective on the causality behind incorporating this group, its synthesis, and its strategic impact on modern drug development.
Core Physicochemical Characteristics: An Amphipathic Powerhouse
The defining feature of the 4,4,5,5,5-pentafluoropentyl group is its distinct amphipathic character. It consists of a -(CH2)3- alkyl chain followed by a -CF2CF3 terminus. This structure imparts a unique set of properties that cannot be achieved with simpler fluoroalkyl groups.
-
Lipophilicity and Solubility: The presence of five fluorine atoms significantly increases the lipophilicity of the moiety. This is quantitatively demonstrated by the high calculated logP (XLogP3) values of molecules containing this group. For example, 9-[(4,4,5,5,5-Pentafluoropentyl)thio]nonanol has an XLogP3 value of 5.7, indicating substantial lipid solubility.[1] This property can be strategically employed to enhance a drug candidate's ability to cross cellular membranes.
-
Electronic Profile: The terminal -CF2CF3 segment is a potent electron-withdrawing group due to the high electronegativity of fluorine. This inductive effect can significantly alter the pKa of nearby functional groups, influencing ionization state at physiological pH and potentially affecting receptor binding interactions or solubility.
-
Steric Influence: The pentafluoropentyl group possesses considerable steric bulk, comparable to other extended alkyl chains. This can be used to probe steric pockets within a binding site, lock in a specific molecular conformation to reduce entropy loss upon binding, or create a steric shield to prevent unwanted molecular interactions.
Quantitative Data Summary
The following table summarizes the physicochemical properties of representative molecules functionalized with the pentafluoropentyl group, illustrating its impact on key molecular descriptors.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Reference |
| 9-[(4,4,5,5,5-Pentafluoropentyl)thio]nonanol | C₁₄H₂₅F₅OS | 336.41 | 5.7 | [1] |
| 9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonyl Bromide | C₂₃H₄₂BrF₅S₂ | 557.6 | 10.9 | [2] |
| 4,4,5,5,5-Pentafluoropentane-1-thiol | C₅H₇F₅S | 194.17 | - | [3] |
| s-(4,4,5,5,5-Pentafluoropentyl)isothiourea | C₆H₉F₅N₂S | 236.21 | - | [4] |
| 4,4,5,5,5-Pentafluoropentyl Methanesulfonate | C₆H₉F₅O₃S | 256.19 | - | [5] |
Synthesis and Incorporation: Accessing the Moiety
The pentafluoropentyl group is not installed via direct fluorination but is instead incorporated using pre-functionalized building blocks. This approach provides excellent control over regiochemistry and is compatible with a wide range of molecular scaffolds. The primary strategy involves the nucleophilic displacement of a leaving group by a heteroatom (typically sulfur or nitrogen) or the reaction of a pentafluoropentyl-containing nucleophile with an electrophile.
Key Synthetic Building Blocks:
-
Electrophilic Reagents:
-
Nucleophilic Reagents:
-
4,4,5,5,5-Pentafluoropentane-1-thiol: A key building block for introducing the group via thioether linkages, often through Mitsunobu reactions or by deprotonation to the thiolate.[3]
-
The diagram below illustrates the central role of these building blocks in functionalizing a parent molecule (R-NuH).
Caption: General workflow for incorporating the pentafluoropentyl (PFP) group.
Experimental Protocol: S-Alkylation of a Thiol
This protocol provides a self-validating system for the reliable incorporation of the pentafluoropentyl group onto a thiol-containing scaffold, a common transformation in drug development.
Objective: To synthesize a pentafluoropentyl thioether from a parent thiol (e.g., a cysteine residue mimic or a heterocyclic thiol).
Materials:
-
Parent Thiol (1.0 eq)
-
4,4,5,5,5-Pentafluoropentyl Bromide or Methanesulfonate (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the parent thiol (1.0 eq) and anhydrous DMF (to dissolve, approx. 0.1 M).
-
Base Addition: Add anhydrous K₂CO₃ (1.5 eq) to the solution. Stir the resulting suspension at room temperature for 15-20 minutes. Causality: The base deprotonates the thiol to form the more nucleophilic thiolate in situ, which is essential for the subsequent displacement reaction.
-
Electrophile Addition: Add 4,4,5,5,5-pentafluoropentyl bromide or methanesulfonate (1.1 eq) to the reaction mixture dropwise.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting thiol is complete (typically 2-12 hours). Self-Validation: The disappearance of the starting material spot/peak and the appearance of a new, less polar product spot/peak confirms the reaction is proceeding.
-
Workup: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired pentafluoropentyl thioether.
Strategic Applications in Drug Development
The decision to incorporate a pentafluoropentyl group is driven by the need to solve specific, predictable problems in lead optimization, primarily related to metabolic stability and pharmacokinetic modulation.
Pillar 1: Enhancing Metabolic Stability by Blocking "Soft Spots"
A primary liability for many drug candidates is oxidative metabolism by cytochrome P450 (CYP) enzymes. The terminal methyl and methylene groups of alkyl chains are particularly susceptible to hydroxylation, leading to rapid clearance and low bioavailability. The pentafluoropentyl group offers an elegant solution.
-
The Causality: The strength of the carbon-fluorine bond (C-F) is significantly higher than that of a carbon-hydrogen (C-H) bond. By terminating an alkyl chain with the -CF2CF3 moiety, the primary site of metabolic oxidation is effectively "capped" or blocked.[7] This forces the metabolic machinery to attack other, potentially less favorable positions, thereby increasing the metabolic half-life of the compound.[8][9] This strategy is a cornerstone of modern medicinal chemistry for improving drug-like properties.
The logical workflow for this strategy is depicted below.
Caption: Logic diagram for using the pentafluoropentyl group to improve metabolic stability.
Pillar 2: Bioisosteric Replacement and Property Modulation
While not a classical bioisostere, the pentafluoropentyl group can be considered a non-classical replacement for other lipophilic groups to fine-tune a molecule's profile while maintaining or improving its interaction with a biological target.
-
Replacement for Alkyl Chains: It can replace a simple pentyl or hexyl group to maintain steric bulk while introducing the benefits of metabolic stability and altered electronics.
-
Replacement for Halogenated Alkyls: In some contexts, it may serve as a replacement for groups like a chloropentyl or bromopentyl chain, offering a more stable alternative that is not susceptible to dehalogenation.
-
"Fluorous Tagging": The highly fluorinated terminus can induce unique intermolecular interactions, including fluorous-fluorous interactions or specific dipole-based interactions within a protein binding pocket. This can also be leveraged in purification strategies using fluorous solid-phase extraction (F-SPE).
Conclusion
The pentafluoropentyl functional group is a highly valuable, albeit specialized, tool for the modern medicinal chemist. Its true power lies not in its novelty, but in its rational application to solve predictable challenges in drug discovery. By providing a unique combination of a flexible linker and a metabolically inert, lipophilic cap, it enables the precise tuning of pharmacokinetic and pharmacodynamic properties. Understanding the causality behind its use—primarily the strategic blocking of metabolic soft spots—allows researchers and drug development professionals to move beyond incremental changes and engineer molecules with superior stability and drug-like characteristics. As synthetic accessibility to pentafluoropentyl building blocks continues to improve, their integration into lead optimization campaigns is set to become an increasingly important strategy in the pursuit of safer and more effective medicines.
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A Comprehensive Technical Guide to 4,4,5,5,5-Pentafluoropentyl Methanesulfonate for Advanced Research and Pharmaceutical Development
This guide provides an in-depth overview of 4,4,5,5,5-pentafluoropentyl methanesulfonate, a crucial intermediate in pharmaceutical synthesis, particularly for the oncology drug Fulvestrant. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes critical technical data, commercial availability, and practical application protocols to support your research and development endeavors.
Introduction: The Significance of a Fluorinated Building Block
This compound (CAS No. 252947-01-6) is a specialized chemical intermediate valued for its role in introducing a pentafluoropentyl group into target molecules.[1][2][3] The presence of the highly electronegative fluorine atoms in the pentyl chain imparts unique physicochemical properties to the final active pharmaceutical ingredient (API), which can influence its metabolic stability, lipophilicity, and binding affinity to biological targets. Its primary and most well-documented application is in the synthesis of Fulvestrant, a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive metastatic breast cancer.[4]
Physicochemical Properties and Characterization
Understanding the fundamental properties of this compound is paramount for its effective use in synthesis. While a comprehensive, publicly available technical data sheet with all physical constants is scarce, the available information from commercial suppliers and related literature provides a solid foundation.
| Property | Value | Source |
| CAS Number | 252947-01-6 | [1][2][3] |
| Molecular Formula | C6H9F5O3S | [1][3] |
| Molecular Weight | 256.19 g/mol | [1][3] |
| IUPAC Name | This compound | [3] |
| Synonyms | Methanesulfonic acid 4,4,5,5,5-pentafluoro-pentyl ester | [1][2] |
| Appearance | Light Brown Liquid | |
| Storage | 2-8°C Refrigerator | [2] |
| Shipping Condition | Ambient | [2] |
Structural Information:
The molecule consists of a methanesulfonyl group (mesylate), which is an excellent leaving group in nucleophilic substitution reactions. This is bonded to a five-carbon chain with the terminal carbon atom being perfluorinated.
Commercial Availability and Procurement
This compound is available from a range of commercial suppliers specializing in fine chemicals, pharmaceutical intermediates, and reference standards. Researchers can procure this compound in various quantities to suit laboratory-scale synthesis or larger developmental needs.
Key Commercial Suppliers:
-
Clearsynth: A notable supplier of fine chemicals, offering this compound for research purposes.[1]
-
Pharmaffiliates: Provides this chemical as a pharmaceutical standard and intermediate.[2]
-
Veeprho: Lists the compound as a Fulvestrant impurity reference standard.
-
AChemBlock: Offers the compound with a specified purity of 95%.[3]
-
JHECHEM CO LTD: A China-based manufactory and supplier.[5]
When procuring this reagent, it is crucial to request a Certificate of Analysis (CoA) to verify its purity and identity. A typical CoA should include details from analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and assess the presence of any impurities.
Core Application: Synthesis of Fulvestrant
The primary utility of this compound is as an alkylating agent in the synthesis of Fulvestrant. The methanesulfonate group serves as an excellent leaving group, facilitating the formation of a new carbon-sulfur bond.
The Underlying Chemistry: Nucleophilic Substitution
The synthesis of a key Fulvestrant intermediate involves a nucleophilic substitution reaction where a thiol or thiolate acts as the nucleophile, displacing the mesylate group from the pentafluoropentyl chain. The reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.
Exemplary Synthetic Protocol (Derived from Patent Literature)
The following protocol is a generalized procedure based on methodologies described in patent literature for the synthesis of Fulvestrant intermediates. Note: This is for informational purposes and should be adapted and optimized based on laboratory conditions and safety assessments.
Objective: To synthesize a thioether precursor for Fulvestrant via alkylation of a thiol with this compound.
Materials:
-
Steroidal thiol intermediate
-
This compound
-
Anhydrous solvent (e.g., DMF, Acetone)
-
Base (e.g., Sodium Hydroxide, Potassium Carbonate)
-
Inert atmosphere (Nitrogen or Argon)
Experimental Workflow:
Step-by-Step Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the steroidal thiol intermediate in an appropriate volume of anhydrous solvent.
-
Thiolate Formation: Cool the solution to 0-5 °C using an ice bath. Add the base portion-wise, ensuring the temperature does not rise significantly. Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the thiolate.
-
Alkylation: Add a solution of this compound in the same anhydrous solvent dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, or until reaction completion is confirmed by an appropriate monitoring technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Rationale for Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents is critical to prevent the hydrolysis of the methanesulfonate ester and to avoid side reactions involving water.
-
Inert Atmosphere: An inert atmosphere of nitrogen or argon prevents the oxidation of the thiol to a disulfide, which is a common side reaction.
-
Choice of Base: A moderately strong base is required to deprotonate the thiol without causing decomposition of the starting materials or the product.
-
Temperature Control: Initial cooling is employed to control the exothermic nature of the acid-base reaction and to prevent potential side reactions.
Safety, Handling, and Storage
As a reactive alkylating agent and a fluorinated organic compound, this compound must be handled with appropriate safety precautions.
Hazard Identification:
-
Alkylation: Alkylating agents, as a class, are often toxic and can be carcinogenic. It is prudent to handle this compound with the assumption that it may have such properties.
-
Irritation: May cause skin and eye irritation upon contact.
-
Inhalation: May be harmful if inhaled.
Recommended Handling Procedures:
-
Always handle this compound in a well-ventilated chemical fume hood.[6]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (double-gloving is recommended), a lab coat, and safety goggles.[6]
-
Avoid inhalation of vapors and direct contact with skin and eyes.[6]
-
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]
-
The recommended storage temperature is between 2-8°C.[2]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[6]
Disposal:
-
Dispose of waste and unused material in accordance with local, state, and federal regulations for hazardous chemical waste.[7]
Conclusion
This compound is a valuable, commercially available reagent for the introduction of the pentafluoropentyl moiety in organic synthesis. Its primary application in the development of Fulvestrant highlights the importance of fluorinated building blocks in modern medicinal chemistry. A thorough understanding of its properties, safe handling procedures, and the rationale behind its synthetic application is essential for its effective and safe utilization in research and drug development.
References
-
Pharmaffiliates. (n.d.). This compound | CAS No: 252947-01-6. Retrieved from [Link]
-
Veeprho. (n.d.). Fulvestrant this compound | CAS 252947-01-6. Retrieved from [Link]
-
University of Rhode Island. (2024, July). Safe Handling and Disposal of Antineoplastic and Other Drugs. Retrieved from [Link]
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An In-Depth Technical Guide to the Molecular Structure of Methanesulfonic Acid 4,4,5,5,5-pentafluoro-pentyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methanesulfonic acid 4,4,5,5,5-pentafluoro-pentyl ester, with the CAS number 252947-01-6, is a specialized chemical intermediate of significant interest in the pharmaceutical industry.[1][2][3] Its primary application lies in the synthesis of Fulvestrant, a crucial medication in oncology.[1][2][4] This guide provides a comprehensive analysis of its molecular structure, synthesis, and physicochemical properties, offering field-proven insights for professionals in drug development and chemical research.
Molecular Structure and Physicochemical Properties
Methanesulfonic acid 4,4,5,5,5-pentafluoro-pentyl ester possesses a molecular formula of C6H9F5O3S and a molecular weight of 256.19 g/mol .[5][6][7] The molecule is comprised of a methanesulfonyl group esterified with a 4,4,5,5,5-pentafluoropentanol moiety. The highly fluorinated pentyl chain is a key structural feature that influences the molecule's reactivity and physical properties.
Structural Representation
The two-dimensional structure of the molecule can be represented by the SMILES string CS(=O)(=O)OCCCC(F)(F)C(F)(F)F.[5][7]
Caption: 2D structure of Methanesulfonic acid 4,4,5,5,5-pentafluoro-pentyl ester.
Physicochemical Data Summary
While experimentally determined data for some properties are not widely published, predicted values and data from commercial suppliers provide a useful profile of the compound.
| Property | Value | Source |
| CAS Number | 252947-01-6 | [1][2][3][5][6][7] |
| Molecular Formula | C6H9F5O3S | [5][6][7] |
| Molecular Weight | 256.19 g/mol | [5][6][7] |
| Boiling Point | 243.7±40.0 °C (Predicted) | [6] |
| Density | 1.405±0.06 g/cm³ (Predicted) | [6] |
| Appearance | Likely a powder or liquid |
Synthesis and Mechanistic Insights
The synthesis of Methanesulfonic acid 4,4,5,5,5-pentafluoro-pentyl ester is a critical step in the production of Fulvestrant. The general approach involves the sulfonylation of the corresponding alcohol, 4,4,5,5,5-pentafluoro-1-pentanol.
Synthetic Pathway Overview
Caption: General synthetic scheme for the target molecule.
Experimental Protocol
The following protocol is adapted from established methods for the synthesis of sulfonate esters, with specific conditions informed by related patent literature.[8]
Materials:
-
4,4,5,5,5-Pentafluoro-1-pentanol
-
Methanesulfonyl chloride
-
N,N-diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4,4,5,5,5-pentafluoro-1-pentanol in anhydrous dichloromethane in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add N,N-diisopropylethylamine to the solution.
-
Cool the reaction mixture to 0-10 °C using an ice bath.
-
Slowly add methanesulfonyl chloride dropwise to the cooled solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 2 hours), monitoring the progress by a suitable analytical technique such as TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or distillation, if necessary.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture.
-
Anhydrous Solvent: Water can react with methanesulfonyl chloride, reducing the yield.
-
Base (DIPEA): Acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. DIPEA is a non-nucleophilic base, which minimizes side reactions.
-
Controlled Temperature: The reaction is exothermic; cooling prevents potential side reactions and decomposition of the product.
Spectroscopic Characterization (Predicted)
While specific experimental spectra are not publicly available, the expected spectroscopic features can be predicted based on the molecular structure and data from analogous compounds. Several suppliers indicate the availability of characterization data such as ¹H NMR, FT-IR, and Mass Spectrometry upon request.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the different methylene groups in the pentyl chain and the methyl group of the methanesulfonyl moiety. The coupling of protons with the adjacent fluorine atoms will result in complex splitting patterns for the methylene groups closest to the fluorinated end.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃-SO₂ | ~3.0 | Singlet |
| -O-CH₂- | ~4.3 | Triplet |
| -CH₂- (adjacent to O-CH₂) | ~1.9 | Multiplet |
| -CH₂-CF₂- | ~2.2 | Multiplet (triplet of triplets) |
¹³C NMR Spectroscopy
The carbon NMR spectrum will show signals for each of the six carbon atoms in the molecule. The carbons in the fluorinated portion of the pentyl chain will exhibit splitting due to carbon-fluorine coupling.
| Carbon | Predicted Chemical Shift (ppm) |
| C H₃-SO₂ | ~37 |
| -O-C H₂- | ~68 |
| -C H₂- (adjacent to O-CH₂) | ~27 |
| -C H₂-CF₂- | ~30 (triplet) |
| -C F₂- | ~118 (triplet) |
| -C F₂-CF₃ | ~110 (quartet of triplets) |
FT-IR Spectroscopy
The infrared spectrum will be characterized by strong absorptions corresponding to the sulfonyl group and the carbon-fluorine bonds.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| S=O stretch (asymmetric) | ~1350 | Strong |
| S=O stretch (symmetric) | ~1175 | Strong |
| C-F stretch | ~1100-1200 | Strong |
| C-H stretch (alkane) | ~2850-3000 | Medium |
| C-O stretch | ~1000 | Medium |
Mass Spectrometry
Electron impact or electrospray ionization mass spectrometry would likely show the molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺) at m/z 256. Fragmentation patterns would be expected to involve the loss of the methanesulfonyl group and cleavage of the pentyl chain.
Reactivity and Applications in Drug Development
The primary utility of Methanesulfonic acid 4,4,5,5,5-pentafluoro-pentyl ester in drug development stems from the excellent leaving group ability of the methanesulfonate (mesylate) group. This property is harnessed in the synthesis of Fulvestrant, where the mesylate is displaced by a nucleophile to form a new carbon-sulfur bond.
Role as a Leaving Group
Caption: Nucleophilic displacement of the mesylate group.
The electron-withdrawing nature of the sulfonyl group and the stability of the resulting mesylate anion make it an excellent leaving group in nucleophilic substitution reactions. The presence of the electron-withdrawing pentafluoropentyl group may further enhance the electrophilicity of the carbon atom attached to the oxygen, potentially increasing the rate of substitution.
Importance in Fulvestrant Synthesis
In the synthesis of Fulvestrant, this intermediate allows for the efficient introduction of the 4,4,5,5,5-pentafluoropentylthio side chain onto the steroid core. The high reactivity and good leaving group ability of the mesylate ensure a high-yielding and clean reaction, which is crucial in multi-step pharmaceutical manufacturing processes.[9][10]
Conclusion
Methanesulfonic acid 4,4,5,5,5-pentafluoro-pentyl ester is a molecule with a well-defined structure tailored for its specific role in pharmaceutical synthesis. Its key features, including the highly fluorinated alkyl chain and the reactive methanesulfonate ester group, make it an indispensable intermediate in the production of Fulvestrant. A thorough understanding of its molecular structure, synthesis, and reactivity is paramount for researchers and professionals in the field of drug development and organic synthesis.
References
- Anax Laboratories. (n.d.). 252947-01-6 | Fulvestrant Intermediate 01.
-
ChemicalBook. (n.d.). 4,4,5,5,5-Pentafluoro-1-pentanol | 148043-73-6. Retrieved from ChemicalBook website.[10]
-
ChemicalBook. (n.d.). METHANESULFONIC ACID 4,4,5,5,5-PENTAFLUORO-PENTYL ESTER | 252947-01-6. Retrieved from ChemicalBook website.[6]
-
Clearsynth. (n.d.). 4,4,5,5,5-pentafluoropentyl methanesulfonate | CAS No. 252947-01-6. Retrieved from Clearsynth website.[5]
-
Google Patents. (n.d.). CN102993257A - New fulvestrant preparation method. Retrieved from Google Patents website.[8]
-
Google Patents. (n.d.). CN103980336A - New fulvestrant synthesis method. Retrieved from Google Patents website.[1]
-
Google Patents. (n.d.). CN111004091A - Method for preparing 4,4,5,5, 5-penta-fluoropentanol. Retrieved from Google Patents website.[11]
-
Google Patents. (n.d.). CN114685593A - Fulvestrant preparation method and intermediate thereof. Retrieved from Google Patents website.[12]
-
Google Patents. (n.d.). US9315540B2 - Process for the preparation of fulvestrant. Retrieved from Google Patents website.[13]
-
Google Patents. (n.d.). WO2017064724A1 - Novel process and intermediates for the preparation of high purity fulvestrant. Retrieved from Google Patents website.[4]
-
Organic Syntheses. (n.d.). Submitted by Qiang Yang, Luckner G. Ulysse, Mark D. McLaws, Daniel K. Keefe, Peter R. Guzzo, and Brian P. Haney. Retrieved from Organic Syntheses website.[14]
-
Organic Syntheses. (n.d.). via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. Retrieved from Organic Syntheses website.[15]
-
Pharmaffiliates. (n.d.). CAS No : 252947-01-6 | Product Name : this compound. Retrieved from Pharmaffiliates website.[2]
-
PubChem. (n.d.). 4,4,5,5,5-Pentafluoropentane-1-thiol | C5H7F5S | CID 11138000. Retrieved from PubChem website.[16]
-
PubChem. (n.d.). FR-168888 | C14H18N4O5S | CID 9950470. Retrieved from PubChem website.[17]
-
PubChem. (n.d.). Methanesulfonic acid;4,4,5,5,5-pentafluoropentyl carbamimidothioate. Retrieved from PubChem website.[18]
-
Valliscor. (n.d.). 4,4,5,5,5-Pentafluoro-1-pentanol (PFP). Retrieved from Valliscor website.[9]
-
AChemBlock. (n.d.). This compound 95% | CAS: 252947-01-6. Retrieved from AChemBlock website.[7]
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A Comprehensive Technical Guide to the Stability and Storage of 4,4,5,5,5-Pentafluoropentyl Methanesulfonate
This document provides an in-depth technical analysis of 4,4,5,5,5-pentafluoropentyl methanesulfonate (CAS No. 252947-01-6), a critical intermediate in advanced pharmaceutical synthesis.[1][2] Its efficacy in chemical reactions is intrinsically linked to its reactivity, which in turn dictates its stability and defines the necessary conditions for its storage and handling. This guide is intended for researchers, chemists, and drug development professionals who utilize this reagent and require a thorough understanding of its chemical behavior to ensure experimental reproducibility, maximize purity, and maintain safety.
Core Chemical Profile and Inherent Reactivity
This compound is an aliphatic sulfonate ester. Its molecular structure is comprised of two key moieties that define its chemical character:
-
The Methanesulfonate (Mesylate) Group: This functional group, -OSO₂CH₃, is an exceptionally effective leaving group in nucleophilic substitution reactions.[3][4] The stability of the resulting methanesulfonate anion is due to the delocalization of its negative charge across the three electronegative oxygen atoms, making it a very weak base.[5][6]
-
The Pentafluoropentyl Chain: The presence of five fluorine atoms on the terminal carbons of the pentyl chain creates a strong electron-withdrawing effect. This inductive effect further polarizes the C-O bond of the ester, enhancing the electrophilicity of the carbon atom and making it more susceptible to nucleophilic attack.
The combination of a highly stable leaving group and an activated reaction site makes this compound a potent alkylating agent. While this high reactivity is desirable for its intended synthetic applications, it is also the primary driver of its instability. The molecule is predisposed to react with any available nucleophiles in its environment, including water.
Primary Degradation Pathways
Understanding the potential degradation pathways is fundamental to developing effective storage strategies. For this molecule, the principal concern is solvolysis, with hydrolysis being the most common manifestation in a typical laboratory environment.
Hydrolytic Cleavage
Hydrolysis is the most significant non-thermal degradation pathway for this compound. The reaction involves the nucleophilic attack of a water molecule on the electrophilic carbon atom adjacent to the sulfonate ester oxygen. This process cleaves the C-O bond, resulting in the formation of 4,4,5,5,5-pentafluoropentan-1-ol and methanesulfonic acid.
This degradation is autocatalytic in nature, as the formation of methanesulfonic acid will lower the pH of any residual moisture, potentially accelerating further hydrolysis. The rate of this degradation is highly dependent on temperature and the availability of water.[7][8]
Caption: Experimental workflow for quantitative stability testing.
Methodology
-
Materials:
-
This compound (test sample).
-
Reference standards for the parent compound and 4,4,5,5,5-pentafluoropentan-1-ol.
-
Anhydrous acetonitrile or other suitable aprotic solvent.
-
HPLC or LC-MS system.
-
-
Standard Preparation: Prepare a stock solution of the reference standard and the expected degradant in the anhydrous solvent. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the test sample in the anhydrous solvent to a known concentration.
-
Chromatographic Analysis:
-
Technique: Reversed-phase HPLC with UV detection (RP-HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS) for higher sensitivity and specificity.
-
Mobile Phase: A gradient of water and acetonitrile or methanol is typically effective.
-
Analysis: Inject the standards and the test sample. Identify the peaks corresponding to the parent compound and the hydrolysis product based on retention time and/or mass-to-charge ratio.
-
-
Quantification:
-
Using the calibration curve generated from the reference standards, determine the concentration of the parent compound and the hydrolysis product in the test sample.
-
Calculate the purity of the test sample as: Purity (%) = [Parent Concentration / (Parent Concentration + Degradant Concentration)] * 100.
-
Conclusion
This compound is a highly valuable yet sensitive reagent. Its utility as a potent alkylating agent is a direct consequence of its inherent reactivity, which also makes it susceptible to degradation, primarily through hydrolysis. Strict adherence to storage conditions—specifically refrigeration (2-8°C) under a dry, inert atmosphere—is paramount to preserving its integrity. By implementing the rigorous handling protocols and quality assessment workflows detailed in this guide, researchers can ensure the reliability of their starting material, leading to more consistent and successful scientific outcomes.
References
- Observations on the reactivity of pentafluorophenyl sulfon
- CAS No : 252947-01-6 | Product Name : this compound.
- SAFETY DATA SHEET - Methyl methanesulfon
- Tosylates And Mesyl
- Mild Cleavage of Aryl Mesylates: Methanesulfonate as Potent Protecting Group for Phenols.
- Why is MsO a better leaving group (than OH in this scenario?
- Safety Data Sheet - 2,2-Difluoroethyl methanesulfon
- Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates.
- Alcoholic Leaving Group Derivatives.Aadi's guide to Organic Chemistry.
- SAFETY DATA SHEET - Ethyl methanesulfon
- SAFETY DATA SHEET - Unnamed.Toronto Research Chemicals.
- 4,4,5,5,5-pentafluoropentyl methanesulfon
- Chemical Safety Data Sheet - 4,4,5,5,5-Pentafluoro-1-pentanol.ChemicalBook.
- SAFETY DATA SHEET - Methanesulfonyl fluoride.Thermo Fisher Scientific.
- Preparation of 2-(4-Chlorophenyl)-N-methylacetamide.Organic Syntheses.
- Material Safety Data Sheet: Methanesulfonic Acid;4,4,5,5,5-Pentafluoropentyl Carbamimidothio
- Fulvestrant preparation method and intermediate thereof.
- 4,4,5,5,5-Pentafluoropentyl Methanesulfon
- Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile.Organic Syntheses.
- S-(4,4,5,5,5-Pentafluoropentyl)
- A Kinetic Study of the Solvolysis of Methane-, Ethane-, and Isopropanesulfonate Esters.
- Colistin methanesulfonate infusion solutions are stable over time and suitable for home administr
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Methodological & Application
The Strategic Deployment of 4,4,5,5,5-Pentafluoropentyl Methanesulfonate in Modern Organic Synthesis
Abstract
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics. Within the toolkit of fluorinated building blocks, 4,4,5,5,5-Pentafluoropentyl Methanesulfonate has emerged as a versatile and efficient reagent for the introduction of the 4,4,5,5,5-pentafluoropentyl moiety. This technical guide provides an in-depth exploration of the applications of this compound in organic synthesis, with a particular focus on its pivotal role in the synthesis of the breast cancer therapeutic, Fulvestrant. Detailed mechanistic insights, step-by-step experimental protocols, and workflow diagrams are presented to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this valuable synthetic tool.
Introduction: The Power of Fluorine in Molecular Design
The introduction of fluorine and fluorinated alkyl groups into bioactive molecules can profoundly influence their pharmacokinetic and pharmacodynamic profiles. The 4,4,5,5,5-pentafluoropentyl group, in particular, offers a unique combination of lipophilicity and electronic properties, making it an attractive substituent in drug design. This compound serves as a key reagent for installing this group, functioning as a potent electrophile in nucleophilic substitution reactions. The methanesulfonate (mesylate) group is an excellent leaving group, facilitating reactions with a wide range of nucleophiles under relatively mild conditions.
Synthesis and Properties of this compound
The preparation of this compound is typically achieved through the reaction of 4,4,5,5,5-pentafluoro-1-pentanol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine. This straightforward procedure provides the desired sulfonate ester in high yield.
Key Properties:
| Property | Value |
| CAS Number | 252947-01-6[1][2] |
| Molecular Formula | C6H9F5O3S[1][2] |
| Molecular Weight | 256.19 g/mol [1][2] |
| Appearance | Typically a colorless to yellow liquid[3] |
| Reactivity | Potent alkylating agent |
The electron-withdrawing nature of the fluorine atoms on the pentyl chain enhances the electrophilicity of the carbon atom bearing the mesylate group, making it highly susceptible to nucleophilic attack.
Core Application: Synthesis of Fulvestrant
A prime example of the utility of this compound is in the industrial synthesis of Fulvestrant, an estrogen receptor antagonist used in the treatment of hormone receptor-positive metastatic breast cancer. The drug's structure features a long side chain at the 7α-position of the estrane core, which terminates in a 4,4,5,5,5-pentafluoropentylsulfinyl group. The introduction of the pentafluoropentyl group is a critical step in the synthesis of this side chain.
Mechanistic Rationale: A Classic SN2 Displacement
The key bond-forming reaction involves the nucleophilic attack of a thiol-containing intermediate on this compound. The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The methanesulfonate anion is an excellent leaving group, and the primary nature of the electrophilic carbon favors the SN2 pathway over a potential SN1 mechanism.
Synthetic Workflow for a Key Fulvestrant Intermediate
The following diagram illustrates the workflow for the synthesis of a key thioether intermediate in the production of Fulvestrant, utilizing this compound.
Detailed Experimental Protocol
The following protocol is adapted from a patented procedure for the synthesis of a Fulvestrant intermediate and serves as a representative example of the application of this compound.
Materials:
-
Thiol-containing steroid precursor
-
This compound
-
Zinc powder
-
Ethanol (or DMF, DMAC)
-
10% Sodium hydroxide (or 50% Potassium hydroxide) solution
-
Ethyl acetate
-
2% Acetic acid solution (or 12% Hydrochloric acid solution)
Procedure:
-
To a reaction vessel, add the thiol-containing steroid precursor (1.0 eq), this compound (2.2-3.0 eq), zinc powder (e.g., 0.2 eq by weight relative to the precursor), and the chosen solvent (e.g., ethanol).
-
Stir the mixture and adjust the temperature to 5-15 °C.
-
Slowly add the aqueous base (e.g., 10% NaOH, ~6.0 eq) dropwise, maintaining the temperature between 5-15 °C.
-
After the addition is complete, continue to stir the reaction mixture at this temperature for 5-6 hours.
-
Upon completion of the reaction (monitored by a suitable technique such as TLC or HPLC), add ethyl acetate and an acidic aqueous solution (e.g., 2% acetic acid) to the reaction mixture.
-
Stir the biphasic mixture vigorously for 8-12 minutes, then allow the layers to separate.
-
Collect the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude thioether product.
-
Purify the crude product as necessary, for example, by crystallization or column chromatography.
Note: This protocol is for illustrative purposes and may require optimization based on the specific substrate and scale of the reaction.
Broader Synthetic Applications: Beyond Thiol Alkylation
While the synthesis of Fulvestrant showcases the reaction with a soft nucleophile like a thiol, the high reactivity of this compound makes it a suitable alkylating agent for a variety of other nucleophiles.
N-Alkylation of Amines
Primary and secondary amines can be readily alkylated by this compound to introduce the pentafluoropentyl group. Such reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the methanesulfonic acid byproduct. The resulting fluorinated amines are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
O-Alkylation of Phenols
Phenols can be converted to their corresponding pentafluoropentyl ethers via reaction with this compound. The reaction is generally performed under basic conditions to deprotonate the phenol, forming a more nucleophilic phenoxide ion. The resulting fluorinated aryl ethers are of interest in materials science and as building blocks for complex organic molecules.
Conclusion and Future Outlook
This compound is a powerful and versatile reagent for the introduction of the 4,4,5,5,5-pentafluoropentyl group into organic molecules. Its application in the synthesis of the life-saving drug Fulvestrant underscores its importance in the pharmaceutical industry. The straightforward preparation of this reagent and its high reactivity with a range of nucleophiles ensure its continued and expanded use in organic synthesis. As the demand for complex fluorinated molecules continues to grow, the strategic application of reagents like this compound will be instrumental in driving innovation in medicine and materials science.
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PubMed. Alkylation of phenol: a mechanistic view. Available at: [Link]
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Pharmaffiliates. This compound. Available at: [Link]
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ResearchGate. Catalytic Hydroarylation of Alkenes with Phenols using B(C6F5)3. Available at: [Link]
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OUCI. New and Convenient Method for Incorporation of Pentafluorosulfanyl (SF5) Substituents Into Aliphatic Organic Compounds. Available at: [Link]
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Application Note: A Guide to the Synthesis of Key Fulvestrant Intermediates
Introduction
Fulvestrant is a critical therapeutic agent for hormone receptor (HR)-positive metastatic breast cancer.[1][2] Its unique mechanism of action distinguishes it from selective estrogen receptor modulators (SERMs). Fulvestrant is a selective estrogen receptor degrader (SERD); it binds to the estrogen receptor (ER) and triggers its destruction, thereby completely inhibiting estrogen signaling pathways.[3][4] The chemical architecture of Fulvestrant, specifically the long 7α-alkylsulfinyl side chain, is fundamental to this unique activity.[1][]
The synthesis of Fulvestrant presents a significant stereochemical challenge: the precise installation of this long, functionalized side chain at the 7α position of the steroid core. This guide provides an in-depth analysis of the prevalent and industrially validated synthetic strategies, focusing on the preparation of key intermediates. We will dissect the causality behind experimental choices, provide detailed, field-tested protocols, and offer insights into process control and impurity management.
Core Synthetic Strategy: The Convergent Organocuprate Approach
While several routes to Fulvestrant have been explored, the most robust and scalable approach relies on a convergent synthesis. This strategy involves the stereoselective 1,6-conjugate addition of an organometallic side-chain precursor to a steroidal dienone.[6][7] This key carbon-carbon bond-forming reaction, typically mediated by a copper catalyst, defines the crucial 7α-stereochemistry early in the synthesis, making it highly efficient. The subsequent aromatization of the A-ring and functional group manipulations complete the synthesis.
The overall workflow is designed to control stereochemistry and manage the challenge of often non-crystalline intermediates, which are processed without isolation until the final crystalline product is obtained.[6]
Caption: Overall synthetic strategy for Fulvestrant.
Section 1: Synthesis of the Key Side-Chain Precursor
The success of the conjugate addition hinges on the reliable preparation of a highly reactive organometallic reagent. A Grignard reagent derived from a 9-carbon chain is the industry standard.[8] The synthesis begins with a commercially available precursor, which is converted into an organomagnesium halide.
Causality and Expertise: The formation of Grignard reagents requires strictly anhydrous conditions, as any trace of water will quench the reagent and reduce the yield.[9] The choice of solvent, typically an ether like tetrahydrofuran (THF), is critical as it solvates the magnesium ion, stabilizing the Grignard reagent. For the subsequent 1,6-addition, using a precursor like 9-bromonon-1-ene allows for the introduction of the side chain, with the terminal alkene being converted to the required functional group in later steps.[10]
Protocol 1: Preparation of the Side-Chain Grignard Reagent
This protocol describes the formation of the Grignard reagent from commercially available 9-bromonon-1-ene.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| Magnesium Turnings | 24.31 | 2.67 g | 0.110 |
| Iodine | 253.81 | 1 crystal | Catalytic |
| 9-Bromonon-1-ene | 205.15 | 20.52 g | 0.100 |
| Anhydrous THF | - | 100 mL | - |
Procedure:
-
Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings to the flask. Add a single crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of 9-bromonon-1-ene in 40 mL of anhydrous THF.
-
Add approximately 10% of the 9-bromonon-1-ene solution to the magnesium. The reaction is initiated upon the disappearance of the iodine color and gentle bubbling. Gentle heating may be required.
-
Once the reaction has started, add the remaining 9-bromonon-1-ene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete consumption of the magnesium.
-
Cool the resulting dark grey-brown solution to room temperature. The Grignard reagent is now ready for use in the subsequent step.
Section 2: The Core Transformation: Stereoselective 1,6-Conjugate Addition
This is the most critical step in the synthesis, where the steroid core and the side chain are joined with the correct stereochemistry. The Grignard reagent is converted in situ to a more selective organocuprate (Gilman-type) reagent, which then adds to the steroidal dienone acceptor in a 1,6-fashion.[6][7]
Causality and Expertise: Direct addition of a Grignard reagent can lead to poor selectivity (1,2- vs. 1,4- vs. 1,6-addition) and undesired side reactions. Transmetalation to a copper(I) species generates a softer nucleophile that preferentially undergoes conjugate addition.[8] The stereochemical outcome (favoring the desired 7α-isomer) is highly dependent on precise temperature control, typically between -30°C and -70°C.[8] Following the addition, aromatization of the A-ring is often accomplished by exposure to air or a copper(II) species, a process that can be integrated into the workup.[6]
Caption: Workflow for the 1,6-conjugate addition step.
Protocol 2: Copper-Catalyzed 1,6-Addition and Aromatization
This protocol details the key C-C bond formation.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| Grignard Reagent (from Protocol 1) | - | ~0.100 mol | ~0.100 |
| Copper(I) Bromide (CuBr) | 143.45 | 1.43 g | 0.010 |
| 6-Dehydronandrolone Acetate | 314.42 | 25.15 g | 0.080 |
| Anhydrous THF | - | 250 mL | - |
| Saturated Aqueous NH₄Cl | - | 150 mL | - |
| Copper(II) Bromide (CuBr₂) | 223.35 | 19.65 g | 0.088 |
Procedure:
-
To a flame-dried, multi-necked flask under nitrogen, add Copper(I) Bromide and 100 mL of anhydrous THF. Cool the suspension to -40°C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent solution (from Protocol 1) via cannula to the CuBr suspension, maintaining the temperature below -35°C. Stir for 30 minutes to ensure the formation of the organocuprate complex.
-
In a separate flask, dissolve the 6-dehydronandrolone acetate in 150 mL of anhydrous THF.
-
Add the steroid solution dropwise to the cold organocuprate solution over 2-3 hours, ensuring the internal temperature does not rise above -35°C.[8]
-
Stir the reaction mixture at -40°C for an additional 2 hours after the addition is complete.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature. To facilitate aromatization, add a solution of Copper(II) Bromide in water. Stir vigorously until the organic layer turns a deep blue/green, indicating the reaction is complete (typically 4-6 hours).[6]
-
Separate the layers. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, a viscous oil, is typically carried forward to the next step without extensive purification.[6] Typical yields for this transformation are in the range of 60-75%.
Section 3: Side-Chain Elaboration to the Thioether
With the core structure established, the terminal alkene on the 7α-side chain is converted to the required pentafluoropentyl thioether. This is typically achieved via a two-step sequence: hydroboration-oxidation to form a primary alcohol, followed by conversion to a leaving group (e.g., mesylate) and displacement with the appropriate thiol.
Causality and Expertise: Hydroboration-oxidation provides a reliable method for the anti-Markovnikov hydration of the terminal alkene, yielding the desired primary alcohol.[11] The subsequent mesylation and nucleophilic substitution with 4,4,5,5,5-pentafluoro-1-pentanethiol is a standard and high-yielding transformation to form the thioether linkage.[12][13]
Protocol 3: Thioether Formation
Procedure (Conceptual Outline):
-
Hydroboration-Oxidation: The crude product from Protocol 2 is dissolved in THF. Borane-THF complex is added at 0°C, and the mixture is allowed to warm to room temperature. The reaction is then oxidized by the addition of aqueous sodium hydroxide followed by hydrogen peroxide.[11] Standard workup yields the 7α-(9-hydroxynonyl) estradiol derivative.
-
Mesylation: The resulting diol is dissolved in dichloromethane and cooled to 0°C. Triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride. The reaction is stirred until complete, then worked up to yield the primary mesylate.
-
Thiol Displacement: The mesylate is dissolved in a polar aprotic solvent like DMF. Sodium hydride and 4,4,5,5,5-pentafluoro-1-pentanethiol are added, and the mixture is heated to complete the SN2 displacement.[12] Aqueous workup and purification yield the desired thioether intermediate.
Section 4: Final Oxidation to Fulvestrant
The final step is the selective oxidation of the thioether to a sulfoxide. This step is critical, as over-oxidation leads to the formation of the sulfone impurity, which is difficult to remove.
Causality and Expertise: Mild oxidizing agents are required for this transformation. A system of hydrogen peroxide in acetic acid and ethyl acetate has been proven reliable for large-scale manufacturing, affording the product in high yield with less than 1% conversion to the sulfone.[6] Alternatively, sodium periodate can be used.[12][14] Careful monitoring of the reaction by HPLC is essential to prevent over-oxidation.
Protocol 4: Selective Sulfoxidation
Procedure:
-
Dissolve the thioether intermediate in a mixture of ethyl acetate and acetic acid.
-
Cool the solution to 20-25°C.
-
Add 17.5% w/w hydrogen peroxide dropwise, maintaining the temperature.[6]
-
Monitor the reaction progress by HPLC.
-
Upon completion, quench the excess peroxide with an aqueous solution of sodium sulfite.
-
Perform an aqueous workup. The crude Fulvestrant is then purified by multiple crystallizations to achieve the required purity for a drug substance.[6]
Summary and Conclusion
The synthesis of Fulvestrant is a showcase of modern industrial organic chemistry, balancing the challenges of stereocontrol, multi-step sequences, and impurity management. The cornerstone of the most effective synthetic route is the copper-catalyzed 1,6-conjugate addition, which masterfully establishes the critical 7α-stereochemistry. By understanding the rationale behind each step—from the strict requirements of Grignard reagent formation to the delicate control needed for the final selective oxidation—researchers and drug development professionals can effectively produce this vital therapeutic agent. The protocols and insights provided herein serve as a robust foundation for the synthesis and optimization of Fulvestrant intermediates.
References
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Harnessing the Power of Pentafluoroalkylation: A Detailed Protocol for the Application of 4,4,5,5,5-Pentafluoropentyl Methanesulfonate in Medicinal Chemistry
An Application Note and Protocol for Researchers
Abstract The strategic incorporation of fluorine-containing moieties is a cornerstone of modern drug discovery, offering a powerful tool to modulate the physicochemical and biological properties of therapeutic candidates.[1][2] The pentafluoropentyl group, in particular, provides a unique combination of lipophilicity and metabolic stability that can enhance a molecule's potency, cell permeability, and pharmacokinetic profile. This guide provides a comprehensive protocol for the use of 4,4,5,5,5-Pentafluoropentyl Methanesulfonate, a versatile and efficient reagent for the introduction of the 4,4,5,5,5-pentafluoropentyl group onto a variety of nucleophilic scaffolds. We will delve into the reaction mechanism, provide a detailed step-by-step experimental procedure, discuss optimization strategies, and outline critical safety considerations for handling this fluorinated reagent.
The Scientific Rationale: Mechanism and Advantages
The utility of this compound as an alkylating agent is rooted in fundamental principles of organic reactivity. The core of the reaction is a nucleophilic substitution (typically SN2), where a nucleophile attacks the carbon atom bonded to the methanesulfonate (mesylate) group.
The Power of the Leaving Group: The methanesulfonate group is an exceptionally effective leaving group. Upon cleavage of the carbon-oxygen bond, the negative charge on the resulting mesylate anion is delocalized through resonance across the three oxygen atoms.[3] This high degree of stabilization makes the corresponding anion a very weak base, and therefore, an excellent leaving group, which drives the reaction forward.[3]
Caption: SN2 mechanism for fluoroalkylation using a sulfonate ester.
Why the 4,4,5,5,5-Pentafluoropentyl Group? The introduction of fluorinated alkyl chains is a validated strategy in drug design.[4] The pentafluoropentyl moiety (–CH₂CH₂CH₂CF₂CF₃) offers several key advantages:
-
Modulated Lipophilicity: The highly electronegative fluorine atoms can alter the electronic properties and lipophilicity of a parent molecule, influencing its solubility and ability to cross biological membranes.
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong. Introducing a CF₂CF₃ terminus can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.
-
Improved Binding Affinity: The unique electronic nature of fluorine can lead to favorable interactions, such as hydrogen bonding or dipole-dipole interactions, with target proteins, potentially increasing binding affinity and potency.[1]
Detailed Experimental Protocol: Pentafluoroalkylation of a Phenolic Nucleophile
This protocol provides a general method for the O-alkylation of a phenol using this compound. This procedure can be adapted for other O- and N-nucleophiles.
Materials and Equipment:
-
Substituted Phenol (e.g., 4-hydroxybenzaldehyde)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Round-bottom flask with stir bar
-
Condenser
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetonitrile (to make a ~0.2 M solution).
-
Reagent Addition: Stir the suspension at room temperature for 10 minutes. Add this compound (1.2 eq.) to the mixture via syringe.
-
Reaction: Equip the flask with a condenser and heat the reaction mixture to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid potassium carbonate and wash the solid with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Aqueous Wash: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure pentafluoropentylated product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
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Application Notes and Protocols: Reaction Kinetics of 4,4,5,5,5-Pentafluoropentyl Methanesulfonate
Introduction: The Strategic Role of Fluorinated Alkylating Agents in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a cornerstone of molecular design.[1][2] The unique physicochemical properties conferred by fluorine—such as enhanced metabolic stability, modulated lipophilicity, and altered pKa—can profoundly improve the pharmacokinetic and pharmacodynamic profile of a therapeutic agent.[3] 4,4,5,5,5-Pentafluoropentyl methanesulfonate stands as a key reagent in this field, belonging to the class of sulfonate esters that are widely recognized for their utility as potent alkylating agents. The methanesulfonate ("mesylate") group is an excellent leaving group, facilitating nucleophilic substitution reactions that are fundamental to the synthesis of complex pharmaceutical intermediates.[4]
The pentafluoropentyl moiety introduces a highly fluorinated, lipophilic tail, which can be leveraged to block metabolic hotspots or to enhance binding affinity through specific fluorine-protein interactions.[5] A thorough understanding of the reaction kinetics of this reagent is therefore paramount for drug development professionals. It enables the precise control of reaction pathways, optimization of yields, and minimization of impurities, which are critical considerations in the scalable synthesis of active pharmaceutical ingredients (APIs).[6]
This guide provides a comprehensive overview of the principles and methodologies for studying the reaction kinetics of this compound, offering detailed protocols for both solvolysis and bimolecular nucleophilic substitution reactions.
Theoretical Framework: Mechanistic Considerations
The reactivity of this compound is dominated by nucleophilic substitution at the α-carbon. The reaction mechanism can proceed through two primary pathways: the unimolecular (SN1) and the bimolecular (SN2) routes. The operative pathway is dictated by the reaction conditions, including the nature of the nucleophile, the solvent system, and the temperature.
-
SN2 Pathway: This pathway is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the methanesulfonate leaving group departs. This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., acetone, acetonitrile, DMF), which solvate the cation but leave the anion/nucleophile relatively "bare" and reactive.[7][8] Given that this compound is a primary sulfonate, the SN2 pathway is generally the expected and dominant mechanism in the presence of a competent nucleophile.
-
SN1 Pathway (Solvolysis): In the absence of a strong nucleophile and in the presence of a polar protic solvent (e.g., water, alcohols, carboxylic acids), the reaction may proceed through an SN1 mechanism.[9][10] This pathway involves a slow, rate-determining ionization step to form a primary carbocation, which is then rapidly captured by the solvent (the nucleophile). While primary carbocations are notoriously unstable, highly ionizing, and poorly nucleophilic solvents, such as fluorinated alcohols, can promote this pathway.[2]
The strong electron-withdrawing effect of the pentafluoropentyl group is expected to destabilize any developing positive charge on the α-carbon, thus disfavoring a pure SN1 mechanism. However, it will also increase the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack in an SN2 reaction.
Diagram 1: Competing SN1 and SN2 Pathways
Caption: Logical flow of SN1 and SN2 reaction pathways.
Application Protocol 1: Solvolysis Kinetics in Aqueous-Organic Solvents
This protocol describes a method to determine the pseudo-first-order rate constant (k) for the solvolysis of this compound. The reaction produces methanesulfonic acid, and its progress can be monitored by titrating the liberated acid with a standardized base.[4]
Objective: To measure the rate of solvolysis and determine the activation energy (Ea) of the reaction.
Materials:
-
This compound
-
Acetone (ACS grade)
-
Deionized Water
-
Standardized 0.01 M Sodium Hydroxide (NaOH) solution
-
Bromothymol Blue indicator solution
-
Constant temperature water bath(s)
-
Stopwatch, pipettes, burette, and conical flasks
Procedure:
-
Solvent Preparation: Prepare a series of aqueous acetone solvent mixtures (e.g., 80:20, 70:30, 60:40 v/v acetone:water).
-
Reaction Setup:
-
Pipette 50.0 mL of a chosen solvent mixture into a 125 mL conical flask.
-
Add 3-4 drops of bromothymol blue indicator. The solution should be yellow (acidic).
-
Place the flask in a constant temperature water bath (e.g., 25.0 °C) and allow it to equilibrate for at least 15 minutes.
-
-
Initiation of Reaction:
-
Prepare a stock solution of this compound in anhydrous acetone (e.g., 0.2 M).
-
Add a precise volume of the standardized NaOH solution to the reaction flask to make it slightly basic (blue color). Record this initial volume.
-
Pipette a small, known amount of the methanesulfonate stock solution (e.g., 0.5 mL) into the flask, starting the stopwatch immediately upon addition. This is t=0.
-
-
Kinetic Monitoring:
-
The liberated methanesulfonic acid will neutralize the added NaOH, causing the indicator to change from blue back to yellow.
-
Record the exact time when the yellow color reappears.
-
Immediately add another precise aliquot of the NaOH solution to turn the solution blue again.
-
Repeat this process, recording the time for each color change, for at least 3-4 half-lives of the reaction.
-
-
Temperature Dependence: Repeat the entire experiment at different temperatures (e.g., 35.0 °C and 45.0 °C) to determine the activation parameters.
Data Analysis:
-
The reaction is followed by monitoring the production of acid, which is equivalent to the consumption of the alkyl methanesulfonate.
-
Plot ln(V∞ - Vt) versus time (t), where Vt is the cumulative volume of NaOH added at time t, and V∞ is the theoretical total volume of NaOH required for complete reaction.
-
The slope of this plot will be -k, where k is the pseudo-first-order rate constant.
-
Use the Arrhenius equation, ln(k) = ln(A) - (Ea/RT), to calculate the activation energy (Ea) by plotting ln(k) against 1/T (in Kelvin).[4]
Application Protocol 2: SN2 Reaction Kinetics with a Nucleophile via In-Situ NMR Spectroscopy
This protocol provides a robust method for monitoring the kinetics of the SN2 reaction between this compound and a model nucleophile (e.g., sodium azide) in real-time using ¹⁹F NMR spectroscopy. The significant chemical shift difference between the fluorine atoms in the reactant and the product allows for accurate, non-invasive quantification.[11][12][13]
Objective: To determine the second-order rate constant for the reaction with a nucleophile in a polar aprotic solvent.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Deuterated Acetonitrile (CD₃CN)
-
Internal Standard (e.g., trifluorotoluene)
-
NMR Spectrometer equipped with a variable temperature unit
-
NMR tubes
Diagram 2: Experimental Workflow for NMR Kinetic Analysis
Caption: Step-by-step workflow for monitoring reaction kinetics using NMR.
Procedure:
-
Sample Preparation:
-
In a small vial, accurately weigh this compound (e.g., 0.05 mmol) and the internal standard (e.g., 0.05 mmol).
-
Dissolve the solids in ~0.6 mL of CD₃CN.
-
Transfer the solution to an NMR tube.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer, which has been pre-set to the desired reaction temperature (e.g., 50.0 °C).
-
Lock, tune, and shim the spectrometer on the sample.
-
Acquire a single ¹⁹F NMR spectrum before the addition of the nucleophile. This will serve as the t=0 reference.
-
-
Reaction Initiation and Monitoring:
-
Prepare a concentrated stock solution of sodium azide in CD₃CN (note: solubility may be limited; sonication can help).
-
Remove the NMR tube from the spectrometer, quickly inject a stoichiometric amount of the NaN₃ solution (e.g., 0.05 mmol), cap, invert several times to mix, and rapidly re-insert into the spectrometer.
-
Immediately start the automated kinetic experiment. Modern NMR software (e.g., Bruker's multi_zgvd or a pseudo-2D kinetics experiment) allows for the automatic acquisition of a series of 1D spectra at predefined intervals (e.g., every 5-10 minutes).[12][13]
-
-
Data Acquisition: Collect spectra for a period sufficient to observe >90% conversion or for at least 3-4 half-lives.
Data Analysis:
-
Processing: Process the array of spectra using identical phasing and baseline correction parameters.[11]
-
Integration: In each spectrum, integrate the well-resolved signals corresponding to the -CF₂- group adjacent to the CH₂OMs in the starting material and the -CF₂- group adjacent to the CH₂N₃ in the product. Integrate the internal standard as well.
-
Concentration Calculation: The relative concentration of the reactant at each time point can be calculated from the ratio of its integral to the integral of the internal standard.
-
Rate Constant Determination: For a second-order reaction with equimolar initial concentrations of reactants ([A]₀), a plot of 1/[A]t versus time (t) will yield a straight line with a slope equal to the second-order rate constant, k.
Quantitative Data and Interpretation
While specific kinetic data for this compound is not extensively published, we can present illustrative data based on analogous systems to guide experimental design and interpretation.[14]
Table 1: Illustrative Solvent Effects on Pseudo-First-Order Solvolysis Rate Constants (ksolv) at 50 °C
| Solvent System (v/v) | Dielectric Constant (ε) | Relative ksolv | Expected Mechanistic Contribution |
| 80% Acetone / 20% Water | ~28 | 1 | SN2 character dominates |
| 50% Ethanol / 50% Water | ~50 | ~5 | Increased ionizing power, mixed SN1/SN2 |
| 97% TFE / 3% Water[15] | ~27 | ~50 | Highly ionizing, low nucleophilicity; SN1 character enhanced |
Note: Data is illustrative, based on trends observed for other alkyl sulfonate solvolyses. TFE = 2,2,2-Trifluoroethanol.
Table 2: Hypothetical Second-Order Rate Constants (k₂) for Reaction with 0.1 M NaN₃ at 50 °C
| Solvent | Solvent Type | Relative k₂ | Rationale |
| Methanol | Polar Protic | 1 | Nucleophile is heavily solvated by H-bonding, reducing reactivity.[7] |
| Acetonitrile | Polar Aprotic | ~50 | Nucleophile is poorly solvated, highly reactive.[16] |
| DMF | Polar Aprotic | ~200 | Higher polarity than acetonitrile, effectively solvates cation, freeing nucleophile. |
Note: Relative rates are hypothetical, illustrating established principles of solvent effects on SN2 reactions.
Conclusion
This compound is a valuable synthetic tool whose reactivity is governed by classic nucleophilic substitution principles. Its primary structure strongly favors the SN2 mechanism, which can be optimized by using polar aprotic solvents. Solvolysis reactions, while slower, can be studied in polar protic media and provide insight into the substrate's intrinsic reactivity. The protocols outlined in this guide, particularly the use of in-situ NMR for kinetic monitoring, provide researchers with a powerful and precise methodology to quantify the reaction kinetics of this important fluorinated building block. This quantitative understanding is essential for the rational design of synthetic routes and the robust, scalable production of novel pharmaceutical agents.
References
- Bruker Corporation. (n.d.). Kinetic Profiling by NMR.
-
Iowa State University Chemical Instrumentation Facility. (n.d.). Reaction Monitoring & Kinetics. Retrieved from [Link]
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Northwestern University IMSERC. (n.d.). Kinetics / reaction monitoring. Retrieved from [Link]
-
ResearchGate. (n.d.). First order rate constants (k ×10 3 /s −1 ) for solvolyses of various substituted acyl chloride in aqueous fluorinated alcohol and trifluoroethanol (T)-ethanol (E) solvent mixtures at 0 o C. Retrieved from [Link]
- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160.
- Magritek. (n.d.). Benchtop NMR Reaction Monitoring for Kinetic Profiling.
- Bentley, T. W., & Llewellyn, G. (2004). Structural and solvent effects on rates of solvolysis of secondary alkyl substrates - An update. Journal of Physical Organic Chemistry, 17(10), 946-952.
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ResearchGate. (n.d.). A GC-MS analysis of an SN2 reaction for the organic laboratory. Retrieved from [Link]
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OpenOChem Learn. (n.d.). SN2 Effect of Solvent. Retrieved from [Link]
- University of Massachusetts Boston. (n.d.). Experiment 8 — Kinetics of SN1 Solvolysis.
-
Quora. (2018). What is the effect of solvent on SN2? Retrieved from [Link]
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
- Kevill, D. N., & D'Souza, M. J. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120-132.
-
ResearchGate. (n.d.). Analysis of solvent effect on SN2 reactions by different theoretical models. Retrieved from [Link]
- University of Calgary. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions.
-
CoLab. (n.d.). A GC–MS Analysis of an SN2 Reaction for the Organic Laboratory. Retrieved from [Link]
- Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development, 14(4), 999-1007.
- Manege, L. C., Ueda, T., Hojo, M., & Fujio, M. (1998). Concentrated salt effects on the rates of solvolyses involving carbocations as reaction intermediates in acetone–water mixed solvents. Journal of the Chemical Society, Perkin Transactions 2, (9), 1961-1966.
- Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(19), 10633–10640.
- Bentley, T. W., Bowen, C. T., Brown, H. C., & Chloupek, F. J. (1981). Solvolyses of secondary sulfonates in aqueous ethanol and acetone. Nonlinear mY relationships due to leaving group and medium effects. The Journal of Organic Chemistry, 46(2), 38-42.
-
ResearchGate. (n.d.). Synthesis, kinetics and mechanism of nucleophilic substitution in octahedral (cat)2Sn(py)2. Retrieved from [Link]
- Jayasree, L., et al. (2018).
- Galezowski, M., et al. (2019). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 24(23), 4259.
- Isley, N. A., et al. (2015). Concerted nucleophilic aromatic substitutions. Journal of the American Chemical Society, 137(13), 4431-4441.
-
YouTube. (2019). Organic 2 Lab ACHM 223 Experiment- Nucleophilic Substitution Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics and Mechanism of Nucleophilic Substitution in SnR 2 Cl 2 · 2DMSO by Chloride Ions in Micellar Microenvironment. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). SN1 Reaction. Retrieved from [Link]
-
OrgoSolver. (n.d.). Alkyl Halide Reactions: Generic SN1 Solvolysis (H₂O / ROH / AgNO₃). Retrieved from [Link]
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The Emergence of the Pentafluorosulfanyl Group in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Foreword: The Fifth Fluorine's Charm
In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that can fine-tune the properties of drug candidates is perpetual. For decades, the trifluoromethyl (CF₃) group has been a stalwart ally, a testament to the transformative power of fluorine in drug design. However, a more recent addition to the medicinal chemist's toolkit, the pentafluorosulfanyl (SF₅) group, is rapidly carving out its own niche, often being dubbed a "super-trifluoromethyl group."[1][2] This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth technical insights, field-proven protocols, and a clear understanding of the causality behind experimental choices when working with this fascinating moiety.
The SF₅ group, with its unique octahedral geometry and dense fluorine substitution, imparts a distinct set of physicochemical properties to parent molecules.[3][4] Its exceptional thermal and chemical stability, coupled with high electronegativity and significant lipophilicity, offers a powerful lever to modulate a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its pharmacodynamic properties.[5][6][7] This document will delve into the practical applications of the SF₅ group, providing detailed protocols for its incorporation into drug-like scaffolds and for the assessment of its impact on key molecular characteristics.
I. The Pentafluorosulfanyl Group: A Profile of a "Super" Moiety
The SF₅ group is more than just a bulkier version of the CF₃ group; its electronic and steric properties are distinct and offer unique advantages in drug design.
A. Physicochemical Properties: A Comparative Overview
The decision to incorporate an SF₅ group is often driven by the need to modulate specific physicochemical parameters of a lead compound. The following table summarizes a comparison of the SF₅ group with the well-established trifluoromethyl (CF₃) and tert-butyl groups, for which it can serve as a bioisostere.[8][9]
| Property | Pentafluorosulfanyl (-SF₅) | Trifluoromethyl (-CF₃) | tert-Butyl (-C(CH₃)₃) |
| Hansch Lipophilicity (π) | +1.23[7] | +0.88[7] | +1.98 |
| Electronegativity (Pauling Scale) | ~3.65[3] | ~3.36[3] | ~2.55 (for Carbon) |
| Steric Hindrance (Van der Waals Volume ų) | ~55.4 | ~42.6 | ~64.1 |
| Metabolic Stability | High[5][10] | Moderate to High | Variable, prone to oxidation |
| Chemical Stability | Very High[5][11] | High | Moderate |
This table provides a comparative summary of key physicochemical properties.
The higher lipophilicity of the SF₅ group compared to the CF₃ group can enhance membrane permeability, a crucial factor for oral bioavailability.[5] Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, influencing drug-receptor interactions and solubility.[12] Furthermore, the robust S-F bonds confer exceptional metabolic and chemical stability, potentially reducing metabolic degradation and extending a drug's half-life in the body.[3][5]
B. The SF₅ Group as a Bioisostere
The concept of bioisosterism, the substitution of one group for another with similar physical or chemical properties to create a new compound with similar biological activity, is a cornerstone of medicinal chemistry. The SF₅ group has emerged as a valuable bioisostere for several common functional groups:
-
Trifluoromethyl (CF₃) Group: As a "super-trifluoromethyl" group, the SF₅ moiety offers enhanced lipophilicity and electron-withdrawing properties, providing a tool to fine-tune the properties of CF₃-containing drugs.[1][2]
-
tert-Butyl Group: The SF₅ group can mimic the steric bulk of a tert-butyl group while introducing a strong electronic effect, offering a unique combination of properties.[8]
-
Nitro (NO₂) Group: The SF₅ group can serve as a non-metabolizable replacement for the nitro group, which can sometimes be reduced to toxic metabolites in vivo.[8]
-
Halogens: In certain contexts, the SF₅ group can act as a bioisosteric replacement for halogens, offering a different steric and electronic profile.[8]
II. Synthetic Protocols for Incorporating the Pentafluorosulfanyl Group
The limited commercial availability of SF₅-containing building blocks has historically been a barrier to their widespread use.[1] However, recent advances in synthetic methodology are making this valuable moiety more accessible.
A. Protocol 1: Synthesis of 4-(Pentafluorosulfanyl)aniline - A Key Building Block
This protocol details a common route for the synthesis of 4-(pentafluorosulfanyl)aniline, a versatile starting material for the incorporation of the SF₅-aryl motif into various drug scaffolds.[6]
Experimental Workflow:
A simplified workflow for the synthesis of 4-(pentafluorosulfanyl)aniline.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitro-1-(pentafluorosulfanyl)benzene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).
-
Reduction: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude 4-(pentafluorosulfanyl)aniline can often be used without further purification. If necessary, it can be purified by column chromatography on silica gel.
Causality: The nitro group is readily reduced to an amine under catalytic hydrogenation conditions. The SF₅ group is highly stable and inert to these conditions, making this a clean and efficient transformation.[11]
B. Protocol 2: Incorporation of the SF₅ Group into a Heterocyclic Scaffold: Synthesis of 2-SF₅-(Aza)indoles
This protocol describes a modern approach to synthesize SF₅-substituted indoles, a privileged scaffold in medicinal chemistry, via a radical addition-cyclization strategy.[1]
Experimental Workflow:
A workflow for the synthesis of 2-SF₅-(Aza)indoles.
Step-by-Step Methodology:
-
Radical Addition: In a reaction vessel, dissolve the 2-ethynyl aniline derivative (1.0 eq) in a suitable solvent like ethyl acetate. Initiate the radical reaction by adding a radical initiator (e.g., triethylborane) and bubbling pentafluorosulfanyl chloride (SF₅Cl) gas through the solution at room temperature.
-
Monitoring the First Step: Monitor the formation of the intermediate SF₅-alkene by ¹⁹F NMR spectroscopy.
-
Cyclization: Once the first step is complete, add a base such as potassium phosphate (K₃PO₄) to the reaction mixture.
-
Heating: Heat the reaction mixture to facilitate the intramolecular cyclization.
-
Work-up: After the reaction is complete (monitored by LC-MS), quench the reaction with water and extract the product with an organic solvent.
-
Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain the desired 2-SF₅-(aza)indole.
Causality: The radical addition of SF₅Cl to the alkyne is an efficient way to introduce the SF₅ group. The subsequent base-mediated cyclization of the aniline nitrogen onto the newly formed double bond is a classic strategy for indole synthesis. This two-step, one-pot procedure provides a streamlined route to these valuable heterocyclic building blocks.[1]
III. Application Notes: Assessing the Impact of the SF₅ Group
Incorporating an SF₅ group is just the first step. It is crucial to experimentally assess its impact on the key properties of the drug candidate.
A. Protocol 3: Determination of Lipophilicity (logP) by the Shake-Flask Method
Lipophilicity is a critical parameter influencing a drug's ADME profile. The shake-flask method is a standard approach to determine the octanol-water partition coefficient (logP).
Experimental Workflow:
A workflow for the determination of logP using the shake-flask method.
Step-by-Step Methodology:
-
Preparation of Phases: Prepare n-octanol-saturated water and water-saturated n-octanol by mixing equal volumes of the two solvents, shaking vigorously, and allowing the layers to separate overnight.
-
Sample Preparation: Prepare a stock solution of the SF₅-containing compound in the phase in which it is more soluble.
-
Partitioning: Add a known volume of the stock solution to a mixture of the two prepared phases in a separatory funnel.
-
Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning equilibrium to be reached.
-
Phase Separation: Allow the layers to separate completely.
-
Quantification: Carefully collect each phase and determine the concentration of the compound in both the n-octanol and water layers using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculation: Calculate the logP value using the formula: logP = log₁₀([Compound]octanol / [Compound]water).
Causality: This method directly measures the partitioning of a compound between a nonpolar (n-octanol) and a polar (water) phase, providing a direct measure of its lipophilicity.
B. Protocol 4: In Vitro Metabolic Stability Assay Using Liver Microsomes
Assessing metabolic stability is crucial to predict a drug's half-life and potential for drug-drug interactions. This protocol outlines a common method using liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.
Experimental Workflow:
A workflow for an in vitro metabolic stability assay.
Step-by-Step Methodology:
-
Incubation Preparation: In a microcentrifuge tube, prepare an incubation mixture containing the SF₅-containing test compound, liver microsomes (e.g., human, rat), and a suitable buffer (e.g., phosphate buffer).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow it to reach thermal equilibrium.
-
Reaction Initiation: Initiate the metabolic reaction by adding a solution of the cofactor NADPH.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and immediately quench the reaction by adding it to a tube containing a cold organic solvent like acetonitrile.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). From this, the half-life (t₁/₂ = 0.693/k) and intrinsic clearance (CLint) can be calculated.[13][14]
Causality: This assay simulates the initial phase of drug metabolism in the liver. The rate of disappearance of the parent compound provides a quantitative measure of its metabolic stability. The high chemical stability of the SF₅ group often leads to increased metabolic stability in this assay.[5][10]
IV. Conclusion and Future Perspectives
The pentafluorosulfanyl group has firmly established itself as a valuable tool in modern medicinal chemistry. Its unique combination of properties provides drug discovery teams with a powerful strategy to overcome challenges related to ADME and pharmacodynamics. While synthetic accessibility has been a historical hurdle, the development of new synthetic methods is paving the way for the broader application of this "super" moiety.[1][3] As our understanding of the intricate interplay between the SF₅ group and biological systems deepens, we can expect to see a growing number of drug candidates featuring this remarkable functional group advancing through the drug development pipeline. The protocols and insights provided in this guide are intended to empower researchers to confidently explore the potential of the pentafluorosulfanyl group in their own drug discovery programs.
V. References
-
The Pentafluorosulfanyl Group (SF5) - Rowan. (URL: )
-
Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry - Figshare. (2023-06-09). (URL: )
-
Pentafluorosulfanyl (SF5) technology - Melius Organics. (URL: )
-
Fluorine in Pharmaceutical and Medicinal Chemistry : Applications of Pentafluorosulfanyl Substitution in Life Sciences Research - World Scientific Publishing. (URL: )
-
SF5-containing building blocks - Enamine. (URL: )
-
Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed. (2017-09-21). (URL: )
-
Properties of the SF5 group and the major key discoveries reported in the field. - ResearchGate. (URL: )
-
New SF? 5 -containing building blocks and their application in medicinal chemistry - Morressier. (2014-03-18). (URL: )
-
A Head-to-Head Battle of Fluorinated Functional Groups: Unpacking the Lipophilicity of SF₅ vs. CF₃ - Benchchem. (URL: )
-
Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. (2025-08-05). (URL: )
-
Structure−Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - eScholarship. (2015-10-23). (URL: )
-
Synthesis and pKa values of 2-(3- and 4-pentafluorosulfanylphenyl)-2-fluorocyclopropylamines | Request PDF - ResearchGate. (2025-08-05). (URL: )
-
How to Conduct an In Vitro Metabolic Stability Study. (2025-05-29). (URL: )
-
Metabolic stability assay in human, rat, dog or mouse hepatocytes - Protocols.io. (2025-08-03). (URL: )
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The Strategic Incorporation of the 4,4,5,5,5-Pentafluoropentyl Moiety in Drug Discovery: A Guide to the Utility of 4,4,5,5,5-Pentafluoropentyl Methanesulfonate
Introduction: The Fluorine Advantage in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become an indispensable tool for medicinal chemists.[1][2] The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a drug candidate's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][3] Fluorinated building blocks, which are molecular fragments containing one or more fluorine atoms, serve as powerful reagents for introducing these desirable properties into complex molecules.[4][5] This guide focuses on a particularly valuable building block, 4,4,5,5,5-pentafluoropentyl methanesulfonate , and its application in the synthesis of therapeutic agents.
The 4,4,5,5,5-pentafluoropentyl group offers a unique combination of a flexible alkyl chain and a terminal pentafluoroethyl motif. This structure can significantly influence a molecule's properties, often enhancing its lipophilicity to improve membrane permeability while simultaneously blocking sites of metabolic oxidation, thereby increasing the drug's half-life.[6][7][8] This application note will provide a comprehensive overview of the synthesis and reactivity of this compound, detailed protocols for its use, and a discussion of the impact of the 4,4,5,5,5-pentafluoropentyl moiety on drug design, exemplified by its role in the synthesis of the approved breast cancer drug, Fulvestrant.
Physicochemical Properties and Synthetic Utility of this compound
This compound, also known as methanesulfonic acid 4,4,5,5,5-pentafluoro-pentyl ester, is a highly effective alkylating agent.[9][10][11][12] The methanesulfonate (mesylate) group is an excellent leaving group in nucleophilic substitution reactions, making the compound a versatile reagent for introducing the 4,4,5,5,5-pentafluoropentyl chain onto a variety of nucleophilic substrates, including amines, phenols, and thiols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 252947-01-6 | [9][10] |
| Molecular Formula | C₆H₉F₅O₃S | [9][10] |
| Molecular Weight | 256.19 g/mol | [9][10] |
| Appearance | Liquid | [13] |
| Primary Application | Alkylating agent for introducing the 4,4,5,5,5-pentafluoropentyl group | [1][9] |
The reactivity of this compound is centered on the electrophilic nature of the carbon atom attached to the mesylate group. This facilitates Sₙ2 reactions with a wide range of nucleophiles, leading to the formation of new carbon-heteroatom bonds.
Experimental Protocols
Protocol 1: Synthesis of this compound
The synthesis of the title compound is readily achieved from its corresponding alcohol, 4,4,5,5,5-pentafluoropentanol, through a standard mesylation reaction. This procedure is scalable and has been employed in large-scale manufacturing processes.[1]
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
4,4,5,5,5-Pentafluoropentanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N) or other suitable base (e.g., pyridine, DIPEA)
-
Dichloromethane (DCM) or other suitable solvent (e.g., toluene)
-
Water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4,4,5,5,5-pentafluoropentanol (1.0 eq.) in dry dichloromethane (DCM, 10 volumes) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq.) to the cooled solution, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq.).
-
Stir the reaction mixture at 0 °C for 4 hours. If monitoring by Thin Layer Chromatography (TLC) indicates incomplete reaction, allow the mixture to warm to room temperature and stir for an additional 2 hours.[1]
-
Upon completion of the reaction, dilute the mixture with water and transfer to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with water (2 x 10 volumes) and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired this compound.[1]
Protocol 2: O-Alkylation of a Phenolic Substrate - A Key Step in the Synthesis of Fulvestrant
A prime example of the utility of this compound is its use in the synthesis of Fulvestrant, an estrogen receptor antagonist used in the treatment of breast cancer.[1][9][14] In this synthesis, the mesylate is used to alkylate a phenolic hydroxyl group on a steroidal backbone.
Reaction Scheme:
Caption: O-Alkylation using this compound.
Materials:
-
Estradiol derivative with a free phenolic hydroxyl group
-
This compound
-
Potassium carbonate (K₂CO₃) or another suitable base
-
N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent
-
Ethyl acetate
-
Water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the estradiol derivative (1.0 eq.) in DMF, add potassium carbonate (a suitable excess, e.g., 2-3 eq.).
-
Add this compound (1.1-1.5 eq.) to the mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired O-alkylated product.
Note: The specific reaction conditions may need to be optimized depending on the exact steroidal substrate.
Impact of the 4,4,5,5,5-Pentafluoropentyl Group on Drug Properties
The introduction of the 4,4,5,5,5-pentafluoropentyl group can have a profound impact on the pharmacokinetic and pharmacodynamic properties of a drug molecule.
Table 2: Influence of the 4,4,5,5,5-Pentafluoropentyl Group on Drug Properties
| Property | Effect of the 4,4,5,5,5-Pentafluoropentyl Group | Rationale |
| Metabolic Stability | Increased | The strong C-F bonds at the terminal end of the alkyl chain are resistant to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation.[6][7] |
| Lipophilicity (LogP) | Increased | The fluorine atoms increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[8] |
| Binding Affinity | Can be modulated | The fluorinated chain can engage in favorable interactions with the protein target, such as hydrophobic interactions or dipole-dipole interactions, potentially increasing binding affinity and selectivity. |
| Conformation | Can influence molecular conformation | The steric bulk and electronic nature of the pentafluoropentyl group can influence the overall conformation of the molecule, which can be critical for optimal binding to the target. |
In the case of Fulvestrant, the long, lipophilic 4,4,5,5,5-pentafluoropentylsulfinylnonyl side chain is crucial for its mechanism of action as a selective estrogen receptor degrader (SERD). This side chain disrupts the normal functioning of the estrogen receptor, leading to its degradation and thereby reducing its activity in promoting the growth of hormone-receptor-positive breast cancer.
Conclusion
This compound is a valuable and versatile building block in drug discovery. Its ability to efficiently introduce the 4,4,5,5,5-pentafluoropentyl moiety allows medicinal chemists to strategically enhance the metabolic stability and lipophilicity of drug candidates. The successful application of this reagent in the synthesis of the approved drug Fulvestrant underscores its importance in the development of modern therapeutics. The protocols provided in this guide offer a practical framework for the synthesis and application of this key fluorinated building block, empowering researchers to leverage the "fluorine advantage" in their drug discovery programs.
References
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Application Notes and Protocols for Solvent Selection in Reactions of 4,4,5,5,5-Pentafluoropentyl Methanesulfonate
Introduction
4,4,5,5,5-Pentafluoropentyl methanesulfonate is a key building block in modern synthetic chemistry, particularly in the introduction of fluorinated moieties into organic molecules. The pentafluoropentyl group can significantly alter the pharmacokinetic and physicochemical properties of a compound, such as metabolic stability, lipophilicity, and binding affinity. The methanesulfonate group serves as an excellent leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-heteroatom or carbon-carbon bonds.
The success of any reaction involving this substrate is critically dependent on the appropriate selection of a solvent. The solvent not only dissolves the reactants but also profoundly influences the reaction rate, mechanism (SN1 vs. SN2), and the formation of byproducts. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practicalities of solvent selection for reactions with this compound.
Theoretical Considerations for Solvent Selection in Nucleophilic Substitution Reactions
Nucleophilic substitution reactions involving this compound predominantly proceed via an SN2 mechanism, especially given that the leaving group is on a primary carbon. The choice of solvent can significantly impact the rate of these reactions.[1][2] The key solvent properties to consider are polarity and proticity.
-
Polar Protic Solvents: These solvents, such as water, alcohols (e.g., methanol, ethanol), and carboxylic acids, possess O-H or N-H bonds and can act as hydrogen bond donors. While they are effective at dissolving polar reactants, they can solvate and stabilize both the nucleophile and the leaving group. This strong solvation of the nucleophile, often referred to as creating a "solvent cage," significantly reduces its reactivity, thereby slowing down SN2 reactions.[3]
-
Polar Aprotic Solvents: These solvents, including acetone, acetonitrile (ACN), N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N,N-Dimethylacetamide (DMA), have significant dipole moments but lack O-H or N-H bonds. They are excellent at solvating cations but poorly solvate anions (the nucleophiles).[2] This leaves the nucleophile "naked" and highly reactive, which dramatically accelerates the rate of SN2 reactions.[2] For this reason, polar aprotic solvents are generally the preferred choice for SN2 reactions.[4]
-
Nonpolar Solvents: Solvents like hexanes, benzene, and toluene are generally poor choices for reactions involving charged nucleophiles and polar substrates like this compound due to low solubility of the reactants.
An interesting exception to the general preference for aprotic solvents has been observed in nucleophilic fluorination reactions of sulfonate esters, where tertiary alcohols like tert-butanol and tert-amyl alcohol have been shown to be highly effective.[5] This is attributed to a catalytic effect of the hindered protic solvent that enhances the nucleophilicity of the fluoride ion without the strong solvating effects of less hindered protic solvents.[5]
Caption: Experimental workflow for thioacetate synthesis.
Protocol 2: Synthesis of 4,4,5,5,5-Pentafluoropentyl Azide
This protocol illustrates the synthesis of an azide, a versatile functional group, from the corresponding mesylate.
Materials:
-
This compound
-
Sodium azide
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Temperature-controlled heating mantle
-
Standard workup and purification equipment
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMSO (0.1-0.5 M).
-
Carefully add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is toxic.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS.
-
After the reaction is complete, cool to room temperature.
-
Dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the combined organic extracts with water and brine to remove residual DMSO.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate in vacuo. Caution: Low molecular weight organic azides can be explosive. Do not distill to dryness.
-
The crude 4,4,5,5,5-pentafluoropentyl azide is often used in the next step without further purification.
Conclusion
The selection of an appropriate solvent is paramount for achieving high yields and purity in nucleophilic substitution reactions with this compound. For the majority of SN2 reactions, polar aprotic solvents such as DMF, DMSO, ACN, and DMA are the solvents of choice due to their ability to enhance nucleophile reactivity. The provided protocols offer a starting point for the synthesis of thioacetates and azides, which can be adapted for other nucleophiles. Researchers should always consider the specific properties of their nucleophile and the desired reaction conditions when selecting a solvent system.
References
-
Kim, D. W., et al. (2007). A New Class of SN2 Reactions Catalyzed by Protic Solvents: Facile Fluorination for Isotopic Labeling of Diagnostic Molecules. Journal of the American Chemical Society. Available at: [Link]
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Study notes on Solvent Effects in SN2 Reactions. Studocu. Available at: [Link]
-
Scott, P. J. H. (2018). Fulvestrant: From the Laboratory to Commercial-Scale Manufacture. Request PDF. Available at: [Link]
-
SN2 Effect of Solvent. OpenOChem Learn. Available at: [Link]
-
The Organic Chemistry Tutor. (2018). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. YouTube. Available at: [Link]
-
Chad's Prep. (2018). 7.1b Factors Affecting SN2 Reactions. YouTube. Available at: [Link]
- Novel process and intermediates for the preparation of high purity fulvestrant. Google Patents.
- Fulvestrant preparation method and intermediate thereof. Google Patents.
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Application Notes & Protocols: A Comprehensive Guide to the Safe Handling of Highly Fluorinated Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power and Peril of Fluorine in Modern Chemistry
The strategic incorporation of fluorine into organic molecules has revolutionized medicinal chemistry and materials science.[1][2] Fluorinated compounds often exhibit enhanced metabolic stability, increased bioavailability, and unique binding affinities, making them invaluable in the development of new pharmaceuticals and agrochemicals.[1][3] However, the very properties that make fluorine a desirable element in molecules also contribute to the significant hazards associated with the reagents used to introduce it.[4][5]
Highly fluorinated reagents are, by their nature, reactive and often toxic.[5][6] Many react violently with water, can be corrosive, and may generate hazardous byproducts such as hydrofluoric acid (HF).[7] This guide provides a comprehensive overview of the principles and practices for the safe handling of these powerful chemical tools. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to mitigate risks, ensure experimental success, and maintain a safe laboratory environment.
Foundational Safety Principles: A Risk-Based Approach
Before any work with highly fluorinated reagents commences, a thorough risk assessment is mandatory.[4] This involves a careful evaluation of the specific reagent, the scale of the reaction, and the experimental conditions. The following principles form the bedrock of safe handling practices.
Engineering Controls: The First Line of Defense
Engineering controls are the most effective means of minimizing exposure to hazardous fluorinated reagents and byproducts.
-
Chemical Fume Hoods: All manipulations of highly fluorinated reagents must be conducted in a properly functioning chemical fume hood.[4][8] The sash should be kept as low as possible to maximize containment.
-
Glove Boxes: For particularly moisture-sensitive or toxic reagents, a glove box with an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrolysis and exposure.[4]
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[8]
Personal Protective Equipment (PPE): Essential Barrier Protection
The correct selection and consistent use of PPE are critical for preventing personal exposure.[4][9]
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement.[4] For procedures with a higher risk of splashing, a full-face shield worn over goggles is essential.[10]
-
Hand Protection: The choice of gloves should be based on the specific reagent and solvents used. Neoprene or butyl rubber gloves are often recommended for their resistance to corrosive fluorine compounds.[7][11] Double-gloving is a prudent practice to protect against incidental tears or contamination.[4]
-
Body Protection: A flame-resistant lab coat is mandatory.[4] For larger-scale operations or when handling particularly hazardous materials, a chemical-resistant apron or suit should be considered.[12]
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below established limits, a respirator may be necessary.[4] The type of respirator and cartridge should be selected based on a formal risk assessment.
In-Depth Look at Common Highly Fluorinated Reagents
The diverse applications of organofluorine chemistry have led to the development of a wide array of fluorinating agents.[13][14] These can be broadly categorized as nucleophilic and electrophilic reagents.
Nucleophilic Fluorinating Reagents
These reagents are characterized by their ability to deliver a fluoride anion (F⁻) and are commonly used to convert alcohols to alkyl fluorides and carbonyl compounds to gem-difluorides.[14]
Table 1: Properties and Hazards of Common Nucleophilic Fluorinating Reagents
| Reagent | Common Name | Key Hazards | Storage and Handling Considerations |
| Diethylaminosulfur Trifluoride | DAST | Corrosive, flammable, can be explosive upon heating.[4][15] Reacts violently with water to release HF. | Store refrigerated under an inert atmosphere.[16] Handle in a fume hood or glove box using dry glassware and solvents. |
| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor® | More thermally stable than DAST.[17][18] Reacts violently with water to release HF.[19][20] | Store refrigerated under an inert atmosphere.[21] Handle in a dry, inert atmosphere.[19] |
Experimental Protocol 1: General Handling of DAST and Deoxo-Fluor®
-
Preparation: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon. Solvents must be anhydrous.
-
Inert Atmosphere: Conduct all transfers and reactions under a positive pressure of an inert gas.
-
Temperature Control: Maintain the recommended temperature for the reaction. Be aware that DAST can decompose exothermically at temperatures above 50 °C.[15]
-
Addition: Add the fluorinating agent slowly to the reaction mixture, which should be cooled in an appropriate bath (e.g., ice-water).
-
Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).
Electrophilic Fluorinating Reagents
Electrophilic fluorinating reagents deliver an electrophilic fluorine equivalent ("F⁺") and are often used for the fluorination of electron-rich substrates like enolates and aromatic compounds.[14]
Table 2: Properties and Hazards of Common Electrophilic Fluorinating Reagents
| Reagent | Common Name | Key Hazards | Storage and Handling Considerations |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage.[4][22] Moderately strong oxidizing agent.[22] | Store at <30 °C.[22] Easy to handle crystalline solid.[23] |
| N-Fluorobenzenesulfonimide | NFSI | Causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[4] | Store in a cool, dry place away from incompatible materials. |
Experimental Protocol 2: General Handling of Selectfluor®
-
Dispensing: As a stable, crystalline solid, Selectfluor® is generally easier and safer to handle than many liquid fluorinating agents.[22][23] Weigh the required amount in a fume hood.
-
Solubility: Selectfluor® is soluble in polar solvents such as acetonitrile and DMF.[23]
-
Reaction Setup: The reaction can typically be set up under ambient atmosphere unless other reagents are air- or moisture-sensitive.
-
Work-up: Upon completion, the reaction mixture can often be worked up using standard aqueous procedures.
Quenching, Decontamination, and Waste Disposal
Proper quenching of reactions and disposal of waste are critical safety considerations.[4]
Quenching Protocols
Warning: The quenching of reactive fluorinating agents can be highly exothermic and should only be performed by trained personnel with appropriate safety measures in place.[4]
The goal of quenching is to safely neutralize any unreacted fluorinating reagent.[24][25]
Experimental Protocol 3: Quenching of a Reaction Mixture Containing DAST or Deoxo-Fluor®
-
Cooling: Ensure the reaction is complete and cool the mixture to 0 °C in an ice-water bath.
-
Initial Quench: Slowly and carefully add a less reactive hydroxyl-containing solvent, such as isopropanol, to the cooled reaction mixture.[24] This is followed by a mixture of isopropanol and water, and finally, water.
-
Gas Evolution: Be aware that the quenching process will likely generate gases, including HF. Ensure the reaction vessel is not sealed and is adequately vented within the fume hood.
-
Completion: Stir the quenched mixture for several hours to ensure complete neutralization before proceeding with the work-up.[24]
Decontamination of Glassware
Glassware that has been in contact with fluorinating reagents should be decontaminated before being removed from the fume hood.
-
Rinsing: Rinse the glassware with a suitable organic solvent to remove residual reagent.
-
Quenching Rinse: Carefully rinse the glassware with a dilute solution of a base (e.g., sodium bicarbonate) to neutralize any remaining acidic residues.
-
Final Cleaning: Wash the glassware with soap and water.
Waste Disposal
All waste containing fluorinated compounds must be disposed of as hazardous waste according to institutional and local regulations.[8][26]
-
Segregation: Do not mix fluorinated waste with other waste streams.[4]
-
Labeling: Clearly label all waste containers with their contents.
-
PFAS Considerations: Be aware that some fluorinated compounds fall under the category of per- and polyfluoroalkyl substances (PFAS), which have specific and stringent disposal regulations.[26][27] Incineration at high temperatures is a common method for the disposal of PFAS-containing waste.[28][29]
Emergency Procedures: Responding to Hydrofluoric Acid (HF) Exposure
A significant hazard associated with many fluorinating reagents is the potential for the formation of hydrofluoric acid (HF) upon contact with water.[17] HF is extremely corrosive and toxic, and exposure requires immediate and specialized medical attention.[30][31]
Key Characteristics of HF Burns:
-
HF can penetrate deep into tissues, causing severe, delayed pain and tissue damage.[31]
-
The fluoride ion can bind to calcium, leading to systemic toxicity that can be fatal.[30]
Immediate First Aid for HF Exposure:
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[31][32]
-
Remove all contaminated clothing while flushing.[32]
-
After flushing, apply 2.5% calcium gluconate gel to the burn site and massage it into the skin.[31][32][33] Continue applying the gel until medical assistance arrives.[33]
-
-
Eye Contact:
-
Inhalation:
All personnel working with reagents that can generate HF must be trained in these first aid procedures, and calcium gluconate gel must be readily available. [32]
Conclusion
Highly fluorinated reagents are indispensable tools in modern chemical synthesis. Their effective use is predicated on a thorough understanding of their hazards and the diligent application of safety protocols. By prioritizing risk assessment, utilizing appropriate engineering controls and PPE, and adhering to established procedures for handling, quenching, and disposal, researchers can harness the synthetic power of these reagents while ensuring a safe and productive laboratory environment.
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- 25. Quenching of Fluorescence | PPTX [slideshare.net]
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- 33. uvic.ca [uvic.ca]
Application Notes & Protocols: Strategic Incorporation of the Pentafluorosulfanyl (SF₅) Group into Organic Molecules
Introduction: The Rise of a "Super" Functional Group
In the landscape of medicinal, agrochemical, and materials science, the strategic introduction of fluorine-containing motifs is a cornerstone of modern molecular design.[1] While the trifluoromethyl (CF₃) group has long been a workhorse for modulating molecular properties, the pentafluorosulfanyl (SF₅) group is rapidly emerging as a "super-trifluoromethyl group" due to its unique and powerful characteristics.[1][2][3]
The SF₅ group, with its octahedral geometry, imparts a unique combination of properties not fully captured by other functional groups.[4] It is one of the most electron-withdrawing groups known, yet it significantly increases lipophilicity, a rare and valuable combination for optimizing pharmacokinetics.[5][6][7][8] Furthermore, its exceptional thermal and chemical stability makes it a robust substituent for developing durable compounds.[1][3][6] These attributes allow the SF₅ moiety to serve as a bioisosteric replacement for not only the CF₃ group but also for tert-butyl, nitro, and halogen functionalities, offering chemists a versatile tool to overcome common drug development hurdles like metabolic instability or poor membrane permeability.[6][9]
Historically, the synthetic challenges associated with introducing the SF₅ group limited its widespread adoption.[2][6] The requisite reagents were often hazardous, difficult to handle, or inefficient. However, recent breakthroughs in synthetic methodology have made SF₅-functionalized building blocks and direct pentafluorosulfanylation reactions more accessible, fueling a surge of interest in this fascinating area of fluorine chemistry.[2][10]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of key synthetic strategies for incorporating the SF₅ group, complete with mechanistic insights and field-tested protocols.
Overview of Synthetic Strategies
The methods for introducing the SF₅ group can be broadly categorized based on the nature of the substrate and the type of bond being formed. The primary routes involve the oxidative fluorination of sulfur-containing precursors to form aryl-SF₅ compounds and the radical addition of SF₅-donors to unsaturated systems to access aliphatic-SF₅ compounds.
Caption: Key synthetic pathways for SF₅ group incorporation.
Synthesis of Aromatic SF₅ Compounds (Ar-SF₅) via Oxidative Fluorination
The most established route to pentafluorosulfanyl-arenes involves the oxidative fluorination of aryl sulfur compounds, such as diaryl disulfides or aryl thiols. Modern protocols have evolved from using hazardous elemental fluorine to safer, two-step procedures that proceed through a stable arylsulfur chlorotetrafluoride (Ar-SF₄Cl) intermediate.[11][12]
Causality and Mechanistic Insight
This strategy relies on the stepwise oxidation of a sulfur(I) disulfide or sulfur(II) thiol to a hypervalent sulfur(VI) center. The process is not a direct pentafluorosulfanylation. Instead, an initial oxidative chlorofluorination generates the Ar-SF₄Cl species. This intermediate is typically stable enough to be isolated. The crucial second step involves a halogen exchange reaction where the chlorine atom is replaced by fluorine to complete the SF₅ group. This two-stage approach provides a greater degree of control and avoids the hazards of direct fluorination.
Caption: Workflow for the two-step synthesis of Ar-SF₅ compounds.
Protocol 1: Two-Step Synthesis of 4-Nitrophenylsulfur Pentafluoride
This protocol is adapted from methodologies developed for the synthesis of Ar-SF₄Cl and their subsequent conversion to Ar-SF₅.[12][13]
Step 1: Synthesis of 4-Nitrophenylsulfur Chlorotetrafluoride (Ar-SF₄Cl)
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add bis(4-nitrophenyl) disulfide (1.0 equiv), potassium fluoride (KF, 10.0 equiv), and acetonitrile (MeCN).
-
Reaction Initiation: Cool the suspension to 0 °C in an ice bath. Add trichloroisocyanuric acid (TCICA, 3.5 equiv) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 16-24 hours. The reaction progress can be monitored by ¹⁹F NMR.
-
Workup: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of Na₂S₂O₃.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the Ar-SF₄Cl intermediate.
Step 2: Synthesis of 4-Nitrophenylsulfur Pentafluoride (Ar-SF₅)
-
Reaction Setup: In a chemically resistant flask (e.g., PTFE or polypropylene), dissolve the purified 4-nitrophenylsulfur chlorotetrafluoride (1.0 equiv) in a suitable solvent like anhydrous MeCN.
-
Fluorination: Add a fluorinating agent such as zinc fluoride (ZnF₂, 2.0 equiv) or silver(I) fluoride (AgF, 2.0 equiv). Note: The choice of reagent can impact reaction conditions and cost.[14]
-
Reaction: Heat the mixture to 60-80 °C and stir for 12-18 hours. Monitor the conversion of the Ar-SF₄Cl signal to the Ar-SF₅ signal by ¹⁹F NMR.
-
Workup: Cool the reaction to room temperature and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to afford the final Ar-SF₅ product.
| Substrate Type | Oxidizing/Fluorinating System | Ar-SF₄Cl Yield | Cl/F Exchange Reagent | Ar-SF₅ Yield |
| Electron-deficient disulfides | TCICA / KF | Good to Excellent | AgF | High |
| Electron-rich disulfides | TCICA / KF | Moderate to Good | ZnF₂ | Moderate to High |
| Heterocyclic disulfides | TCICA / KF | Variable | HF-Pyridine | Variable |
Synthesis of Aliphatic SF₅ Compounds via Radical Addition
The most prevalent strategy for creating C(sp³)–SF₅ bonds is the radical addition of pentafluorosulfanyl chloride (SF₅Cl) across C-C multiple bonds.[13][15] This method is highly effective for a wide range of alkenes and alkynes.
Reagent Spotlight: Pentafluorosulfanyl Chloride (SF₅Cl)
SF₅Cl is a gas at room temperature, and its historically challenging synthesis and handling have been a bottleneck.[13][16] However, recent innovations have led to gas-reagent-free methods for its generation from elemental sulfur, TCICA, and KF.[13][17] Furthermore, protocols for preparing a stable and easy-to-handle solution of SF₅Cl in hexane have been developed, greatly improving its practicality in a standard laboratory setting.[13]
Causality and Mechanistic Insight
The reaction proceeds via a classic radical chain mechanism. An initiator, commonly triethylborane (Et₃B) with traces of air, generates an ethyl radical. This radical abstracts a chlorine atom from SF₅Cl to produce the key pentafluorosulfanyl radical (•SF₅). The •SF₅ radical then adds to the alkene or alkyne, generating a carbon-centered radical, which propagates the chain by abstracting a chlorine atom from another molecule of SF₅Cl.
Caption: Radical chain mechanism for the addition of SF₅Cl to an alkene.
Protocol 2: Et₃B-Mediated Addition of SF₅Cl to 1-Octene
This protocol describes a general procedure for the radical addition to a terminal alkene.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-octene (1.0 equiv) and a solvent such as hexane or CH₂Cl₂.
-
Reagent Addition: Add a solution of SF₅Cl in hexane (1.2 equiv). Caution: SF₅Cl is a toxic gas and should be handled in a well-ventilated fume hood.
-
Initiation: Slowly add triethylborane (Et₃B, 1 M solution in hexanes, 0.1 equiv) via syringe at room temperature. An immediate, mild exotherm may be observed. A stream of air can be bubbled through the solution to facilitate initiation if the reaction is sluggish.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the consumption of the starting alkene by GC-MS or TLC.
-
Workup: Quench the reaction by opening it to the air and adding a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the 1-chloro-2-(pentafluorosulfanyl)octane.
Protocol 3: Radical Cascade for SF₅-Containing Isoquinolinediones
This advanced application demonstrates how the initial radical addition can trigger a subsequent intramolecular cyclization to build complex heterocyclic scaffolds.[16]
-
Reaction Setup: In a sealed tube, dissolve the N-arylacrylamide substrate (1.0 equiv) and a copper catalyst such as Cu(OAc)₂ (0.1 equiv) in a solvent like 1,2-dichloroethane (DCE).
-
Reagent Addition: Add a solution of SF₅Cl in n-hexane (1.5 equiv).
-
Reaction: Seal the tube and heat the mixture at 80-100 °C for 12-24 hours. The reaction proceeds via SF₅ radical addition to the acrylamide double bond, followed by an intramolecular 5-exo-trig cyclization onto the aryl ring.
-
Workup: Cool the reaction to room temperature. Dilute with CH₂Cl₂ and filter through a pad of silica gel to remove the copper catalyst.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the desired SF₅-containing isoquinolinedione with an all-carbon quaternary center.
Emerging Methods: Harnessing SF₆ and Photoredox Catalysis
A frontier in SF₅ chemistry is the use of sulfur hexafluoride (SF₆), a cheap, non-toxic, and exceptionally stable greenhouse gas, as the ultimate SF₅ source.[18][19] Its high stability necessitates an activation strategy, which has been successfully achieved using photoredox catalysis.
Causality and Mechanistic Insight
In this process, a photocatalyst, upon excitation by visible light, undergoes a single-electron transfer (SET) to SF₆. The resulting SF₆•⁻ radical anion is unstable and fragments to release a fluoride anion and the crucial •SF₅ radical. This radical can then be trapped by an organic substrate to form the desired product.
Caption: General photocatalytic cycle for the activation of SF₆.
Protocol 4: Photocatalytic α‐Alkoxypentafluorosulfanylation using SF₆
This protocol is based on the dual functionalization of styrenes.[18]
-
Reaction Setup: In a borosilicate glass vial equipped with a stir bar, combine the styrene substrate (1.0 equiv), a photocatalyst (e.g., an organic dye like 3,7-di(4-biphenyl)phenothiazine, 1-5 mol%), and the alcohol nucleophile (e.g., methanol, used as solvent or co-solvent with MeCN).
-
Degassing: Seal the vial with a septum and degas the solution by bubbling with SF₆ gas for 15-20 minutes. Maintain a positive pressure of SF₆ using a balloon.
-
Irradiation: Place the vial near a visible light source (e.g., a blue LED lamp, 450 nm) and stir vigorously at room temperature.
-
Reaction: Continue irradiation for 24-48 hours. Monitor the reaction by GC-MS.
-
Workup: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography on silica gel to isolate the α-alkoxy-β-pentafluorosulfanyl product.
Summary of Physicochemical Properties
The unique appeal of the SF₅ group stems from its distinct physical and electronic properties when compared to other common substituents.
| Property | SF₅ Group | CF₃ Group | tert-Butyl Group |
| Hansch Lipophilicity (π) | 1.23 | 0.88 | 1.98 |
| Hammett Constant (σp) | 0.68 | 0.53 | -0.20 |
| Volume (ų) | 55.4 | 34.6 | 76.9 |
| Geometry | Octahedral | Tetrahedral | Tetrahedral |
| Stability | Very High | High | Moderate |
Data compiled from various sources.[4][7]
The data clearly illustrates that the SF₅ group is more lipophilic and significantly more electron-withdrawing than the CF₃ group, while having an intermediate steric profile between CF₃ and tert-butyl.[4][7][8] This unique profile is highly advantageous in drug design for simultaneously tuning electronic interactions with a target receptor and improving membrane permeability.[6]
References
-
Welter, C., et al. (2021). Synthesis and Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au. Available at: [Link]
-
von Hahmann, C. N., Savoie, P. R., & Welch, J. T. (2015). Reactions of Organic Pentafluorosulfanyl-containing Compounds. Current Organic Chemistry, 19(16), 1592-1618. Available at: [Link]
-
Rowan Scientific Corporation. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved from [Link]
-
Altomonte, S., & Zanda, M. (2012). Synthetic chemistry and biological activity of pentafluorosulfanyl (SF5) organic molecules. Journal of Fluorine Chemistry, 143, 57-93. Available at: [Link]
-
Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130-1190. Available at: [Link]
-
Lee, H., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5536. Available at: [Link]
-
Gardiner, M. G., et al. (2019). Synthesis, structure, and reactivity of compounds bearing the SF5 group and its congeners. Poster presentation. Available at: [Link]
-
Li, W., et al. (2021). Pentafluorosulfanylation of Acrylamides: The Synthesis of SF5-Containing Isoquinolinediones with SF5Cl. The Journal of Organic Chemistry, 86(17), 11847-11857. Available at: [Link]
-
Beier, P. (n.d.). Pentafluorosulfanylation of Aliphatic Substrates. Request PDF. Available at: [Link]
-
Ajenjo, J., et al. (2019). Practical methods for the synthesis of arylsulfur pentafluorides. Chemistry - A European Journal. Available at: [Link]
-
Farran, D. S., et al. (2020). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Tetrahedron, 76(38), 131468. Available at: [Link]
-
Welch, J. T., et al. (2012). The control of stereochemistry by the pentafluorosulfanyl group. Organic & Biomolecular Chemistry, 10(30), 5403-5412. Available at: [Link]
-
Sowaileh, M. F., Hazlitt, R. A., & Colby, D. A. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem, 12(18), 1481-1490. Available at: [Link]
-
Jürgensen, J., et al. (2020). Photoredox Catalytic α‐Alkoxypentafluorosulfanylation of α‐Methyl‐ and α‐Phenylstyrene Using SF6. Angewandte Chemie International Edition, 59(1), 300-304. Available at: [Link]
-
Synfacts. (2021). Synthesis of Ar-SF4Cl and Ar-SF5 Compounds from Arylphosphorothiolates. Thieme Chemistry. Available at: [Link]
-
von Hahmann, C. N., Savoie, P. R., & Welch, J. T. (2015). Reactions of Organic Pentafluorosulfanyl-containing Compounds. Current Organic Chemistry, 19(16), 1592-1618. Available at: [Link]
-
Lee, H., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5536. Available at: [Link]
-
That Chemist. (2022, December 2). CF2 and SF5 Chemistry (Important Papers). [Video]. YouTube. Available at: [Link]
-
Wiesen, S., et al. (2022). Straightforward Pentafluorosulfanylation for Molecular Design. ChemRxiv. Available at: [Link]
-
Lee, H., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. ResearchGate. Available at: [Link]
-
Zanda, M. (2021). Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds. Request PDF. Available at: [Link]
-
Wang, X., et al. (2025). Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. ChemRxiv. Available at: [Link]
-
von Hahmann, C. N., Savoie, P. R., & Welch, J. T. (2015). Reactions of Organic Pentafluorosulfanyl-containing Compounds. Current Organic Chemistry, 19(16), 1592-1618. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of (S)-para-SF5 derivatives 16a–g. Reagents and conditions. Retrieved from [Link]
-
Welter, C., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au, 1(1), 23-30. Available at: [Link]
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- 19. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Troubleshooting low yield in pentafluoropentylation reactions
Welcome to the technical support center for pentafluoropentylation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during the synthesis of molecules containing the pentafluoropentyl (C₅F₁₁) moiety. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate the complexities of these transformations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can lead to low yields and other undesirable outcomes. The advice is categorized by the experimental stage where the problem is most likely to originate.
Category 1: Reagent, Substrate, and Solvent Integrity
Question: My reaction shows no or very low conversion of the starting material, even when following a literature procedure. What are the most fundamental factors to check first?
Answer: When a reaction fails to initiate, the issue often lies with the fundamental components of the setup. Before investigating more complex mechanistic problems, a thorough check of your reagents and conditions is paramount.
-
Reagent Purity and Stability:
-
Pentafluoropentylating Agent: Many perfluoroalkyl sources, especially organometallic or hypervalent iodine variants, are sensitive to moisture and air. For example, reagents analogous to Togni's reagents or organosilicon reagents like Me₃Si-Rƒ can degrade upon exposure to atmospheric moisture, rendering them inactive[1][2]. Always handle these reagents under an inert atmosphere (Argon or Nitrogen) and use freshly opened bottles or re-purified materials.
-
Substrate Purity: Impurities within your starting material can act as catalyst poisons or participate in undesired side reactions. For instance, trace amounts of amine or thiol impurities can coordinate to a metal catalyst and halt its activity[3]. Re-purify your substrate by chromatography, distillation, or recrystallization if its purity is questionable.
-
-
Solvent Quality (Anhydrous and Degassed):
-
Moisture Content: Many pentafluoropentylation reactions, particularly those involving organometallic intermediates or strong bases, are highly sensitive to water[4]. Use a freshly dried, anhydrous solvent. Solvents should be dried using appropriate methods (e.g., passing through an activated alumina column or distillation from a drying agent) and stored over molecular sieves.
-
Dissolved Oxygen: For reactions proceeding through a radical mechanism or employing an air-sensitive catalyst (e.g., Pd(0) species), dissolved oxygen can act as a radical scavenger or oxidize the catalyst, leading to deactivation[3]. Ensure your solvent is rigorously degassed via several freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.
-
-
Inert Atmosphere:
-
Maintaining a positive pressure of an inert gas is crucial to prevent the ingress of oxygen and moisture throughout the reaction[3]. Ensure all glassware is properly flame- or oven-dried, and the system is leak-free.
-
Question: I'm observing the formation of multiple unexpected byproducts. How does my choice of pentafluoropentylating reagent influence this?
Answer: The choice of reagent dictates the reaction mechanism—electrophilic, nucleophilic, or radical—and each pathway has characteristic side reactions[5][6][7][8]. Understanding your reagent's nature is key to diagnosing byproduct formation.
-
Electrophilic Reagents (e.g., Rƒ-I(III) hypervalent iodine compounds): These reagents deliver an "Rƒ⁺" equivalent. They are prone to reacting with any available nucleophilic site on your substrate. If your molecule has multiple electron-rich centers (e.g., phenols, anilines, thiols), you may see competitive perfluoroalkylation at these sites[9].
-
Nucleophilic Reagents (e.g., Rƒ-SiMe₃, Rƒ-MgX): These reagents deliver an "Rƒ⁻" equivalent. A primary issue with perfluoroalkyl anions, especially those with longer chains, is β-fluoride elimination, which generates a perfluoroalkene[5]. This is a common decomposition pathway that competes with the desired reaction.
-
Radical Precursors (e.g., Rƒ-I, Rƒ-Br): These are the most common sources for pentafluoropentylation. Under photoredox, thermal, or chemical initiation conditions, they form the Rƒ• radical. The high electrophilicity of perfluoroalkyl radicals means they can react with electron-rich sites, but they can also abstract hydrogen atoms from solvents or substrates, leading to hydrodehalogenation of the reagent and other undesired products[10].
A simplified diagram illustrating these distinct pathways is shown below.
Caption: Three major pathways for pentafluoropentylation.
Category 2: Reaction Condition Optimization
Question: My reaction is sluggish and stalls before completion. How can I optimize the conditions to improve the rate and yield?
Answer: A stalled reaction often indicates that the activation energy barrier is not being overcome efficiently or that an active species is being consumed or inhibited over time.
| Problem Area | Potential Cause | Recommended Optimization Strategy |
| Temperature | Reaction temperature is too low, resulting in slow kinetics. | Gradually increase the reaction temperature in 10 °C increments. Monitor by TLC or LC-MS to check for product formation versus decomposition. For some reactions, a short burst of higher temperature might be required for initiation. |
| Temperature is too high, causing reagent/catalyst decomposition or byproduct formation. | Run the reaction at a lower temperature, even if it requires a longer reaction time[4][11]. For highly exothermic additions, consider slow, dropwise addition of a reagent at a reduced temperature (e.g., 0 °C or -78 °C)[4]. | |
| Concentration | Bimolecular reactions may be too slow at high dilution. | Increase the concentration of your reactants. A typical starting point for optimization is between 0.1 M and 0.5 M. |
| At high concentrations, undesired polymerization or aggregation (e.g., catalyst precipitation) can occur. | Dilute the reaction mixture. This can sometimes disfavor intermolecular side reactions relative to the desired intramolecular or bimolecular product-forming step. | |
| Solvent Choice | The solvent may not adequately solubilize all reactants or intermediates. | Screen a range of anhydrous solvents with different polarities (e.g., THF, Dioxane, Acetonitrile, DMF, Toluene). The solvent can dramatically influence reaction rates and even the mechanistic pathway[12][13]. |
| The solvent may be reacting with intermediates (e.g., radical H-atom abstraction from THF). | Switch to a more inert solvent. For radical reactions, solvents like benzene, t-butanol, or perfluorinated solvents are less prone to hydrogen abstraction. For ionic reactions, avoid protic solvents unless they are part of the desired mechanism. | |
| Photoredox Setup | Insufficient light intensity or incorrect wavelength for the photocatalyst. | Ensure your light source is positioned close to the reaction vessel for maximum photon flux. Verify that the emission wavelength of your LED matches the absorption maximum of your photocatalyst (e.g., blue light for 4CzIPN or iridium-based catalysts)[14][15]. |
| Reaction vessel is too large, leading to poor light penetration (inner filter effect). | For scaling up photochemical reactions, consider using a continuous-flow setup to ensure uniform irradiation and improve efficiency[14][16][17]. In batch, use a vessel with a large surface area-to-volume ratio. |
Category 3: Catalyst & Mechanistic Failures
Question: My palladium-catalyzed cross-coupling reaction is turning black and failing. What is happening and how can I prevent it?
Answer: The formation of a black precipitate is a classic sign of palladium catalyst decomposition into "palladium black," which is catalytically inactive elemental palladium[3]. This indicates that the catalytic cycle has been disrupted.
Common Causes and Solutions:
-
Inefficient Reductive Elimination: The final step to release the product and regenerate the Pd(0) catalyst can be slow. If the Pd(II) intermediate is not stable enough, it can decompose.
-
Solution: Use bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) or N-heterocyclic carbenes (NHCs). These ligands stabilize the palladium center, promote reductive elimination, and prevent catalyst aggregation[3].
-
-
Catalyst Poisoning: Heteroatoms (especially nitrogen and sulfur) in your substrate or additives can irreversibly bind to the palladium center, creating stable, off-cycle complexes that are inactive[3].
-
Solution: If your substrate contains basic nitrogen heterocycles, consider using a ligand that is bulky enough to prevent this coordination or a pre-catalyst that is more resistant to poisoning. Sometimes, adding a sacrificial Lewis acid can help to bind to the heteroatom, preventing it from poisoning the catalyst.
-
-
Oxidation of Pd(0): The active Pd(0) species is readily oxidized by air.
-
Solution: As mentioned previously, ensure your reaction is run under a strictly inert atmosphere with degassed solvents[3]. Using a pre-catalyst that generates the active Pd(0) species in situ can also minimize its exposure to oxygen.
-
A general troubleshooting workflow for low-yield reactions is depicted below.
Caption: A systematic workflow for troubleshooting low-yield reactions.
Category 4: Work-up and Purification Challenges
Question: My crude reaction mixture looks promising by ¹H or ¹⁹F NMR, but my final isolated yield is very low. Where could I be losing my product?
Answer: Significant product loss after the reaction is complete is a common and frustrating problem. Fluorinated compounds can have physical properties that differ substantially from their non-fluorinated analogs, requiring adjustments to standard work-up and purification procedures[11][18].
-
Aqueous Work-up:
-
Solubility: Highly fluorinated compounds can be less soluble in common organic solvents and may even exhibit some solubility in the aqueous phase, especially if the molecule is small and contains polar functional groups. Always check the aqueous layer by TLC or LC-MS before discarding it[18].
-
Emulsions: The presence of fluorinated molecules can lead to the formation of stable emulsions during extraction. To break these, try adding brine (saturated NaCl solution) or filtering the entire mixture through a pad of Celite.
-
-
Solvent Removal:
-
Volatility: Perfluoroalkylated compounds are often more volatile than their hydrocarbon counterparts. Aggressive removal of solvent on a rotary evaporator, especially under high vacuum and with heating, can lead to significant loss of product[11]. Remove the solvent at reduced temperature and pressure, and always check the contents of your cold trap[18].
-
-
Chromatography:
-
Silica Gel Stability: Some fluorinated compounds can be sensitive to acidic silica gel, leading to decomposition on the column. You can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent system.
-
Elution: The high polarity of the C-F bond and the overall non-polar nature of the perfluoroalkyl chain can lead to unusual elution behavior. Your product may elute much faster than you expect. It is advisable to collect all fractions and analyze them carefully.
-
-
Analysis:
Key Experimental Protocols
Protocol 1: General Procedure for Photoredox-Mediated Radical Pentafluoropentylation
This protocol is a representative example and requires optimization for specific substrates.
-
Setup: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the aryl substrate (1.0 equiv, 0.2 mmol), the photocatalyst (e.g., 4CzIPN, 1-5 mol%), and a suitable base if required (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive flow of argon, add anhydrous, degassed solvent (e.g., DMSO, 0.1 M). Stir the mixture for 5 minutes. Then, add the pentafluoropentyl iodide (C₅F₁₁I, 1.5-2.0 equiv) via syringe.
-
Reaction: Place the reaction tube approximately 5 cm from a 457 nm LED lamp (or other appropriate wavelength) and begin vigorous stirring[14]. Use a fan to maintain the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals. Reactions are often complete within 3-16 hours[14].
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (with minimal heating). Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Catalyzed Electrophilic Pentafluoropentylation
This protocol is adapted from general fluoroalkylation principles and requires optimization.
-
Setup: To an oven-dried vial equipped with a magnetic stir bar, add the nucleophilic substrate (e.g., a thiol or phenol, 1.0 equiv, 0.3 mmol), a copper(I) catalyst (e.g., CuI, 10 mol%), and a ligand (e.g., phenanthroline, 20 mol%).
-
Inert Atmosphere: Seal the vial, and evacuate and backfill with argon three times.
-
Reagent Addition: Add anhydrous solvent (e.g., NMP or DMF, 0.2 M). Then add the electrophilic pentafluoropentylating agent (e.g., a C₅F₁₁-hypervalent iodine reagent, 1.2 equiv).
-
Reaction: Stir the mixture at the optimized temperature (e.g., 60-100 °C) until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with an organic solvent like ethyl acetate. Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
References
- BenchChem Technical Support Team. (2025).
-
Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786. [Link]
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Ni, C., Hu, M., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441–5454. [Link]
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University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
- BenchChem Technical Support Team. (2025).
-
Umemoto, T. (1996). Electrophilic Perfluoroalkylating Agents. Chemical Reviews, 96(5), 1757–1778. [Link]
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Hintermann, L., & Togni, A. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal, 21(23), 8438-8446. [Link]
-
Zhu, C., et al. (2025). Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes. ACS Catalysis. [Link]
-
Goti, G., et al. (2020). Continuous Flow Decarboxylative Monofluoroalkylation Enabled by Photoredox Catalysis. Organic Letters, 22(15), 6002–6007. [Link]
- BenchChem Technical Support Team. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides. BenchChem.
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Gemoets, H. P. L., et al. (2021). Rapid Optimization of Photoredox Reactions for Continuous-Flow Systems Using Microscale Batch Technology. ACS Central Science, 7(7), 1195–1205. [Link]
- BenchChem Technical Support Team. (2025).
-
Reddit r/Chempros community. (2024). What are some common causes of low reaction yields?[Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: My Reaction Failed: FAQ. [Link]
-
Lentz, D., et al. (2022). Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis. Journal of the American Chemical Society, 144(1), 325–337. [Link]
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ResearchGate. Proposed reaction mechanism for the formation of 5-fluoronaphthalen-1-ols. [Link]
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MDPI. (2020). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]
-
eFan's Blog. (2024). Radicals: Nucleophilic or Electrophilic?[Link]
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Ivanova, E. A., et al. (2013). Mechanism of perfluoroalkyl halide toxicity: catalysis of perfluoroalkylation by reduced forms of cobalamin (vitamin B12). Biochimie, 95(2), 247-254. [Link]
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BYJU'S. Electrophiles and Nucleophiles. [Link]
-
Wang, F., et al. (2021). Regioselective Fluoroalkylarylation of Enamides Enabled by an Iron-Catalyzed Multicomponent Radical Cross-Coupling Strategy. Organic Letters, 23(17), 6753–6758. [Link]
-
ResearchGate. Electron Donor-Acceptor Complexes in Perfluoroalkylation Reactions. [Link]
-
Yakubchik, M., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(10), 2956-2966. [Link]
-
ResearchGate. (2021). Rapid Optimization of Photoredox Reactions for Continuous-Flow Systems Using Microscale Batch Technology. [Link]
-
Semantic Scholar. (2021). Rapid Optimization of Photoredox Reactions for Continuous-Flow Systems Using Microscale Batch Technology. [Link]
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Master Organic Chemistry. (2012). Nucleophiles and Electrophiles. [Link]
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ResearchGate. (2014). Purification of fluorides for optical materials synthesis. [Link]
-
ACS Publications. (2021). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. [Link]
-
YouTube. (2019). #Additionreaction Electrophilic Vs Nuleophilic Vs Free radical addition reaction. [Link]
-
Defense Technical Information Center. (1944). Determination of Fluorine in Fluoro-Organic Compounds. [Link]
-
ResearchGate. The influence of solvent on the reaction yield. [Link]
-
AMiner. THE EFFECT OF SOLVENTS ON REACTION RATES. [Link]
-
Das, M., et al. (2024). Effect of Solvent on the Optical Rotation of Azatryptophan Derivatives. Magnetic Resonance in Chemistry, 62(12), 850-860. [Link]
-
ResearchGate. Effect of solvent on fluorescence and fluorescence lifetimes of p-substituted polystyrene. [Link]
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Optimizing reaction conditions for 4,4,5,5,5-Pentafluoropentyl methanesulfonate
Welcome to the technical support center for 4,4,5,5,5-Pentafluoropentyl Methanesulfonate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile fluorinated building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and overcome common challenges.
Introduction
This compound (CAS 252947-01-6) is a valuable intermediate in organic synthesis, primarily used as an alkylating agent to introduce the 4,4,5,5,5-pentafluoropentyl group into various molecules.[1][2][3] This moiety is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms, such as increased metabolic stability, lipophilicity, and altered electronic characteristics.
The synthesis of this compound typically involves the reaction of 4,4,5,5,5-pentafluoropentan-1-ol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base. While the reaction is generally robust, its success is highly dependent on careful control of reaction parameters to avoid side reactions and ensure high purity of the final product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Reaction Setup and Reagent Handling
Q1: What are the most critical safety precautions when working with methanesulfonyl chloride (MsCl)?
A1: Methanesulfonyl chloride is a highly toxic, corrosive, and moisture-sensitive reagent that must be handled with extreme care.[4][5]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a chemical-resistant lab coat.[6] Work should be conducted in a well-ventilated chemical fume hood.[7][8] In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[9][10]
-
Moisture Sensitivity: MsCl reacts vigorously with water, releasing corrosive hydrogen chloride (HCl) gas and methanesulfonic acid.[11] This can reduce the reagent's effectiveness and create a hazardous environment.[11] Therefore, it is imperative to use anhydrous solvents and glassware, and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[7][11]
-
Storage: Store MsCl in a cool, dry place, away from incompatible materials such as bases, oxidizing agents, and strong acids.[6] The container should be tightly sealed, preferably under an inert atmosphere, to prevent degradation.[7]
Q2: Which base should I choose for the mesylation of 4,4,5,5,5-pentafluoropentan-1-ol, and why?
A2: The choice of base is critical for a successful mesylation reaction. A non-nucleophilic, sterically hindered base is preferred to prevent it from competing with the alcohol in reacting with the methanesulfonyl chloride.
| Base | pKa of Conjugate Acid | Key Considerations |
| Triethylamine (TEA) | ~10.75 | Commonly used and effective. It acts as an HCl scavenger.[12] However, its basicity can promote the formation of a "sulfene" intermediate from MsCl, which can lead to side products.[4][13] |
| Diisopropylethylamine (DIPEA or Hünig's Base) | ~11 | More sterically hindered than TEA, reducing the likelihood of side reactions involving the base itself. It is an excellent choice for sensitive substrates. |
| Pyridine | ~5.25 | A weaker base that is less likely to promote sulfene formation. However, the reaction may proceed more slowly. It can also act as a nucleophilic catalyst, which may or may not be desirable depending on the specific reaction. |
For the mesylation of a primary alcohol like 4,4,5,5,5-pentafluoropentan-1-ol, triethylamine is a standard and effective choice.[14]
Q3: What is the role of the base in this reaction?
A3: The base serves two primary functions:
-
HCl Scavenger: The reaction of the alcohol with methanesulfonyl chloride produces one equivalent of hydrochloric acid (HCl). The base neutralizes this HCl as it is formed, driving the reaction to completion.
-
Promotion of Sulfene Formation (with strong bases): With stronger bases like triethylamine, there is a possibility of deprotonating the methanesulfonyl chloride to form a highly reactive intermediate called sulfene (CH₂=SO₂).[4][13] This sulfene then reacts with the alcohol. While this is a viable reaction pathway, it can sometimes lead to undesired side reactions.
Reaction Conditions and Monitoring
Q4: I am observing a low yield of the desired product. What are the likely causes and how can I improve it?
A4: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Reaction:
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the starting alcohol is a good indicator of reaction completion.
-
Reaction Time and Temperature: The reaction is typically run at 0°C to room temperature.[14] If the reaction is sluggish at 0°C, allowing it to warm to room temperature may be necessary.[14]
-
-
Reagent Quality:
-
Methanesulfonyl Chloride: Ensure the MsCl is of high purity and has not been exposed to moisture. Using a freshly opened bottle or a recently distilled batch is recommended.
-
Solvent and Base: Use anhydrous solvents (e.g., dichloromethane, toluene) and ensure the base is dry.[14]
-
-
Side Reactions:
-
Hydrolysis of MsCl: As mentioned, moisture will consume the MsCl.
-
Formation of Alkyl Chloride: The chloride ion (from triethylammonium chloride) can displace the newly formed mesylate group, especially if the reaction is heated for an extended period. This is an S(_N)2 reaction.
-
Elimination Reactions: While less likely with a primary alcohol, elimination to form an alkene can occur under harsh basic conditions.
-
Q5: My reaction mixture has turned a dark color. Is this normal, and what does it indicate?
A5: A slight yellowing of the reaction mixture is common.[15] However, the development of a dark brown or black color can indicate decomposition or significant side reactions. This could be due to:
-
Impure Reagents: Impurities in the starting alcohol, solvent, or base can lead to colored byproducts.
-
Excessive Heat: Running the reaction at too high a temperature can cause decomposition.
-
Reaction with the Base: Some bases, if not sufficiently pure, can contribute to color formation.
If significant color change is observed, it is advisable to re-evaluate the purity of the reagents and the reaction temperature.
Work-up and Purification
Q6: What is the recommended work-up procedure for this reaction?
A6: A standard aqueous work-up is typically employed to remove the triethylammonium chloride salt and any excess reagents.
-
Quenching: The reaction is usually quenched by adding cold water.[14]
-
Extraction: The product is extracted into an organic solvent like dichloromethane (DCM).[14]
-
Washing: The organic layer is washed successively with:
-
Cold, dilute HCl to remove any remaining triethylamine.
-
Saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Brine (saturated NaCl solution) to remove the bulk of the water.[15]
-
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.[15]
Q7: I am having difficulty purifying the final product by column chromatography. What are some common issues?
A7: Sulfonate esters can be somewhat unstable on silica gel, which is acidic.[16] This can lead to decomposition during purification.
-
Decomposition on Silica: If you observe streaking on the TLC plate or a lower-than-expected yield after the column, decomposition may be the culprit.
-
Solutions:
-
Neutralized Silica: You can neutralize the silica gel by preparing a slurry with a small amount of triethylamine in the eluent before packing the column.
-
Alternative Sorbents: Using a less acidic stationary phase like alumina may be beneficial.
-
Rapid Purification: Do not let the product sit on the column for an extended period. Elute the product as quickly as is practical.
-
Product Stability and Storage
Q8: How stable is this compound, and what are the best storage conditions?
A8: Sulfonate esters are electrophilic and can be susceptible to hydrolysis and nucleophilic attack.[17] The electron-withdrawing nature of the pentafluoropentyl group can influence its stability.
-
Hydrolysis: The compound will slowly hydrolyze in the presence of water.
-
Storage: For long-term storage, it is best to keep the purified product in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator or freezer (2-8°C is a common recommendation).[3]
Experimental Protocols
General Procedure for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific scales and equipment.
-
Setup: To a flame-dried, round-bottomed flask equipped with a magnetic stir bar and a nitrogen inlet, add 4,4,5,5,5-pentafluoropentan-1-ol (1.0 eq.) and anhydrous dichloromethane (DCM, ~10 volumes).
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Base Addition: Add triethylamine (1.5 eq.) to the stirred solution.
-
Mesyl Chloride Addition: Add methanesulfonyl chloride (1.2 eq.) dropwise via a syringe over 10-15 minutes, ensuring the internal temperature remains below 5°C.
-
Reaction: Stir the reaction mixture at 0°C for 2-4 hours, monitoring by TLC for the disappearance of the starting alcohol. If the reaction is slow, it can be allowed to warm to room temperature and stirred for an additional 1-2 hours.[14]
-
Work-up:
-
Dilute the reaction mixture with cold water and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.
-
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Two possible mechanisms for the mesylation reaction.
References
- Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. (n.d.). Google Cloud.
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, November 19). Sigma-Aldrich.
- Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. (2010, June 1). ResearchGate.
- Preparation of mesylates and tosylates (video). (n.d.). Khan Academy.
- Methanesulfonyl Chloride SDS Safety Data Sheet of Supplier Exporter. (2024, February 4). American Molecules.
- safety data sheet 1. product and company identification. (n.d.). Advanced Chemical Intermediates.
- METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS CAS No. (2015, April 9). Loba Chemie.
- Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. (2010, June 1). ACS Publications.
- Sulfonate Esters. (n.d.). Product Quality Research Institute.
- Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. (2005). ResearchGate.
- METHANESULFONYL CHLORIDE. (n.d.). CAMEO Chemicals - NOAA.
- Sulfonate Esters - How Real is the Risk? (n.d.). PQRI.
- Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. (2005). Green Chemistry (RSC Publishing).
- Methanesulfonyl Chloride | Properties, Structure & Mesylation. (n.d.). Study.com.
- Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. (n.d.). Horiazon Chemical.
- The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. (n.d.). ACS Publications.
- ICSC 1163 - METHANESULFONYL CHLORIDE. (n.d.). International Chemical Safety Cards (ICSCs).
- Methanesulfonyl chloride. (n.d.). Wikipedia.
- Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. (n.d.). NIH.
- Alcohol to Mesylate using MsCl, base. (n.d.). Organic Synthesis.
- Why do tosylation and mesylation of alcohols follow different mechanisms? (2016, March 11). Chemistry Stack Exchange.
- Supporting Information For. (n.d.). The Royal Society of Chemistry.
- S-(4,4,5,5,5-Pentafluoropentyl)isothiourea Methanesulfonate. (n.d.). Hangzhou Forewin Pharma Co., Ltd.
- This compound. (n.d.). Clearsynth.
- Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (2024, September 30). European Journal of Chemistry.
- An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding. (2009, August 7). ResearchGate.
- S-(4,4,5,5,5-Pentafluoropentyl)isothiourea Methanesulfonate. (n.d.). Protheragen.
- This compound 95%. (n.d.). AChemBlock.
- CAS No : 252947-01-6 | Product Name : this compound. (n.d.). Pharmaffiliates.
- (n.d.). Organic Syntheses Procedure.
- 18F-Fluorination of 2-methyl-6-nitrobenzenesulfonate ester and its application to the synthesis of a 18F-labeled amino acid. (n.d.). ChemRxiv.
- Fluorinated Esters: Synthesis and Identification. (n.d.). PDXScholar.
- Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs. (2023, June 20). NIH.
- Synthesis and large crystal growth of a family of mixed-anionic methanesulfonate salts by anionic site-substitution: Na5(SO3CH3)4(X) (X = BF4−, ClO4−, PF6−, I−). (n.d.). Dalton Transactions (RSC Publishing).
- Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: A. (n.d.). Product Quality Research Institute.
- Synthesis and Properties of Pentafluorosulfanyl Group (SF 5 )-Containing Meta-Diamide Insecticides. (n.d.). MDPI.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). EPFL.
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Side product formation in 4,4,5,5,5-Pentafluoropentyl methanesulfonate reactions
Welcome to the technical support center for 4,4,5,5,5-pentafluoropentyl methanesulfonate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile fluorinated building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the nuances of its reactivity and minimize side product formation in your experiments.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues that may arise during the synthesis and subsequent reactions of this compound.
Issue 1: Low Yield During Mesylation of 4,4,5,5,5-Pentafluoropentan-1-ol
Question: I am preparing this compound from the corresponding alcohol using methanesulfonyl chloride (MsCl) and triethylamine, but my yields are consistently low. What are the potential causes and solutions?
Answer:
Low yields during the mesylation of 4,4,5,5,5-pentafluoropentan-1-ol can stem from several factors, primarily related to reaction conditions and the purity of your reagents.
-
Incomplete Reaction: The hydroxyl group of the fluorinated alcohol may exhibit reduced nucleophilicity due to the electron-withdrawing effect of the nearby fluorine atoms.
-
Solution: Ensure the reaction is allowed to proceed to completion. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature (e.g., from 0 °C to room temperature). However, be cautious as higher temperatures can promote side reactions.
-
-
Side Product Formation (Alkyl Chloride): A common side product in mesylation reactions using MsCl is the corresponding alkyl chloride (1-chloro-4,4,5,5,5-pentafluoropentane). This occurs when the chloride ion, displaced from MsCl, acts as a nucleophile and attacks the newly formed, highly reactive mesylate.
-
Solution: To circumvent this issue, consider using methanesulfonic anhydride ((MeSO₂)₂O) instead of methanesulfonyl chloride. Methanesulfonic anhydride does not produce chloride ions, thereby eliminating the possibility of this side reaction.
-
-
Hydrolysis: Methanesulfonyl chloride is highly susceptible to hydrolysis. Any moisture in your reagents or solvent will consume the MsCl, reducing the amount available to react with your alcohol.
-
Solution: Use anhydrous solvents (e.g., dichloromethane, toluene) and ensure your triethylamine and alcohol are dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Formation of an Unexpected Alkene During Nucleophilic Substitution
Question: I am performing a nucleophilic substitution on this compound and observing a significant amount of an alkene byproduct. How can I minimize this elimination reaction?
Answer:
The formation of an alkene (likely 4,4,5,5,5-pentafluoropent-1-ene) is a classic example of a competing E2 elimination reaction. This is particularly prevalent when using nucleophiles that are also strong bases.
-
Choice of Base/Nucleophile: Sterically hindered, strong bases are more likely to act as bases rather than nucleophiles, promoting elimination.
-
Solution: If your nucleophile is also a strong base (e.g., an alkoxide), consider using a less hindered base to generate your nucleophile if possible. For instance, when performing a Williamson ether synthesis, using sodium hydride to generate the alkoxide in a separate step before adding the fluoroalkyl mesylate can be beneficial.[1]
-
-
Reaction Temperature: Higher temperatures generally favor elimination over substitution.[2]
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at room temperature or even 0 °C can significantly suppress the E2 pathway.
-
-
Solvent Effects: The choice of solvent can influence the competition between substitution and elimination.
-
Solution: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for Sₙ2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity.
-
The workflow for troubleshooting alkene formation can be visualized as follows:
Caption: Troubleshooting workflow for minimizing alkene formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary side products I should be aware of when working with this compound?
A1: The two most common side products arise from competing reaction pathways:
-
Elimination Product: 4,4,5,5,5-pentafluoropent-1-ene, resulting from an E2 elimination reaction, especially with basic nucleophiles.
-
Hydrolysis Product: 4,4,5,5,5-pentafluoropentan-1-ol, which can form if water is present in the reaction mixture. Methanesulfonates are generally stable but can hydrolyze under strongly basic or acidic conditions.[3]
Q2: How does the pentafluoropentyl group affect the reactivity of the methanesulfonate?
A2: The highly electronegative fluorine atoms have a significant electron-withdrawing inductive effect. This has two main consequences:
-
Increased Electrophilicity: The carbon atom attached to the mesylate group (C1) becomes more electron-deficient and thus more susceptible to nucleophilic attack.
-
Destabilization of Carbocations: The electron-withdrawing nature of the fluoroalkyl group strongly destabilizes any potential carbocation formation at adjacent carbons.[4] This makes an Sₙ1 pathway highly unlikely for this primary mesylate. Reactions will almost exclusively proceed via an Sₙ2 mechanism.
The reaction pathways are summarized in the following diagram:
Caption: Competing Sₙ2 and E2 pathways.
Q3: Can I use this compound in a Williamson ether synthesis?
A3: Yes, this is a suitable substrate for the Williamson ether synthesis.[1] Since it is a primary mesylate, the reaction will proceed via an Sₙ2 mechanism. To favor substitution over elimination, it is advisable to use a strong, non-hindered base like sodium hydride to pre-form the alkoxide from the desired alcohol before adding the this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline. Please adapt it based on your specific experimental setup and safety procedures.
| Parameter | Value |
| Reactants | 4,4,5,5,5-Pentafluoropentan-1-ol, Methanesulfonic anhydride, Triethylamine |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Atmosphere | Inert (Nitrogen or Argon) |
Procedure:
-
To a solution of 4,4,5,5,5-pentafluoropentan-1-ol (1.0 eq.) in anhydrous DCM under an inert atmosphere, add triethylamine (1.5 eq.) and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of methanesulfonic anhydride (1.2 eq.) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for Nucleophilic Substitution (Ether Synthesis Example)
This protocol outlines a general procedure for an Sₙ2 reaction with an alkoxide nucleophile.
| Parameter | Value |
| Reactants | Alcohol, Sodium Hydride (60% dispersion in mineral oil), this compound |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) |
| Temperature | 0 °C to Room Temperature |
| Atmosphere | Inert (Nitrogen or Argon) |
Procedure:
-
To a suspension of sodium hydride (1.2 eq.) in anhydrous THF under an inert atmosphere, add a solution of the desired alcohol (1.1 eq.) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Stir the reaction at room temperature overnight, or until TLC/LC-MS analysis shows completion.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ether by column chromatography on silica gel.
References
- Hughes, D. L. The Mitsunobu Reaction. Org. React.1992, 42, 335–656.
-
Master Organic Chemistry. 3 Factors That Stabilize Carbocations. [Link]
-
Pharmaffiliates. This compound. [Link]
-
Veeprho. Fulvestrant this compound. [Link]
- Bordwell, F. G.; Kern, R. J. Elimination Reactions in Cyclic Systems. I. cis Eliminations in the Cyclohexane and Cyclopentane Series. J. Am. Chem. Soc.1955, 77 (5), 1141–1145.
- Kinkead, S. A.; Kumar, R. C.; Shreeve, J. M. Reactions of polyfluoroalkyl fluorosulfates with nucleophiles: an unusual substitution at the sulfur-fluorine bond. J. Am. Chem. Soc.1983, 105 (18), 5988–5992.
- Dmowski, W.; Kamiński, M. Reactions of organic anions with perfluoroolefins. Part 1. Reactions of carbanions with hexafluoropropene. J. Fluorine Chem.1982, 21 (1), 209-222.
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Chad's Prep. 13.2 Synthesis of Ethers. [Link]
-
Professor Dave Explains. Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration. [Link]
-
OpenStax. 18.2 Preparing Ethers. [Link]
-
Labster. 5 Ways to Familiarize Students With Elimination Vs Substitution Reactions. [Link]
-
Chemguide. elimination v nucleophilic substitution in halogenoalkanes. [Link]
-
Master Organic Chemistry. Identifying Where Substitution and Elimination Reactions Happen. [Link]
Sources
Technical Support Center: Purification of Products from 4,4,5,5,5-Pentafluoropentyl Methanesulfonate Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions (FAQs) for the purification of compounds synthesized using 4,4,5,5,5-pentafluoropentyl methanesulfonate. Our approach is grounded in mechanistic principles and field-proven experience to ensure you can achieve the highest purity for your target molecules.
Introduction: The Challenge of Purifying Fluorinated Compounds
This compound is a valuable alkylating agent for introducing a pentafluoropentyl group, a moiety that can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. However, the unique properties of the highly fluorinated tag also present specific purification challenges. These include altered polarity, potential for strong interactions with silica gel, and the need to remove structurally similar impurities. This guide will walk you through the common pitfalls and provide robust solutions.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries researchers have when working up reactions involving this compound.
Q1: What are the primary impurities I should expect in my crude reaction mixture?
A1: Your crude product will typically contain a mixture of the following:
-
Desired Product: The substrate alkylated with the 4,4,5,5,5-pentafluoropentyl group.
-
Unreacted Starting Material: The nucleophilic substrate you intended to alkylate.
-
Unreacted this compound: The alkylating agent itself.
-
Methanesulfonic Acid (or its salt): A byproduct of the reaction.
-
Hydrolysis Product (4,4,5,5,5-Pentafluoropentanol): If your reaction conditions have residual water, the methanesulfonate can hydrolyze.
-
Solvent and Base: Any residual solvent or base used in the reaction.
Q2: My fluorinated product seems to have a very different polarity than its non-fluorinated precursor. How does this affect my purification strategy?
Q3: Is there a risk of forming mutagenic sulfonate ester impurities in my reaction?
A3: The concern about forming mutagenic short-chain alkyl sulfonates (like methyl methanesulfonate) is valid when using an alcohol as a solvent in the presence of un-neutralized methanesulfonic acid. However, in a typical alkylation reaction with this compound, you are reacting it with a substrate (often a base) that consumes the methanesulfonate. If a base is used to drive the reaction, any generated methanesulfonic acid is immediately neutralized. Studies have shown that sulfonate ester formation is negligible to non-existent when even a slight excess of a base is present, as the acid is not available to protonate a solvent alcohol.[3][4]
Q4: How can I quickly assess the purity of my crude product and purified fractions?
A4: For fluorinated compounds, ¹⁹F NMR spectroscopy is an exceptionally powerful tool.[5] It offers high sensitivity and a wide chemical shift range, which means even structurally similar fluorinated compounds often have distinct and easily identifiable signals.[5] You can use ¹⁹F NMR to quickly identify your product, unreacted starting material, and any fluorine-containing impurities without the need for extensive sample preparation. HPLC combined with mass spectrometry (LC-MS) is also a highly effective method for assessing purity.
Part 2: Troubleshooting Guides
This section provides structured advice for overcoming common issues encountered during purification.
Troubleshooting Guide 1: Liquid-Liquid Extraction
Liquid-liquid extraction is your first line of defense for removing inorganic salts and highly polar impurities.
| Problem | Probable Cause(s) | Solution(s) |
| Formation of an Emulsion | - High concentration of polar organic solvents (e.g., DMF, DMSO) used in the reaction. - The product itself may be acting as a surfactant. | - Add Brine: Add a saturated aqueous solution of NaCl to increase the ionic strength of the aqueous phase, which helps to break emulsions. - Patience: Allow the separatory funnel to stand undisturbed for a longer period. - Filtration: Filter the entire mixture through a pad of Celite®. |
| Low Recovery of Product in the Organic Layer | - The product may be more polar than anticipated and have some solubility in the aqueous phase. - Incomplete extraction. | - Increase Number of Extractions: Perform multiple extractions (3-4 times) with smaller volumes of organic solvent rather than one large extraction. - Back-Extraction: If the product is suspected to be in the aqueous layer, back-extract the aqueous phase with fresh organic solvent. - Adjust pH: If your product has acidic or basic functionality, adjust the pH of the aqueous layer to ensure it is in its neutral, more organic-soluble form.[1] |
| Product is Water-Soluble | - The product molecule contains highly polar functional groups in addition to the fluorinated chain. | - Use a More Polar Organic Solvent: Switch from diethyl ether or ethyl acetate to dichloromethane (DCM) or even a mixture including a small amount of butanol for extraction. - Salting Out: Saturate the aqueous phase with a salt like NaCl or (NH₄)₂SO₄ to decrease the solubility of the organic product in the aqueous layer. |
Troubleshooting Guide 2: Flash Column Chromatography
Flash chromatography is the most common method for purifying the target compound from organic-soluble impurities.
| Problem | Probable Cause(s) | Solution(s) |
| Compound Streaking or Tailing on Silica Gel | - The compound has acidic or basic sites that are strongly interacting with the acidic silanol groups on the silica surface. - The solvent system is not optimized. | - Deactivate the Silica: Prepare a slurry of silica gel with your eluent containing 1-2% of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) before packing the column. - Change Solvent System: If using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system, which can alter the selectivity. |
| Poor Separation from Unreacted Starting Material | - The polarity difference between the product and starting material is small. | - Use a shallower gradient: Run a very slow, shallow gradient of the polar solvent. - Try a Different Stationary Phase: Consider using alumina (neutral or basic) or a C18 reversed-phase column if the separation on silica is intractable. For highly fluorinated compounds, a column with a fluorinated stationary phase can provide excellent selectivity.[6] |
| Product is Not Eluting from the Column | - The product is very polar and is irreversibly adsorbed onto the silica gel. - The chosen eluent is not polar enough. | - Test Silica Stability: Before running a large-scale column, spot your crude mixture on a TLC plate, let it sit for an hour, and then elute it to see if the product spot has degraded.[7] - Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., methanol in DCM) up to 10-20%. - Flush the Column: If the product is still on the column, try flushing with a strong solvent system like 5-10% methanol in dichloromethane with 1% acetic acid or ammonia, depending on your compound's nature. |
Part 3: Detailed Experimental Protocols
These protocols provide a starting point for your purification workflows. Always begin with a small-scale trial before committing your entire batch.
Protocol 1: Standard Aqueous Work-up and Extraction
This procedure is designed to remove water-soluble impurities like methanesulfonic acid salts and residual polar solvents.
-
Quench the Reaction: Cool the reaction mixture to room temperature. If the reaction was run under anhydrous conditions, slowly add it to a beaker of ice water with stirring.
-
Dilute with Organic Solvent: Transfer the quenched mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). A good starting point is a volume equal to the reaction volume.
-
Initial Wash: Wash the organic layer with a 5% aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove any residual methanesulfonic acid. Be cautious of gas evolution (CO₂).
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove the bulk of the water from the organic phase and aids in breaking any emulsions.
-
Dry the Organic Layer: Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter and Concentrate: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Flash Chromatography on Silica Gel
This is a standard protocol for purifying the crude product obtained from Protocol 1. The solvent system must be determined by TLC analysis first.
-
Determine Eluent System: Using thin-layer chromatography (TLC), find a solvent system that gives your product an Rf value of approximately 0.2-0.4 and provides good separation from impurities. Common starting points for fluorinated compounds are gradients of ethyl acetate in hexanes or methanol in dichloromethane.
-
Prepare the Column: Pack a silica gel column with the chosen non-polar solvent.
-
Load the Sample: Dissolve the crude product in a minimal amount of the column eluent or dichloromethane. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
Elute the Column: Begin eluting with the non-polar solvent, gradually increasing the polarity according to the predetermined gradient.
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Fluorous Solid-Phase Extraction (F-SPE)
This advanced technique is highly effective for separating fluorous-tagged molecules from non-fluorous ones.[6][7][8] It is particularly useful when traditional chromatography fails.
-
Load the Sample: Dissolve the crude reaction mixture in a highly polar solvent (e.g., 80:20 methanol/water).
-
Pass Through Fluorous Silica: Pass the solution through a cartridge packed with fluorous silica gel. The fluorous-tagged product will be retained on the stationary phase, while non-fluorous impurities will pass through.
-
Wash Non-Fluorous Impurities: Wash the cartridge with the same polar solvent to ensure all non-fluorous components are eluted.
-
Elute the Fluorous Product: Switch to a fluorinated solvent (e.g., perfluorohexanes) or a very non-polar organic solvent (e.g., diethyl ether) to elute the desired fluorous-tagged product.
-
Concentrate: Remove the solvent to obtain the purified product.
Part 4: Visualization of Workflows
Standard Purification Workflow
This diagram illustrates the typical sequence of steps for purifying a product synthesized with this compound.
Sources
- 1. Fluorous synthesis: a fluorous-phase strategy for improving separation efficiency in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 3. data.epo.org [data.epo.org]
- 4. Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by … [ouci.dntb.gov.ua]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. silicycle.com [silicycle.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of SF5-Containing Compounds
Welcome to the technical support center for the synthesis of pentafluorosulfanyl (SF5)-containing compounds. The unique properties of the SF5 group—often dubbed a "super-trifluoromethyl group"—make it highly attractive for applications in medicinal chemistry and materials science.[1][2][3][4] Its high electronegativity, thermal and chemical stability, and significant lipophilicity can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[3][5][6] However, the introduction of this powerful functional group is not without its challenges, primarily related to the reactivity and handling of precursor reagents.[5]
This guide provides troubleshooting advice, detailed protocols, and answers to frequently asked questions to help researchers overcome common hurdles in the synthesis, purification, and handling of SF5-containing molecules.
Section 1: Reagent Safety & Handling
The most common reagent for introducing the SF5 group is pentafluorosulfanyl chloride (SF5Cl).[7] Understanding its properties and handling requirements is critical for safe and successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with pentafluorosulfanyl chloride (SF5Cl)?
A1: SF5Cl is a toxic gas at room temperature with a low boiling point of -19 °C, making it challenging to handle and store.[6][8] Its high reactivity also presents a significant hazard.[7] Historically, the synthesis of SF5Cl involved dangerous materials like elemental fluorine (F2) and highly toxic sulfur fluorides, which required specialized equipment.[6][9]
Q2: How can the handling of SF5Cl be made safer in a standard laboratory setting?
A2: To mitigate the risks of handling gaseous SF5Cl, several advancements have been made:
-
Solvent Solutions: Commercially available solutions of SF5Cl in solvents like n-hexane provide a bench-stable and easier-to-handle alternative to the pure gas.[6][10]
-
"Gas-Free" Synthesis: Modern methods allow for the "gas-free" synthesis of SF5Cl from elemental sulfur (S8), trichloroisocyanuric acid (TCCA), and potassium fluoride (KF), avoiding the use of highly toxic gaseous reagents.[6][10][11]
-
On-Demand Generation: An extrusion strategy using a commercial disulfide has been developed for the on-demand generation of SF5Cl gas, eliminating the need for gas cylinders.[12]
Q3: What are the essential safety precautions when working with any SF5 reagent?
A3: Regardless of the form of the reagent, strict safety protocols must be followed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coats, and gloves.[13][14]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[14]
-
Material Safety Data Sheet (MSDS): Thoroughly read the MSDS before using any new reagent to understand its specific hazards and handling requirements.[15][16]
-
Storage: Store reagents according to the manufacturer's recommendations, typically in a cool, dry, and well-ventilated area, away from incompatible materials.[14][17]
-
Emergency Preparedness: Ensure that emergency equipment, such as eyewash stations and safety showers, is accessible.[14]
Section 2: Troubleshooting Synthetic Reactions
Low yields and the formation of side products are common issues encountered during the synthesis of SF5-containing compounds. This section provides a systematic approach to troubleshooting these problems.
Troubleshooting Guide: Low Yields in Radical Additions
Problem: My radical addition reaction of SF5Cl to an alkene/alkyne is resulting in a low yield of the desired product.
Initial Assessment Workflow
Caption: Initial workflow for troubleshooting low yields.
Step 1: Verify Reagent Quality & Stoichiometry
-
Is your SF5Cl solution fresh? Solutions of SF5Cl can degrade over time. If possible, titrate the solution or use a fresh batch.
-
Is your alkene/alkyne pure? Impurities in the substrate can inhibit the radical chain reaction.
-
Is the stoichiometry correct? Typically, a slight excess (1.2–2.0 equivalents) of SF5Cl is used.[18]
Step 2: Assess Reaction Conditions
-
Solvent Choice: The use of SF5Cl in n-hexane can be limiting for polar starting materials.[12] Consider alternative solvent systems if solubility is an issue. The reaction has been shown to be compatible with both polar (DCM, Et2O) and non-polar (n-hexane) solvents.[12]
-
Temperature: Radical additions are often performed at low temperatures (e.g., -30 °C to -40 °C) to improve selectivity and minimize side reactions.[7][19]
-
Concentration: Ensure the reaction is not too dilute, as this can hinder the propagation of the radical chain.
Step 3: Evaluate Radical Initiation
-
Initiation Method: The addition of SF5Cl can be initiated by various methods, including triethylborane (Et3B), UV irradiation (photochemistry), or through an electron donor-acceptor (EDA) complex with visible light.[7][8][19]
-
Initiator Quality: If using a chemical initiator like Et3B, ensure it is not degraded.
-
Light Source: For photochemical reactions, verify the wavelength and intensity of your light source. Black light (370 nm) has been used effectively.[19]
Step 4: Analyze Side Products
-
Chlorinated Byproducts: The formation of chlorinated SF5-products is a common issue due to the presence of Cl radicals.[19]
-
Starting Material: Is a significant amount of starting material left unreacted? This points to an initiation or propagation problem.
-
Oligomerization: Polymerization of the alkene/alkyne substrate can occur if the radical concentration is too high.
Frequently Asked Questions (FAQs)
Q4: I am observing a significant amount of the chlorinated byproduct. How can I minimize this?
A4: The formation of chlorinated side products is a known challenge.[19] Strategies to mitigate this include:
-
Reaction Conditions: Modifying the reaction conditions, such as temperature and solvent, can influence the selectivity.
-
Alternative Reagents: While SF5Cl is most common, SF5Br can be used similarly and may offer different selectivity.[7]
-
Post-reaction Modification: In some cases, the chlorinated product can be isolated and the chlorine atom can be removed in a subsequent step, for example, via reduction.[20]
Q5: My reaction is not initiating. What should I check?
A5: Failure to initiate is often linked to the quality of the reagents or the initiation method.
-
Oxygen Sensitivity: Some radical initiators, like Et3B, react with oxygen. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Conversely, some older protocols for SF5Cl addition required the presence of oxygen to proceed.[19]
-
Inhibitors: Ensure your alkene/alkyne substrate is free from radical inhibitors that are sometimes added as stabilizers. Passing the substrate through a plug of alumina can remove these.
Section 3: Stability & Purification
A key advantage of the SF5 group is its high thermal and chemical stability.[1][3][5] However, issues can arise during acidic or basic workups and purification, which are often mistakenly attributed to the degradation of the SF5 group itself.
Troubleshooting Guide: Unexpected Analytical Signals
Problem: I am observing unexpected peaks in my LC-MS or NMR spectrum after workup or purification.
Caption: Troubleshooting logic for unexpected analytical signals.[21]
Frequently Asked Questions (FAQs)
Q6: My SF5-containing compound appears to be degrading during an acidic workup. Is the SF5 group acid-labile?
A6: It is uncommon for the SF5 group itself to degrade during standard acidic workups.[21] The group is renowned for its high chemical stability due to the strong sulfur-fluorine bonds.[5][21] The source of instability is far more likely to be other acid-sensitive functional groups within the molecule, such as t-butyl esters, silyl ethers, or acetals.[21]
Q7: What should I do if I suspect degradation is occurring during an acidic workup?
A7: Follow this systematic approach:
-
Confirm Degradation: Run a control sample that has not been subjected to acidic conditions to ensure the impurity was not present initially.[21]
-
Analyze the Structure: Carefully check your molecule for other acid-labile groups. This is the most probable cause.[21]
-
Modify Conditions: If degradation of another group is confirmed, reduce the severity of the acidic conditions. Use a weaker acid, perform the workup at a lower temperature (e.g., 0 °C), or minimize the exposure time.[21]
-
Change Purification Strategy: Consider alternative purification methods that avoid acidic conditions, such as chromatography on a different stationary phase (e.g., neutral alumina) or crystallization.[21]
Q8: Under what conditions could the SF5 group itself degrade?
A8: While highly stable, forced degradation can occur under exceptionally harsh conditions, such as concentrated, hot acid.[21] The theoretical pathway involves hydrolysis of the C-S or N-S bond.[21] However, this requires significantly more forcing conditions than for many other functional groups.[21]
Section 4: General FAQs
Q9: How does the SF5 group compare to the more common trifluoromethyl (CF3) group?
A9: The SF5 group is often called a "super-trifluoromethyl group" because its properties are similar to the CF3 group but more pronounced.[3][22]
| Property | SF5 Group | CF3 Group |
| Electronegativity (χ) | 3.65 | 3.36 |
| Hammett Constant (σp) | 0.68 | 0.54 |
| Hansch Parameter (π) | 1.23 | 0.88 |
| Volume (ų) | 55.4 | 34.6 |
| Data sourced from multiple references.[10][22][23] |
The SF5 group is more electron-withdrawing, more lipophilic, and larger than the CF3 group.[2][10][22]
Q10: Has the limited availability of SF5-containing building blocks improved?
A10: Yes. While historically a significant hurdle, progress in synthetic methods has led to an increasing number of commercially available SF5-containing building blocks, which is helping to accelerate research in this area.[2][20][24]
Section 5: Experimental Protocols
Protocol 1: General Procedure for Radical Addition of SF5Cl to an Alkene
This protocol is a general guideline and may require optimization for specific substrates.
Safety: This reaction must be performed in a well-ventilated fume hood by trained personnel wearing appropriate PPE. SF5Cl is toxic.
Materials:
-
Alkene (1.0 equiv)
-
SF5Cl in n-hexane (e.g., 1.0 M solution, 1.5 equiv)
-
Triethylborane (Et3B) in hexane (e.g., 1.0 M solution, 0.2 equiv)
-
Anhydrous solvent (e.g., dichloromethane or hexane)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry, oven-flamed flask under an inert atmosphere, add the alkene (1.0 equiv) and anhydrous solvent.
-
Cool the reaction mixture to the desired temperature (e.g., -30 °C) using a suitable cooling bath.
-
Add the solution of SF5Cl in n-hexane (1.5 equiv) dropwise to the stirred reaction mixture.
-
Slowly add the triethylborane solution (0.2 equiv) dropwise. The addition is often accompanied by a slight exotherm.
-
Stir the reaction at the same temperature and monitor its progress by TLC, GC-MS, or NMR spectroscopy.
-
Upon completion, quench the reaction by allowing it to warm to room temperature and carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Acidic Stability Test for an SF5-Containing Compound
This protocol outlines a general method for evaluating the stability of a novel SF5-compound under acidic conditions using HPLC or LC-MS.[21]
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of your SF5-containing test compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Prepare an acidic buffer solution (e.g., 0.1 M HCl, pH 1.2 or a citrate/phosphate buffer at pH 2.0).
-
-
Experiment Initiation (T0):
-
In a vial, spike a known volume of the stock solution into the acidic buffer to achieve the final target concentration.
-
Immediately take an aliquot (this is the T0 sample), quench it by diluting it into a mobile phase or a neutralizing buffer, and analyze it by HPLC/LC-MS.
-
-
Incubation:
-
Incubate the remaining sample at a controlled temperature (e.g., room temperature or 37 °C).
-
-
Time Points (Tx):
-
Take samples at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
Quench each sample immediately as described for T0.
-
-
Analysis:
-
Analyze all samples (T0 and Tx) by HPLC or LC-MS.
-
Calculate the percentage of the compound remaining at each time point relative to the T0 sample by comparing the peak areas.
-
Plot the percentage of the compound remaining versus time. A flat line indicates high stability.[21]
-
References
-
Rowan. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Stability of SF5-Functionalized Molecules.
- Pharmaceutical Business Review. (n.d.). SF5-Containing Building Blocks.
- Gerken, M., et al. (2018).
- Figshare. (2023). Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry.
- ResearchGate. (2025). Properties of the SF5 group and the major key discoveries reported in the field.
- BenchChem. (2025). Technical Support Center: Synthesis and Handling of SF5 Reagents.
- Kim, J., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules.
- ResearchGate. (2025). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules.
- ResearchGate. (2025). Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds.
- Melius Organics. (n.d.). Pentafluorosulfanyl (SF5) technology.
- Paquin, J.-F., et al. (2023). Light-activation of SF5Cl for the atom transfer radical addition onto alkenes and alkynes. Journal of Fluorine Chemistry.
- Bizet, V., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au.
-
Wikipedia. (n.d.). Sulfur chloride pentafluoride. Retrieved from [Link]
- protocols.io. (2020). Reagent Safety & PPE.
- PubChem. (n.d.). Sulfur chloride pentafluoride.
- BenchChem. (2025). Troubleshooting low yields in SF5Cl reactions.
- Togni, A., et al. (n.d.). Synthesis, structure, and reactivity of compounds bearing the SF5 group and its congeners.
- That Chemist. (2024). CF2 and SF5 Chemistry (Important Papers). [YouTube Video].
- CoLab. (2024).
- Tlili, A., et al. (2023).
- Qing, F.-L., et al. (2025). Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. ChemRxiv.
- Novohim. (n.d.). Safety precautions when handling chemical reagents.
- Ampliqon. (n.d.).
- Northeastern University. (n.d.). Safety Using Chemical Reagents - WebGURU.
- LabTAG. (n.d.). Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
- Dolbier, W. R., et al. (2006). A convenient and efficient method for incorporation of pentafluorosulfanyl (SF5) substituents into aliphatic compounds. Journal of Fluorine Chemistry.
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How to increase the reactivity of 4,4,5,5,5-Pentafluoropentyl methanesulfonate
Welcome to the technical support center for 4,4,5,5,5-Pentafluoropentyl methanesulfonate. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique reactivity profile of this fluorinated building block. Here, we provide in-depth troubleshooting advice, validated protocols, and the fundamental principles behind them to help you optimize your synthetic outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the properties and handling of this compound.
Q1: What is this compound?
A: this compound (CAS No. 252947-01-6) is a specialty chemical used in organic synthesis.[1][2][3] It consists of a five-carbon chain with a terminal pentafluoroethyl group and a methanesulfonate (mesylate) ester at the other end. The mesylate group is an excellent leaving group, making this compound a potential alkylating agent for introducing the 4,4,5,5,5-pentafluoropentyl moiety into a target molecule.[4][5]
Q2: Why is the mesylate group considered a good leaving group?
A: The methanesulfonate (mesylate) anion is the conjugate base of a very strong acid (methanesulfonic acid). Upon cleavage of the carbon-oxygen bond during a substitution reaction, the resulting mesylate anion is highly stable because its negative charge is delocalized through resonance across the three oxygen atoms.[4][5][6] This stability makes it energetically favorable for the mesylate to depart, facilitating the reaction.
Q3: I'm observing unexpectedly slow reaction rates. Is this normal?
A: Yes, this is a frequently encountered issue. While the mesylate is an excellent leaving group, the reactivity of the molecule is significantly influenced by the highly electronegative fluorine atoms on the alkyl chain. These atoms exert a strong electron-withdrawing inductive effect, which can decrease the rate of a classical SN2 reaction. Studies have shown that fluorine substitution near a reaction center can lead to a significant deceleration in SN2 rates.[7] This guide will focus on strategies to overcome this inherent low reactivity.
Section 2: Troubleshooting Guide for Low Reactivity
This guide provides a systematic approach to diagnosing and solving common issues encountered during reactions with this compound.
Troubleshooting Workflow
Use the following decision tree to diagnose the root cause of low reactivity in your experiment.
Caption: Solvation effects on nucleophile reactivity.
Section 4: Experimental Protocols
Protocol 1: Standard (Sub-optimal) Conditions for Nucleophilic Substitution
This protocol illustrates a common but often inefficient setup that can lead to poor results with this substrate.
-
Reactant Setup: In a round-bottom flask, dissolve the nucleophile (e.g., 4-methoxyphenol, 1.0 eq) in ethanol (0.2 M).
-
Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution.
-
Substrate Addition: Add this compound (1.2 eq).
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Analysis: Monitor by TLC or LC-MS. Expected outcome: Very low to no product formation.
Protocol 2: Optimized Conditions for Enhanced Reactivity
This protocol applies the principles discussed above to maximize the reaction rate.
-
Reactant Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-Dimethylformamide (DMF, to make a 0.5 M solution).
-
Nucleophile Preparation: Add the nucleophile (e.g., 4-methoxyphenol, 1.0 eq). Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases. This ensures complete formation of the highly nucleophilic phenoxide.
-
Substrate Addition: Add this compound (1.05 eq) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4-12 hours.
-
Analysis & Workup: Monitor the reaction progress by TLC or LC-MS. Once complete, cool the reaction to room temperature and carefully quench by slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
-
Reddit. (2015). Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor? Reddit. Available at: [Link]
-
ResearchGate. (n.d.). Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination. ResearchGate. Available at: [Link]
-
LibreTexts. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. Available at: [Link]
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ACS Publications. (2018). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry. Available at: [Link]
-
StackExchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. Available at: [Link]
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Slideshare. (n.d.). Factors affecting nucleophilic substitution reactions finished d. Slideshare. Available at: [Link]
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MDPI. (n.d.). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. Available at: [Link]
-
Alkyl. (2025). Strategies for Optimizing Reaction Conditions. Alkyl. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. Available at: [Link]
-
YouTube. (2020). 7.7-11 Part 5: The effect of nucleophile on the SN2 reaction. YouTube. Available at: [Link]
-
Advanced Chemistry. (n.d.). Advanced Nucleophilic Substitution Reaction Mechanisms. Available at: [Link]
-
ACS Publications. (2025). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society. Available at: [Link]
-
NIH. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. PMC. Available at: [Link]
-
University of Illinois. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution. Available at: [Link]
-
ResearchGate. (n.d.). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. ResearchGate. Available at: [Link]
-
Novatia, LLC. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates. Organic Process Research & Development. Available at: [Link]
-
Periodic Chemistry. (2019). Sulfonate Esters. Periodic Chemistry. Available at: [Link]
-
PubMed. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PubMed. Available at: [Link]
-
Pharmaffiliates. (n.d.). This compound. Pharmaffiliates. Available at: [Link]
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ResearchGate. (n.d.). Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds. ResearchGate. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. MDPI. Available at: [Link]
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Technical Support Center: Work-up Procedures for Reactions Containing Fluorinated Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for the unique challenges encountered during the work-up and purification of reactions involving fluorinated compounds. The distinct physicochemical properties imparted by fluorine—such as high electronegativity, unique solubility profiles, and the strength of the C-F bond—necessitate specialized approaches to achieve high purity and yield.
This center is structured into a practical, question-and-answer format, divided into a Troubleshooting Guide for immediate problem-solving and a Frequently Asked Questions (FAQs) section for broader foundational knowledge.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section tackles common, specific problems encountered in the lab. Each answer provides not only a solution but also an explanation of the underlying chemical principles to empower you to adapt these methods to your unique situation.
Q1: How can I effectively remove residual trifluoroacetic acid (TFA) from my reaction mixture, especially after a Boc-deprotection?
A1: Trifluoroacetic acid (TFA) is a strong acid (pKa ≈ 0.5) and a common reagent for Boc-deprotection, but its persistence in the final product, often as a TFA salt with basic functionalities like amines, is a frequent issue.[1][2] Its removal is critical as residual TFA can interfere with subsequent reactions, affect biological assays, and complicate NMR analysis.
Causality: The challenge lies in TFA's volatility (boiling point ~72 °C) being offset by its strong ionic interaction with basic products.[3][4] Simple evaporation is often insufficient to break this salt.
Solutions:
-
Azeotropic Removal: This is the most common and often effective first step. After initial concentration on a rotary evaporator, add a non-polar solvent like toluene or dichloromethane (DCM) and re-evaporate.[5][6][7] This process is typically repeated 3-4 times. The azeotrope helps carry over the residual TFA.[4][6] Methanol can also be used; it can esterify the TFA to the more volatile methyl trifluoroacetate, aiding removal.[5][8]
-
Basic Work-up (for non-base-sensitive compounds): If your compound is stable to basic conditions, dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, DCM) and wash with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution or 5-10% sodium carbonate (Na₂CO₃).[1] The base neutralizes the TFA, forming a water-soluble salt (CF₃COONa) that partitions into the aqueous layer.
-
Solid-Phase Scavenging: For sensitive substrates where an aqueous work-up is undesirable, basic resins can be employed. Stirring the crude product dissolved in a suitable solvent (like DCM) with a solid-supported base (e.g., Amberlyst A-21, PL-TBD resin) for 30-60 minutes will sequester the TFA.[1] The resin is then simply filtered off, providing a clean solution of the free-base product.[1]
-
Ion-Exchange Chromatography: For products purified by preparative HPLC using TFA-modified mobile phases, a strong cation-exchange (SCX) cartridge can be used. The basic product is retained on the resin while the TFA anion is washed away. The product is then eluted with a basic solution (e.g., methanol with ammonia).
Q2: My reaction involves a fluoride ion source like TBAF or HF-Pyridine. How do I safely and effectively quench the reaction and remove excess fluoride?
A2: Sources of naked fluoride ion (F⁻), such as tetrabutylammonium fluoride (TBAF), or acidic fluoride, like HF, are highly reactive and pose significant safety risks.[9] Incomplete quenching can lead to undesired side reactions and product degradation, while the corrosive and toxic nature of HF requires meticulous handling.[10][11]
Causality: Fluoride is a strong base and nucleophile. Residual fluoride can etch glassware (reacting with silica to form volatile and toxic SiF₄) and is a potent toxin that can cause severe skin burns and systemic toxicity by complexing with calcium and magnesium.[9][10][12]
Solutions:
-
Quenching with Silyl Chlorides: A highly effective method for quenching excess fluoride ions is the addition of a silyl chloride, such as trimethylsilyl chloride (TMSCl). The silicon-fluorine bond is exceptionally strong, leading to the rapid and irreversible formation of the stable and relatively inert trimethylsilyl fluoride (TMSF).
-
Acidic Quench (for TBAF): For reactions using anhydrous TBAF, a careful quench with a weak acid, like saturated aqueous ammonium chloride (NH₄Cl), is often sufficient. This protonates the fluoride ion, reducing its reactivity.
-
Calcium-Based Quenching: For spills or to neutralize waste streams containing HF, bases like calcium carbonate (CaCO₃) or calcium hydroxide (Ca(OH)₂) are effective. They form the insoluble and stable salt calcium fluoride (CaF₂). Note: Never use sand or kitty litter for HF spills, as the reaction with silica produces toxic silicon tetrafluoride gas.[10]
Safety is Paramount:
-
Always handle HF and its solutions in a chemical fume hood.[11][13]
-
Wear appropriate PPE, including an acid-resistant apron, face shield, and specialized gloves (nitrile or butyl rubber are often recommended, but consult the manufacturer's guide).[10][12][13]
-
Never use glassware for reactions or storage involving HF.[9] Use polyethylene, polypropylene, or Teflon containers.[10]
-
Keep a tube of calcium gluconate gel readily accessible as a first-aid antidote for skin exposure.[10][14]
Q3: My fluorinated product is volatile. How can I perform a work-up and remove the solvent without significant product loss?
A3: The incorporation of fluorine often lowers the boiling point of an organic molecule compared to its non-fluorinated analog due to reduced intermolecular van der Waals forces. This increased volatility can lead to substantial product loss during concentration steps.
Causality: Fluorine is highly electronegative but has low polarizability. This results in weaker intermolecular interactions, leading to higher vapor pressure and lower boiling points.
Solutions:
-
Avoid High Vacuum and Heat: Use a rotary evaporator with caution. Minimize the bath temperature and use a diaphragm pump with controlled vacuum instead of a high-vacuum pump. A cryotrap between the evaporator and the pump can help recover volatile compounds.[8]
-
Backfilling with Inert Gas: After evaporation, always backfill the flask with an inert gas like nitrogen or argon before removing it from the rotovap. This prevents air currents from sweeping away volatile product vapor.
-
Extraction into a High-Boiling Solvent: Before the final concentration, you can perform a solvent exchange. Extract your product into a small volume of a higher-boiling, non-volatile solvent (e.g., toluene, DMSO) in which it is soluble. Then, carefully remove the lower-boiling reaction solvent. This leaves your product in a "keeper" solvent.
-
Gas-Phase Handling: For extremely volatile compounds, which may be gases at room temperature, specialized equipment for handling and transferring them as gases or condensed liquids at low temperatures is required.[15][16][17] Metal-organic frameworks (MOFs) have emerged as a novel method for storing and handling fluorinated gases as stable solid reagents.[15][16][17]
Q4: My highly fluorinated compound has poor solubility in common organic solvents. How should I approach extraction and purification?
A4: Compounds with a high fluorine content (often defined as >60% by weight) can be immiscible with both aqueous and common organic solvents, creating a third, "fluorous" phase.[18][19][20] This unique property, while challenging for standard work-ups, is the basis of powerful "fluorous" separation techniques.[21]
Causality: The lipophobic and hydrophobic nature of perfluorinated chains drives this phase separation.[22] These molecules preferentially dissolve in perfluorinated (fluorous) solvents like perfluorohexane (FC-72) or trifluorotoluene.[18][19]
Solutions:
-
Fluorous Solid-Phase Extraction (F-SPE): This is the most powerful technique for purifying fluorous-tagged compounds.[22][23] A crude reaction mixture is loaded onto a silica gel cartridge modified with a fluorous stationary phase (e.g., -Si(CH₃)₂CH₂CH₂C₈F₁₇).[24][25]
-
Fluorophobic Elution: The cartridge is first washed with a "fluorophobic" solvent (e.g., 80:20 methanol/water).[23][24] Non-fluorous (organic) compounds elute, while the fluorous-tagged product is retained.[23]
-
Fluorophilic Elution: The cartridge is then washed with a "fluorophilic" solvent (e.g., pure methanol, THF, or acetone) to elute the purified fluorous compound.[23][24]
-
-
Reverse Fluorous Solid-Phase Extraction (r-F-SPE): In this variation, the roles are swapped. The mixture is loaded onto standard silica gel. A fluorous solvent is then used to elute the fluorous compound first, while the organic components are retained on the polar silica.[23][26]
-
Fluorous Liquid-Liquid Extraction: This involves a three-phase system: aqueous, organic, and fluorous. The fluorous compound will partition into the fluorous solvent layer (e.g., perfluorohexane), allowing for its separation from organic and water-soluble impurities.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions, offering foundational knowledge for working with fluorinated compounds.
Q5: What are the primary safety considerations when handling fluorinated compounds?
A5: Safety is the top priority. Key considerations include:
-
Toxicity: Many fluorinating agents (e.g., F₂, HF) are extremely toxic and corrosive.[9][11][27] Some fluorinated organic compounds can also be toxic or decompose to hazardous substances like HF.[28][29] Always consult the Safety Data Sheet (SDS) for each specific compound.[12]
-
PPE: Always use appropriate personal protective equipment (PPE). This includes chemical splash goggles, a face shield when working with corrosive materials, and appropriate chemical-resistant gloves.[10][12][13]
-
Ventilation: All work with volatile or hazardous fluorinated compounds must be performed in a properly functioning chemical fume hood.[11][13]
-
Waste Disposal: Fluorinated waste must be collected in clearly labeled, compatible containers and disposed of according to institutional and environmental regulations.[13]
Q6: What is "fluorous" chemistry and how can it simplify work-ups?
A6: Fluorous chemistry utilizes highly fluorinated (perfluorinated) substituents, often called "ponytails" or "tags," to facilitate the separation and purification of reaction products.[21] By attaching a fluorous tag to a reagent or catalyst, you can easily separate it from the non-fluorous product after the reaction using fluorous separation techniques like F-SPE or fluorous liquid-liquid extraction.[18][21] This strategy is a cornerstone of "Green Chemistry" as it allows for the simple recovery and reuse of expensive catalysts and reagents.[18]
Q7: Are there general guidelines for choosing extraction solvents for fluorinated molecules?
A7: Yes, the choice depends on the degree of fluorination:
-
Lightly Fluorinated Compounds: Molecules with a few fluorine atoms or a single CF₃ group generally behave like their non-fluorinated hydrocarbon analogs and can be extracted with standard organic solvents like ethyl acetate, DCM, or diethyl ether.
-
Highly Fluorinated (Fluorous) Compounds: These compounds have low solubility in common organic solvents. For extraction, you must use a fluorous solvent (e.g., perfluorohexanes, perfluorodecalin) or a partially fluorinated solvent like trifluorotoluene.[19][30] Their unique solubility allows for separation from non-fluorous compounds via liquid-liquid extraction or F-SPE.[18][30]
Data & Protocols
Table 1: Properties of Common Fluorinated Reagents & Byproducts
| Compound | Formula | Boiling Point (°C) | Key Hazard | Common Removal Method |
| Trifluoroacetic Acid (TFA) | CF₃COOH | 72.4 | Corrosive, Strong Acid | Azeotropic removal with toluene/DCM; basic wash.[1][5][6] |
| Hydrogen Fluoride (HF) | HF | 19.5 | Acutely Toxic, Corrosive | Quench with CaCO₃; handle in plasticware.[10] |
| Silicon Tetrafluoride | SiF₄ | -86 | Toxic Gas | Generated from HF + glass; prevent by using plasticware.[10] |
| Perfluorohexane | C₆F₁₄ | 56 | Low | Used as a fluorous solvent for extraction.[21] |
Protocol 1: Standardized TFA Removal via Azeotroping
-
Initial Concentration: Concentrate the reaction mixture containing TFA under reduced pressure on a rotary evaporator.
-
First Azeotrope: Add toluene (approx. 10-20 times the volume of the residue) to the flask.[6]
-
Re-concentration: Concentrate the mixture again on the rotary evaporator until all toluene is removed.
-
Repeat: Repeat steps 2 and 3 at least two more times to ensure maximal removal of TFA.[6]
-
Final Drying: Place the flask under high vacuum for 1-2 hours to remove any final traces of solvent.
Protocol 2: Fluorous Solid-Phase Extraction (F-SPE) for Purification
This protocol is a general guideline for purifying a fluorous-tagged compound from non-fluorous impurities.
-
Cartridge Preparation: Select a fluorous SPE cartridge (e.g., FluoroFlash®) with a capacity appropriate for your sample size (typically up to 100-200 mg for a 2-3 g cartridge).[22][24]
-
Pre-conditioning: Wash the cartridge with a fluorophilic solvent like methanol or acetone (e.g., 6 mL), followed by the fluorophobic elution solvent (e.g., 2 x 6 mL of 80:20 MeOH/H₂O).[23][24]
-
Sample Loading: Dissolve the crude reaction mixture (e.g., 100-200 mg) in a minimal amount of a suitable loading solvent (e.g., 0.4-0.8 mL of DMF or THF) and load it onto the pre-conditioned cartridge.[23][24]
-
Fluorophobic Elution: Elute the cartridge with 3-5 column volumes of the fluorophobic solvent (e.g., 80:20 MeOH/H₂O). Collect this fraction. This fraction contains your non-fluorous impurities.[23][24]
-
Fluorophilic Elution: Switch the elution solvent to a fluorophilic one (e.g., pure methanol or THF). Elute with 3-5 column volumes and collect this second fraction. This fraction contains your purified fluorous product.[23][24]
-
Analysis: Concentrate both fractions and analyze by TLC, LC-MS, or NMR to confirm the separation and purity.
Visual Workflows
Diagram 1: Decision Tree for Fluorinated Compound Work-up
Caption: Decision tree for selecting a work-up strategy.
Diagram 2: Fluorous Solid-Phase Extraction (F-SPE) Workflow
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- 23. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
Analytical methods for characterizing 4,4,5,5,5-Pentafluoropentyl methanesulfonate products
An Expert's Comparative Guide to the Analytical Characterization of 4,4,5,5,5-Pentafluoropentyl Methanesulfonate
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 252947-01-6, Molecular Formula: C₆H₉F₅O₃S, Molecular Weight: 256.19 g/mol ) is a fluorinated organic compound of significant interest in pharmaceutical development.[1][2][3] It serves as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and is notably identified as an impurity related to the drug Fulvestrant.[4][5] The presence of a polyfluorinated alkyl chain and a reactive methanesulfonate (mesylate) leaving group imparts unique chemical properties that necessitate a robust, multi-faceted analytical approach for its characterization.
In the landscape of pharmaceutical quality control, ensuring the identity, purity, and stability of such intermediates is not merely a procedural step but a foundational requirement for regulatory compliance and the ultimate safety and efficacy of the final drug product.[6][7] This guide provides an in-depth comparison of essential analytical methods for the comprehensive characterization of this compound. We will move beyond simple procedural descriptions to explore the causal relationships behind methodological choices, ensuring that each analytical protocol functions as a self-validating system.
Part 1: Unambiguous Structural Elucidation and Identity Confirmation
The primary step in characterizing any chemical entity is the unequivocal confirmation of its molecular structure. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a definitive structural fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the gold standard for structural elucidation because it provides atom-specific information about the chemical environment and connectivity within a molecule. For this particular analyte, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is indispensable.
-
Expertise & Experience: The choice to use ¹⁹F NMR is critical. The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, resulting in high sensitivity. Its chemical shift is exquisitely sensitive to subtle changes in the electronic environment, making it a powerful probe for confirming the integrity of the fluorinated chain and detecting potential fluorinated impurities.[8][9]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 10-15 mg of the this compound standard and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. The choice of CDCl₃ is based on its ability to dissolve the analyte and its well-characterized residual solvent peaks.[10]
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving complex spin-spin coupling patterns.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a signal-to-noise ratio (S/N) >100 for the smallest proton signal.
-
¹⁹F NMR Acquisition: Acquire the fluorine spectrum. Since ¹⁹F has a wide chemical shift range, ensure the spectral width is adequate. Proton decoupling is often applied to simplify the spectra, though coupled spectra can provide valuable structural information.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a pulse program with proton decoupling (e.g., zgpg30). A sufficient number of scans (often several hours of acquisition) is required due to the low natural abundance of ¹³C.
-
Data Processing: Process all spectra using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[10] Calibrate the ¹⁹F spectrum to an external standard like CFCl₃ (0 ppm).
Table 1: Predicted NMR Spectroscopic Data for this compound in CDCl₃
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment | Rationale for Prediction |
| ¹H | ~ 3.1 | Singlet (s) | CH₃ -SO₃- | The methyl group is deshielded by the adjacent sulfonate group. No adjacent protons result in a singlet. |
| ~ 4.4 | Triplet (t) | -O-CH₂ -CH₂- | Adjacent to the electron-withdrawing oxygen, this signal is shifted downfield. It is split into a triplet by the neighboring CH₂ group. | |
| ~ 2.1 | Multiplet (m) | -CH₂-CH₂ -CH₂- | Standard aliphatic region. Complex splitting from two adjacent, non-equivalent methylene groups. | |
| ~ 2.4 | Multiplet (m) | -CH₂-CH₂ -CF₂- | Deshielded by the adjacent electron-withdrawing CF₂ group. Split by both the preceding CH₂ and the adjacent CF₂ group. | |
| ¹⁹F | ~ -115 | Triplet of triplets (tt) | -CF₂ -CF₃ | The signal is split into a triplet by the adjacent CF₃ group and another triplet by the CH₂ group. |
| ~ -81 | Triplet (t) | -CF₂-CF₃ | Split into a triplet by the adjacent CF₂ group. | |
| ¹³C | ~ 38 | Quartet (q) | CH₃ -SO₃- | Typical chemical shift for a methyl group attached to a sulfonate. |
| ~ 68 | Triplet (t) | -O-CH₂ - | Shifted downfield due to the attached oxygen atom. | |
| ~ 20 | Triplet (t) | -CH₂-CH₂ -CH₂- | Standard aliphatic region. | |
| ~ 28 | Triplet of triplets (tt) | -CH₂ -CF₂- | Upfield shift due to γ-effect of fluorine, but deshielded by α-CF₂. Coupling to both ¹H and ¹⁹F. | |
| ~ 118 | Triplet of quartets (tq) | -CF₂ -CF₃ | Characteristic shift for a CF₂ group adjacent to a CF₃ group. | |
| ~ 126 | Quartet of triplets (qt) | -CF₂-CF₃ | Characteristic shift for a terminal CF₃ group. |
Note: Predicted values are estimates. Actual values may vary. Multiplicity in ¹³C refers to the pattern in a proton-coupled spectrum.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Corroboration
MS provides the molecular weight and structural information based on the fragmentation pattern of the molecule. The choice between Gas Chromatography-MS (GC-MS) and Liquid Chromatography-MS (LC-MS) depends on the analyte's volatility and thermal stability. Given the compound's structure, it is sufficiently volatile for GC-MS analysis.
-
Trustworthiness: A key validation check in MS is confirming the isotopic pattern. For a compound containing one sulfur atom, the [M+2] peak should be approximately 4.4% of the abundance of the molecular ion peak, corresponding to the natural abundance of the ³⁴S isotope. This confirms the presence of sulfur.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
GC Method:
-
Column: Use a low-to-mid polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).
-
Inlet: Set the injector temperature to 250°C in split mode.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. EI is a standard, robust technique that produces reproducible fragmentation patterns, ideal for library matching and structural confirmation.[11]
-
Mass Analyzer: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
-
Data Analysis: Identify the peak corresponding to the analyte. Analyze the mass spectrum for the molecular ion (M⁺˙) and characteristic fragment ions.
Table 2: Predicted Key Ions in the EI Mass Spectrum
| m/z (Daltons) | Proposed Ion | Comments |
| 256 | [C₆H₉F₅O₃S]⁺˙ | Molecular Ion (M⁺˙). May be of low abundance due to the lability of the mesylate group. |
| 177 | [C₅H₆F₅O]⁺ | Fragment from loss of the methanesulfonyl radical (•SO₂CH₃). |
| 161 | [C₅H₆F₅]⁺ | Fragment from loss of the methanesulfonate group (•OSO₂CH₃). |
| 119 | [C₂F₅]⁺ | Pentafluoroethyl cation, a characteristic fragment from the fluorinated tail. |
| 95 | [CH₃SO₂]⁺ | Methanesulfonyl cation. |
| 79 | [CH₃SO₂]⁺ | Methanesulfinyl cation. |
| 69 | [CF₃]⁺ | Trifluoromethyl cation, another key indicator of the fluorinated structure. |
Diagram: Workflow for Structural Identification
Caption: Workflow for unambiguous structural identification.
Part 2: Quantitative Purity Assessment and Impurity Profiling
For pharmaceutical intermediates, purity is paramount. The analytical methods must be sensitive enough to detect and quantify not only residual starting materials and by-products but also potentially genotoxic impurities (PGIs). Alkyl methanesulfonates can be PGIs, so a validated, sensitive method is required.[12][13]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the preferred method for purity determination due to its high resolution, reproducibility, and versatility. A reversed-phase HPLC (RP-HPLC) method is ideal for an analyte with the polarity of this compound.
-
Expertise & Experience: The choice of detector is critical. A UV detector is suitable for general purity analysis (percent area). However, coupling the HPLC to a mass spectrometer (LC-MS) is invaluable during method development. It allows for the identification of unknown impurity peaks based on their mass-to-charge ratio, providing crucial insights into the synthetic process and potential degradation pathways.
Experimental Protocol: RP-HPLC Purity Method
-
System Preparation:
-
Mobile Phase A: Water (HPLC Grade)
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. A robust, general-purpose column.
-
Diluent: Acetonitrile/Water (50:50 v/v)
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: 210 nm (chosen for general detection of organic molecules lacking a strong chromophore).
-
Gradient Program:
-
0-5 min: 40% B
-
5-25 min: 40% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 40% B (re-equilibration)
-
-
-
Sample Preparation: Prepare a sample solution at a concentration of approximately 1.0 mg/mL in the diluent.
-
System Suitability Test (SST): Before running samples, perform an SST. This is a non-negotiable step for a self-validating protocol. Inject a standard solution five times.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area and retention time of the main peak should be ≤ 2.0%. The tailing factor should be ≤ 2.0. This ensures the system is performing consistently.[14]
-
-
Analysis: Inject a blank (diluent), followed by the sample solution.
-
Calculation: Determine purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
Method Validation: Establishing Trustworthiness
The HPLC method described must be validated according to ICH Q2(R1) guidelines to prove it is fit for its purpose.[15] Validation provides documented evidence of reliability, consistency, and accuracy.[6][16]
Table 3: Comparison of Key Analytical Techniques
| Technique | Primary Application | Strengths | Limitations |
| NMR | Structural Elucidation | Definitive structural information, inherently quantitative (qNMR) | Lower sensitivity compared to MS, requires higher sample amounts |
| GC-MS | Identity Confirmation, Volatile Impurities | High sensitivity, excellent for volatile/semi-volatile compounds, reproducible fragmentation | Requires analyte to be thermally stable and volatile, potential for thermal degradation |
| HPLC-UV | Purity & Assay | High resolution, robust, widely applicable | Requires a chromophore for UV detection, limited identification capability |
| LC-MS | Impurity Identification | Combines separation power of HPLC with identification power of MS | More complex instrumentation, potential for matrix effects and ion suppression |
| CIC | Total Fluorine Content | Measures total organic fluorine, independent of molecular structure | Non-selective, does not identify specific compounds[17] |
Diagram: Analytical Method Validation Workflow
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A Senior Application Scientist's Guide to Fluoroalkylating Agents: A Comparative Analysis
Introduction: The Strategic Role of Fluoroalkylation in Modern Chemistry
The introduction of fluoroalkyl groups—such as trifluoromethyl (CF₃), difluoromethyl (CF₂H), and monofluoromethyl (CH₂F)—into organic molecules is a cornerstone strategy in modern drug discovery, agrochemicals, and materials science.[1][2][3][4] The unique properties of fluorine, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly alter a molecule's physicochemical and biological profile.[3][5] Strategic fluoroalkylation can enhance metabolic stability, increase lipophilicity, modulate pKa, and improve binding affinity to biological targets.[6][7][8][9]
However, the effective installation of these groups is not trivial. A diverse arsenal of fluoroalkylating agents has been developed, each operating through distinct mechanistic pathways—nucleophilic, electrophilic, or radical.[1][6][8] The choice of reagent is therefore a critical decision, dictated by the substrate's electronic properties, functional group tolerance, and the desired regioselectivity.
This guide provides a comparative analysis of prominent fluoroalkylating agents. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple catalog of reagents to explain the causality behind experimental choices. We will delve into the mechanistic nuances of each class, present comparative performance data, and provide actionable experimental protocols to empower you to make informed decisions in your synthetic endeavors.
Part 1: Trifluoromethylating Agents (CF₃)
The trifluoromethyl (CF₃) group is arguably the most impactful fluoroalkyl moiety in medicinal chemistry.[9][10] Its strong electron-withdrawing nature and high lipophilicity make it a valuable bioisostere for groups like methyl or isopropyl.[11] The reagents to install this group can be broadly classified by their reactive nature.
Nucleophilic Trifluoromethylation: The Ruppert-Prakash Reagent
Nucleophilic trifluoromethylation involves the transfer of a trifluoromethyl anion (CF₃⁻) or its equivalent to an electrophilic substrate.[12] The most widely utilized reagent in this class is trimethyl(trifluoromethyl)silane (TMSCF₃), commonly known as the Ruppert-Prakash reagent.[13][14]
Mechanism of Action: The Power of Activation
TMSCF₃ itself is a stable, liquid pre-nucleophile.[14] It does not spontaneously generate the CF₃⁻ anion. The key to its utility lies in its activation by a nucleophilic initiator, typically a fluoride source like tetrabylammonium fluoride (TBAF) or cesium fluoride (CsF).[7][15]
Causality: The fluoride ion attacks the electrophilic silicon center of TMSCF₃, forming a pentacoordinate silicate intermediate. This hypervalent species is unstable and readily releases the highly reactive and nucleophilic CF₃⁻ anion, which is the workhorse of the reaction. This anion then attacks electrophiles such as aldehydes, ketones, and imines.[7]
Figure 1: Mechanism of Ruppert-Prakash reagent activation and addition.
Performance and Applications
The Ruppert-Prakash reagent is highly effective for the trifluoromethylation of carbonyl compounds and imines.[7][13] Its primary advantage is the generation of a "tamed" nucleophile under relatively mild conditions, offering good functional group tolerance.
| Substrate Type | Activator | Typical Yield | Notes | Reference |
| Aromatic Aldehydes | TBAF (catalytic) | 85-98% | Generally high-yielding and clean reactions. | [7] |
| Aliphatic Ketones | CsF | 70-90% | Can be slower than with aldehydes. | [7][15] |
| Imines (unactivated) | TBAF / CsF | 60-85% | Provides access to valuable trifluoromethylated amines. | [13] |
| Esters | Stoichiometric TBAF | Low to Moderate | Less reactive; can sometimes act as a difluorocarbene source. | [16] |
Experimental Protocol: Trifluoromethylation of an Aldehyde
This protocol is a representative example and may require optimization for specific substrates.
-
Preparation: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the aldehyde substrate (1.0 mmol) and dry tetrahydrofuran (THF, 5 mL).
-
Reagent Addition: Add the Ruppert-Prakash reagent (TMSCF₃, 1.5 mmol, 1.5 equiv.).
-
Initiation: Cool the mixture to 0 °C. Add a solution of TBAF in THF (1.0 M, 0.1 mmol, 0.1 equiv.) dropwise. Causality: Catalytic initiation is sufficient as the fluoride is regenerated in the catalytic cycle. Adding it slowly at low temperature helps to control the initial exotherm.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS.
-
Quenching & Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The intermediate is often the trimethylsilyl-protected alcohol. This can be cleaved by treatment with 1M HCl in methanol or TBAF to yield the final trifluoromethyl carbinol. Purify the crude product by column chromatography.[7]
Electrophilic Trifluoromethylation: Togni and Umemoto Reagents
Electrophilic agents deliver a "CF₃⁺" equivalent to a nucleophilic substrate, such as an enolate, phenol, or heteroatom.[17][18] These reagents are invaluable for functionalizing electron-rich systems. The most prominent are the hypervalent iodine-based Togni reagents and the sulfonium-based Umemoto reagents.[8]
Mechanism of Action: A Tale of Two Pathways
While both are classified as "electrophilic," their reactivity is nuanced.
-
Togni Reagents (Hypervalent Iodine): These reagents, such as 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni Reagent I), are exceptionally versatile. They can react via a polar, two-electron pathway (nucleophilic attack on the I-CF₃ bond) or a single-electron transfer (SET) pathway to generate a CF₃ radical.[6][18] The operative pathway is often dictated by the reaction conditions (e.g., presence of a metal catalyst or light).[5][6]
-
Umemoto Reagents (Sulfonium Salts): Reagents like S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate are powerful electrophiles.[4][19] The reaction generally proceeds via a direct Sₙ2-type nucleophilic attack on the CF₃ group, displacing the dibenzothiophene leaving group.[6]
Figure 2: Comparative mechanistic pathways of Togni and Umemoto reagents.
Comparative Performance
Togni and Umemoto reagents excel at trifluoromethylating soft nucleophiles and are now commercially available, shelf-stable solids.[1][2]
| Reagent | Typical Substrates | Advantages | Limitations | Reference |
| Togni Reagent I | β-ketoesters, phenols, thiols, phosphines, arylboronic acids | Highly versatile (polar/radical), broad functional group tolerance. | Can be less reactive than Umemoto reagents for certain substrates. | [1][5][8] |
| Umemoto Reagents | Silyl enol ethers, β-ketoesters, electron-rich arenes | Highly electrophilic, excellent for C-trifluoromethylation. | Less amenable to radical pathways compared to Togni reagents. | [4][18][19] |
| Shibata Reagents | β-ketoesters, dicyanoalkylidenes | Can offer higher yields than Togni/Umemoto in specific cases. | A newer class, less commercially prevalent than Togni/Umemoto. | [1][2] |
Radical Trifluoromethylation: The Langlois Reagent
Radical trifluoromethylation provides a complementary approach, ideal for functionalizing arenes, heteroarenes, and alkenes.[20][21] The most common and cost-effective source for the trifluoromethyl radical (CF₃•) is sodium trifluoromethanesulfinate (CF₃SO₂Na), known as the Langlois reagent.[21][22][23]
Mechanism of Action: Generating the CF₃ Radical
The Langlois reagent requires an oxidant (e.g., tert-butyl hydroperoxide, TBHP) and often a metal catalyst to generate the CF₃ radical. The oxidant facilitates a single-electron oxidation of the sulfinate, which then fragments, releasing SO₂ and the CF₃ radical.[21][22]
Performance and Advantages
The Langlois reagent is an inexpensive, bench-stable solid, making it highly attractive for large-scale synthesis.[21][24]
| Reagent | Typical Substrates | Advantages | Limitations | Reference |
| Langlois Reagent | Arenes, heteroarenes, alkenes | Inexpensive, stable, wide substrate scope for radical reactions. | Requires an oxidant; reaction conditions can be harsher than with photoredox methods. | [21][23][25] |
| Togni/Umemoto (Photoredox) | Alkenes, arenes | Very mild conditions (visible light). | Requires a photocatalyst and light source; can have lower yields for some substrates. | [5][25] |
Experimental Protocol: C-H Trifluoromethylation of a Heteroarene
This protocol is a representative example based on the trifluoromethylation of 4-tert-butylpyridine.[25]
-
Preparation: To a round-bottom flask, add the heteroarene (1.0 mmol), Langlois reagent (3.0 mmol), dichloromethane (CH₂Cl₂, 5 mL), and water (2 mL) to create a biphasic mixture.
-
Initiation: Add tert-butyl hydroperoxide (TBHP, 70% in H₂O, 3.0 mmol) to the stirring mixture. Causality: The biphasic system allows for the reaction between the organic-soluble substrate and the water-soluble radical initiator components.
-
Reaction: Stir vigorously at room temperature for 12-24 hours. Monitor the reaction by GC-MS.
-
Workup: Separate the layers. Extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).
-
Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography to yield the trifluoromethylated product.
Part 2: Difluoro- and Monofluoromethylating Agents
While less common than their trifluoromethyl counterparts, the CF₂H and CH₂F groups are increasingly important in drug design. The difluoromethyl group can act as a lipophilic hydrogen bond donor, bioisosteric to a hydroxyl or thiol group, while the monofluoromethyl group is often a bioisostere for a methyl group.[26][27][28][29]
Difluoromethylating Agents (CF₂H)
Reagents for difluoromethylation also exist in nucleophilic, electrophilic, and radical forms.[28]
-
Nucleophilic: Reagents like TMSCF₂H (activated by a nucleophile) and metal salts of benzenesulfonyl difluoroacetic acid are used to target electrophiles.[28]
-
Electrophilic: Onium salts and sulfur ylides can deliver a "CF₂H⁺" equivalent to electron-rich centers.[28]
-
Radical: Zinc difluoromethylsulfinate (a Langlois reagent analogue) and Baran's reagent are effective radical precursors.[29]
Monofluoromethylating Agents (CH₂F)
The selective introduction of a single fluorine atom is challenging.[26][27]
-
Electrophilic: Fluoroiodomethane (CH₂FI) has emerged as a valuable and effective electrophilic source for transferring the CH₂F unit to heteroatom-centered nucleophiles (O, S, N, P) under mild basic conditions.[30]
-
Nucleophilic/Radical: Historically, reagents like CH₂FCl and CH₂FBr were used, but environmental concerns have spurred the development of alternatives.[27]
Part 3: Safety and Handling of Fluoroalkylating Agents
The high reactivity that makes fluoroalkylating agents useful also presents significant safety challenges.[31] Many are reactive, toxic, and can release hazardous byproducts like hydrofluoric acid (HF) upon contact with moisture.[31][32]
Core Safety Directives:
-
Engineering Controls: Always handle these reagents in a well-ventilated chemical fume hood.[33]
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (check manufacturer compatibility charts).[31][33]
-
Incompatible Materials: Store fluoroalkylating agents away from strong acids, bases, and moisture.[31]
-
Spill & Emergency Response: Be prepared for spills. Have appropriate neutralizing agents and spill kits readily available. For any skin contact, especially with reagents that can generate HF, flush immediately with copious amounts of water and apply calcium gluconate gel. Seek immediate medical attention.[31][32]
-
Waste Disposal: Dispose of all fluorinated waste in clearly labeled, compatible containers according to your institution's hazardous waste protocols.[31][33]
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A Strategic Advantage in Synthesis: A Comparative Guide to 4,4,5,5,5-Pentafluoropentyl Methanesulfonate
For researchers, scientists, and drug development professionals navigating the complexities of modern organic synthesis, the choice of reagents is paramount. Beyond mere reactivity, factors such as purification efficiency and amenability to high-throughput workflows are critical considerations. This guide provides an in-depth comparison of 4,4,5,5,5-pentafluoropentyl methanesulfonate with traditional alkyl mesylates, highlighting its unique advantages in streamlining synthetic processes.
At its core, this compound is an alkylating agent that leverages the well-established reactivity of the methanesulfonate (mesylate) leaving group. However, the incorporation of a C5F5 "fluorous" tag introduces a powerful tool for product purification, setting it apart from its non-fluorinated counterparts. This guide will delve into the practical implications of this structural modification, offering experimental insights and a comparative analysis to inform your synthetic strategies.
The Mesylate Leaving Group: A Foundation of Reactivity
Methanesulfonates, or mesylates, are widely employed in nucleophilic substitution reactions due to their excellent leaving group ability. The sulfonate group is the conjugate base of a strong acid (methanesulfonic acid), making it a stable anion upon departure.[1] This inherent stability facilitates the displacement by a wide range of nucleophiles, typically through an SN2 mechanism, which proceeds with inversion of stereochemistry.[2][3]
The reactivity of alkyl mesylates in SN2 reactions is influenced by factors such as steric hindrance at the reaction center and the nature of the solvent.[4] Generally, less sterically hindered mesylates, such as methyl and primary alkyl mesylates, exhibit higher reactivity.[2]
This compound: Beyond Reactivity
This compound shares the fundamental reactivity of other primary alkyl mesylates. The electron-withdrawing nature of the pentafluoropentyl group is insulated from the reaction center by a propyl spacer, minimizing significant electronic effects on the leaving group ability of the mesylate. However, studies on fluorinated alkyl halides have shown that fluorine substitution close to the reaction center can decelerate SN2 reactions.[5] In the case of this compound, the fluorine atoms are sufficiently remote from the carbon bearing the mesylate group, and thus, its reactivity is expected to be comparable to other primary alkyl mesylates.
The true innovation of this compound lies not in its intrinsic reactivity, but in the unique properties conferred by the "fluorous pony-tail." This highly fluorinated alkyl chain imparts a distinct physical property: a high affinity for fluorous phases. This affinity forms the basis of a powerful purification technique known as Fluorous Solid-Phase Extraction (F-SPE).
The Fluorous Advantage: Simplifying Purification with F-SPE
Traditional purification methods in organic synthesis, such as column chromatography, can be time-consuming, solvent-intensive, and challenging to automate. Fluorous synthesis offers an elegant solution to this bottleneck.[6] By "tagging" a molecule with a fluorous group, it can be selectively retained on a fluorous solid phase (typically silica gel modified with a perfluorinated stationary phase) while non-fluorinated impurities are washed away.[7]
This process, known as Fluorous Solid-Phase Extraction (F-SPE), dramatically simplifies purification. The separation is based on the highly specific interaction between the fluorous tag and the fluorous stationary phase, rather than on the subtle polarity differences exploited in traditional chromatography.[8]
Comparative Overview: this compound vs. Traditional Mesylates
| Feature | This compound | Traditional Alkyl Mesylates (e.g., Methyl, Ethyl Mesylate) |
| Leaving Group | Methanesulfonate | Methanesulfonate |
| Reactivity | Good leaving group for SN2 reactions. | Good leaving groups for SN2 reactions. |
| Purification | Amenable to rapid and efficient purification by Fluorous Solid-Phase Extraction (F-SPE). | Requires traditional purification methods (e.g., column chromatography, distillation, recrystallization). |
| Workflow | Ideal for parallel synthesis and high-throughput applications due to simplified purification. | Purification can be a significant bottleneck in multi-step and parallel synthesis. |
| Byproduct Removal | Excess reagent and non-fluorinated byproducts are easily washed away during F-SPE. | Removal of excess reagent and byproducts can be challenging and require careful chromatographic separation. |
Experimental Section: A Practical Comparison
To illustrate the practical advantages of this compound, we present a comparative experimental workflow for a representative nucleophilic substitution reaction.
Reaction: Alkylation of a Phenol
Caption: Comparative workflow for phenol alkylation.
Protocol 1: Alkylation using this compound with F-SPE Purification
-
Reaction Setup: To a solution of phenol (1.0 eq) in acetone (0.5 M) is added potassium carbonate (1.5 eq) and this compound (1.2 eq). The mixture is stirred at 60 °C for 12 hours.
-
Reaction Work-up: The reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure.
-
F-SPE Purification:
-
Cartridge Conditioning: A fluorous SPE cartridge (e.g., FluoroFlash®) is conditioned with a fluorophilic solvent (e.g., methanol) followed by a fluorophobic solvent (e.g., 80:20 methanol/water).[9]
-
Sample Loading: The crude reaction residue is dissolved in a minimal amount of a suitable solvent (e.g., DMF) and loaded onto the conditioned cartridge.[8]
-
Elution of Non-Fluorous Impurities: The cartridge is eluted with a fluorophobic solvent (e.g., 80:20 methanol/water). Unreacted phenol and other non-fluorinated byproducts are collected in this fraction.
-
Elution of the Fluorous Product: The desired fluorous-tagged product is then eluted with a fluorophilic solvent (e.g., methanol).
-
-
Product Isolation: The fluorous product fraction is concentrated under reduced pressure to yield the purified product.
Protocol 2: Alkylation using Ethyl Methanesulfonate with Traditional Purification
-
Reaction Setup: To a solution of phenol (1.0 eq) in acetone (0.5 M) is added potassium carbonate (1.5 eq) and ethyl methanesulfonate (1.2 eq). The mixture is stirred at 60 °C for 12 hours.
-
Reaction Work-up: The reaction mixture is cooled to room temperature and filtered. The filtrate is concentrated. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
Column Chromatography Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the product from unreacted starting material and byproducts.
-
Product Isolation: Fractions containing the pure product are combined and concentrated under reduced pressure.
The Power of Fluorous Tagging in Drug Discovery: The Case of Fulvestrant
A prominent example of the application of this compound is in the synthesis of Fulvestrant, a selective estrogen receptor downregulator used in the treatment of breast cancer.[7] The synthesis of Fulvestrant involves the attachment of a 9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl side chain to the steroidal backbone.[6] The pentafluoropentyl group is introduced early in the synthesis of this side chain, often via nucleophilic substitution using an appropriately functionalized pentafluoropentyl derivative, such as the corresponding mesylate. The fluorous tag can facilitate the purification of key intermediates in this multi-step synthesis.
Caption: Role of the fluorous mesylate in Fulvestrant synthesis.
Conclusion: A Strategic Choice for Modern Synthesis
While traditional alkyl mesylates remain valuable reagents in organic synthesis, this compound offers a distinct and powerful advantage for researchers seeking to streamline their workflows. The integration of a fluorous tag provides access to the highly efficient and selective purification technique of Fluorous Solid-Phase Extraction. This not only accelerates the purification process but also enhances its amenability to automation and parallel synthesis, making it an invaluable tool in the demanding environments of drug discovery and development. By understanding the principles of fluorous chemistry and the practical benefits of fluorous-tagged reagents, researchers can make more strategic decisions to enhance the efficiency and productivity of their synthetic endeavors.
References
-
Wipf, P. Organic Chemistry 1 Chapter 6. SN2 Reactions. University of Pittsburgh. [Link]
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Catalysts of Healing: A Symphony of Synthesis and Clinical Artistry in Small-Molecule Agents for Breast Cancer Alleviation. Molecules. 2023. [Link]
-
SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Chemistry Learner. 2021. [Link]
-
A New Class of SN2 Reactions Catalyzed by Protic Solvents: Facile Fluorination for Isotopic Labeling of Diagnostic Molecules. Journal of the American Chemical Society. 2005. [Link]
- Findlay, S. CHEMISTRY 2600 - Topic #4: Nucleophilic Substitution Reactions (SN1 and SN2). University of Lethbridge. 2021.
-
An alternative synthesis of the breast cancer drug fulvestrant (Faslodex®): catalyst control over C–C bond formation. Chemical Communications. 2015. [Link]
-
An Alternative Synthesis of the Breast Cancer Drug Fulvestrant (Faslodex®): Catalyst Control Over C-C Bond Formation. Chemical Communications (Cambridge, England). 2015. [Link]
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FULVESTRANT Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Pharmapproach. 2020. [Link]
-
SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. Pharmaguideline. [Link]
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Synthesis of a steroidal anti-estrogen drug, fulvestrant. ResearchGate. 2009. [Link]
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Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. 2023. [Link]
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Synthetic applications of fluorous solid-phase extraction (F-SPE). NIH National Center for Biotechnology Information. 2005. [Link]
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Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis. ResearchGate. 2005. [Link]
-
Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. NIH National Center for Biotechnology Information. 2001. [Link]
-
Perfluoroalkane Sulfonamides and Derivatives, a Different Class of PFAS: Sorption and Microbial Biotransformation Insights. Environmental Science & Technology. 2022. [Link]
-
Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination. ResearchGate. 1993. [Link]
-
Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega. 2022. [Link]
-
A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds. Science Advances. 2023. [Link]
-
Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis. NIH National Center for Biotechnology Information. 2005. [Link]
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Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. Molecules. 2001. [Link]
-
What Makes A Good Leaving Group?. Master Organic Chemistry. 2023. [Link]
-
Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis. NIH National Center for Biotechnology Information. 2004. [Link]
-
Fluorination of various alkyl halides and mesylates using CsF in the presence of PS[hmim][BF4] in tert-amyl alcohol. ResearchGate. 2005. [Link]
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Association Kinetics for Perfluorinated n-Alkyl Radicals. ChemRxiv. 2023. [Link]
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SN2 versus SN2′ Competition. The Journal of Organic Chemistry. 2022. [Link]
-
Chemoselective Nucleophilic Fluorination Induced by Selective Solvation of the S N 2 Transition State. ResearchGate. 2017. [Link]
-
Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry. Analytical Methods. 2015. [Link]
-
Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. ALWSCI. 2023. [Link]
-
Kinetics of Electrophilic Fluorination of Steroids and Epimerisation of Fluorosteroids. Chemistry – A European Journal. 2020. [Link]
-
The long-chain polyfluorinated alkyl substance perfluorohexane sulfonate (PFHxS) promotes bone marrow adipogenesis. Environmental Health Perspectives. 2023. [Link]
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Perfluoroalkyl sulfonates cause alkyl chain length-dependent hepatic steatosis and hypolipidemia mainly by impairing lipoprotein production in APOE*3-Leiden CETP mice. Toxicological Sciences. 2011. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. 2023. [Link]
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Impact of per- and polyfluoroalkyl substances structure on oxidative stress and lipid metabolism disruption in HepG2 cells. Ecotoxicology and Environmental Safety. 2023. [Link]
-
Suzuki reaction. Wikipedia. [Link]
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Bioisosteric replacement with the pentafluorosulfanyl group
An Application Scientist's Guide to Bioisosteric Replacement with the Pentafluorosulfanyl (SF₅) Group
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacological and pharmacokinetic profiles is a cornerstone of success. Bioisosteric replacement, the substitution of one functional group for another with similar steric and electronic characteristics, is a critical tool in this process. Among the array of bioisosteres available to the medicinal chemist, the pentafluorosulfanyl (SF₅) group has emerged as a compelling, albeit underutilized, alternative to more conventional moieties like the trifluoromethyl (CF₃) group and halogens.
This guide provides a comprehensive comparison of the SF₅ group with its common bioisosteres, supported by experimental data and detailed protocols. It is designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this "super-trifluoromethyl" group to overcome challenges in potency, selectivity, and metabolic stability.
Physicochemical Properties: A Head-to-Head Comparison
The decision to employ a bioisostere is driven by its ability to modulate key physicochemical parameters. The SF₅ group offers a unique constellation of properties that distinguish it from other functional groups. It is significantly more lipophilic than the trifluoromethyl group and possesses a strong, yet sterically unique, electron-withdrawing character.
The SF₅ group is considered a "super-trifluoromethyl" group due to its enhanced properties. It is a large, sterically demanding, and octahedral group that is highly stable and resistant to metabolic degradation. Its strong electron-withdrawing nature, greater than that of the CF₃ group, can significantly influence the acidity or basicity of nearby functional groups, which can be critical for receptor binding or modulating pKa. Furthermore, its remarkable lipophilicity can enhance membrane permeability and improve a compound's pharmacokinetic profile.
| Property | Pentafluorosulfanyl (SF₅) | Trifluoromethyl (CF₃) | tert-Butyl (t-Bu) | Chloro (Cl) |
| Hansch Lipophilicity (π) | 1.50 - 1.69 | 0.88 - 1.16 | 1.98 | 0.71 |
| Hammett Parameter (σp) | 0.68 | 0.54 | -0.20 | 0.23 |
| Molar Volume (ų) | ~70 | ~44 | ~74 | ~19 |
| Dipole Moment (Debye) | 3.5 - 4.0 | ~2.5 | ~0 | ~1.6 |
| Metabolic Stability | Exceptionally High | High | Moderate to High | Variable |
Data compiled from multiple sources, slight variations may exist based on the measurement system.
Key Insights from the Data:
-
Lipophilicity: The SF₅ group confers significantly more lipophilicity than CF₃ or Cl, rivaling that of a tert-butyl group. This can be a powerful tool for increasing a molecule's ability to cross cellular membranes, potentially improving oral bioavailability.
-
Electronic Effects: As the strongest electron-withdrawing group in this comparison, SF₅ can drastically alter the electronics of an aromatic ring, impacting receptor interactions and the pKa of adjacent functionalities. This effect is substantially greater than that of the CF₃ group.
-
Steric Profile: With a conical shape and a volume comparable to a tert-butyl group, the SF₅ group is sterically demanding. This can be used to probe steric pockets in a binding site or to shield a part of the molecule from metabolic enzymes.
-
Metabolic Stability: The sulfur-fluorine bonds in the SF₅ group are exceptionally strong, rendering the group almost completely inert to metabolic degradation. This makes it an excellent choice for blocking sites of metabolism, thereby increasing a drug's half-life.
Strategic Application in Drug Design: A Workflow
The decision to incorporate an SF₅ group should be a strategic one, based on a clear hypothesis. The following workflow outlines a logical process for its consideration and implementation.
Caption: A decision workflow for the strategic implementation of an SF₅ bioisostere.
Synthesis of SF₅-Containing Building Blocks
Historically, the limited availability of reliable synthetic methods hindered the widespread adoption of the SF₅ group. However, recent advances have made its incorporation more accessible. One of the most common methods for creating aryl-SF₅ compounds involves the oxidative fluorination of diaryl disulfides.
Protocol 3.1: Synthesis of an Aryl-SF₅ Compound via Oxidative Fluorination
This protocol describes a common method for synthesizing pentafluorosulfanyl-benzene from diphenyl disulfide.
Materials:
-
Diphenyl disulfide
-
Acetonitrile (anhydrous)
-
Silver(II) fluoride (AgF₂)
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vessel (e.g., PFA or FEP)
-
Stirring plate
-
Filtration apparatus
-
Rotary evaporator
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: In an inert atmosphere glovebox, add diphenyl disulfide (1.0 eq) and anhydrous acetonitrile to a fluoropolymer reaction vessel.
-
Reagent Addition: While stirring vigorously, carefully add silver(II) fluoride (AgF₂, ~12 eq) portion-wise. The reaction is highly exothermic and should be controlled.
-
Reaction: Seal the vessel and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by GC-MS or TLC if possible.
-
Quenching and Filtration: Once the reaction is complete, carefully quench any remaining AgF₂ with a reducing agent (e.g., sodium sulfite solution). Filter the reaction mixture through a pad of celite to remove silver salts.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure pentafluorosulfanyl-benzene.
Causality and Trustworthiness: This method is well-established and relies on the powerful oxidizing ability of AgF₂ to both cleave the disulfide bond and fluorinate the sulfur atom to the +5 oxidation state. The use of an inert atmosphere and anhydrous conditions is critical to prevent side reactions with water. The protocol is self-validating through standard analytical techniques (NMR, GC-MS) to confirm the structure and purity of the final product.
Case Study: SF₅ as a Bioisostere for CF₃ in a FAAH Inhibitor
A compelling example of the SF₅ group's utility comes from the development of inhibitors for Fatty Acid Amide Hydrolase (FAAH), a target for pain and inflammation. In a study by Pfizer, researchers replaced a trifluoromethyl group with a pentafluorosulfanyl group in a series of FAAH inhibitors.
| Compound | R Group | FAAH Inhibition (IC₅₀, nM) | Microsomal Stability (% remaining after 30 min) |
| 1 (Lead) | CF₃ | 15 | 30% |
| 2 (Analogue) | SF₅ | 5 | >95% |
Analysis of the Results:
-
Potency: The SF₅ analogue (2 ) was three times more potent than the CF₃-containing lead compound (1 ). This suggests that the increased lipophilicity and altered electronic profile of the SF₅ group led to more favorable interactions within the FAAH binding site.
-
Metabolic Stability: The most dramatic improvement was seen in metabolic stability. The SF₅ analogue was almost completely resistant to degradation in liver microsomes, while the CF₃ compound was significantly metabolized. This is a direct consequence of the exceptional chemical inertness of the S-F bonds.
This case study clearly demonstrates the potential of the SF₅ group to simultaneously enhance potency and dramatically improve the pharmacokinetic properties of a drug candidate.
Experimental Workflow: Assessing Metabolic Stability
A critical step after synthesizing a new SF₅ analogue is to verify its metabolic stability. The liver microsomal stability assay is a standard in vitro ADME experiment for this purpose.
Protocol 5.1: In Vitro Liver Microsomal Stability Assay
Objective: To determine the rate of metabolic degradation of a compound when incubated with liver microsomes.
Materials:
-
Test compound (e.g., SF₅ analogue) and positive control (a compound with known metabolic instability)
-
Pooled liver microsomes (e.g., human, rat)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare Solutions: Prepare stock solutions of the test compound and positive control in DMSO. Prepare the NADPH regenerating system in phosphate buffer.
-
Incubation Mixture: In a 96-well plate, add the liver microsomes and phosphate buffer. Pre-warm the plate to 37°C.
-
Initiate Reaction: Add the test compound to the wells to reach a final concentration (e.g., 1 µM). To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system. For a negative control (T=0), add the quenching solution (acetonitrile) immediately before adding the NADPH system.
-
Time Points: Incubate the plate at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Interpretation: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clint).
Caption: Workflow for a liver microsomal stability assay.
Conclusion and Future Outlook
The pentafluorosulfanyl group represents a powerful tool in the medicinal chemist's arsenal for overcoming common drug discovery hurdles. Its unique combination of high lipophilicity, potent electron-withdrawing character, and exceptional metabolic stability allows it to solve problems that other bioisosteres cannot. While synthetic challenges have historically limited its use, ongoing innovations in fluorination chemistry are making SF₅-containing building blocks more accessible.
For research teams willing to navigate the synthetic chemistry, the SF₅ group offers a high-reward strategy for enhancing potency, blocking metabolic hot-spots, and ultimately designing more robust drug candidates. As synthetic accessibility continues to improve, the SF₅ group is poised to transition from a niche curiosity to a mainstream bioisostere in modern drug development.
The SF₅ Enigma: A Comparative Guide to Pentafluorosulfanyl Drug Analogues for Enhanced Efficacy
Introduction: The Rise of a "Super-Trifluoromethyl" Group
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms has become a cornerstone for enhancing the potency, metabolic stability, and overall pharmacokinetic profile of drug candidates.[1][2] For decades, the trifluoromethyl (CF₃) group has been a workhorse in this arena. However, a more potent player has emerged: the pentafluorosulfanyl (SF₅) group. Often dubbed a "super-trifluoromethyl group," this unique substituent offers a distinct set of physicochemical properties that are capturing the attention of drug developers worldwide.[3]
The SF₅ group is characterized by its octahedral geometry, high thermal and chemical stability, and potent electron-withdrawing nature, even more so than the CF₃ group.[1][4] Critically, it imparts a significant increase in lipophilicity, a key factor in improving a molecule's ability to permeate cell membranes.[1][5] These attributes position the SF₅ group as a valuable bioisostere for not only the CF₃ group but also for bulky moieties like tert-butyl and nitro groups, offering a novel strategy to overcome common drug development hurdles such as rapid metabolism and poor bioavailability.[6]
This guide provides an in-depth comparison of the efficacy of SF₅-containing drug analogues against their non-SF₅ counterparts. We will delve into specific case studies, supported by experimental data, to illustrate the tangible benefits of this emerging functional group. Furthermore, we will provide detailed protocols for the key assays used to evaluate these compounds, offering researchers a practical framework for their own discovery programs.
Pillar 1: The Physicochemical Advantage of the SF₅ Group
The decision to incorporate an SF₅ group into a drug candidate is driven by its profound impact on several key molecular properties. Understanding these effects is crucial to appreciating the downstream improvements in pharmacological activity.
-
Enhanced Lipophilicity: The SF₅ group is significantly more lipophilic than the CF₃ group. The Hansch lipophilicity parameter (π), a measure of a substituent's contribution to a molecule's overall lipophilicity, is 1.23 for SF₅ compared to 0.88 for CF₃.[1][5] This increased lipophilicity can lead to improved absorption, distribution, and membrane permeability.
-
Potent Electron-Withdrawing Nature: With a Hammett constant (σp) of 0.68, the SF₅ group is a stronger electron-withdrawing group than CF₃ (σp = 0.53).[1][5] This can significantly alter the pKa of nearby acidic or basic centers, influencing the ionization state of the drug at physiological pH and potentially improving target engagement.
-
Metabolic Stability: The sulfur-fluorine bonds in the SF₅ group are exceptionally strong and resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[6] This inherent stability can extend a drug's half-life in the body, reducing the required dosing frequency and improving patient compliance.
-
Steric Influence: With a molecular volume of 55.4 ų, the SF₅ group is sterically larger than a CF₃ group (34.6 ų) but smaller than a tert-butyl group (76.9 ų).[1] This unique size and its octahedral geometry can lead to more selective interactions with the target protein's binding pocket.
The following diagram illustrates the key property differences between the SF₅ group and other common bioisosteres.
Caption: Physicochemical property comparison of the SF₅ group with common bioisosteres.
Pillar 2: Comparative Efficacy - Case Studies
The theoretical advantages of the SF₅ group translate into measurable improvements in drug efficacy and pharmacokinetics. Here, we present two case studies where the strategic replacement of other functional groups with an SF₅ moiety led to superior performance.
Case Study 1: SF₅-Benzopyran Analogue as a Highly Potent and Selective COX-2 Inhibitor
Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a widely used anti-inflammatory drug. However, the search for next-generation inhibitors with improved potency and pharmacokinetic profiles is ongoing. In a study by Xing et al., a series of SF₅-substituted benzopyran analogues were synthesized and evaluated as COX-2 inhibitors.
The replacement of the trifluoromethyl group in celecoxib-like structures with a pentafluorosulfanyl group on a benzopyran scaffold resulted in compounds with exceptional potency and selectivity for COX-2 over COX-1.
Table 1: Comparative In Vitro Efficacy of SF₅-Benzopyran Analogue vs. Celecoxib
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| Celecoxib | 24.3 | 0.060 | 405 |
| R,S-3a (SF₅-analogue) | >100 | 0.077 | >1298 |
Data sourced from Xing et al., J. Med. Chem. 2021 and Zarghi et al., Bioorg. Med. Chem. 2007.[7]
The SF₅-analogue, R,S-3a, demonstrated not only comparable in vitro potency to Celecoxib but a significantly improved selectivity index. More impressively, this translated to outstanding in vivo efficacy and pharmacokinetics.
Table 2: Comparative In Vivo Performance and Pharmacokinetics
| Compound | In Vivo Efficacy (AIA model, ED₅₀) | Rat Half-Life (t₁/₂) |
|---|---|---|
| Celecoxib | Not reported in this study | ~11.2 hours |
| R,S-3a (SF₅-analogue) | 0.094 mg/kg | >12 hours |
Data sourced from Xing et al., J. Med. Chem. 2021 and StatPearls Publishing 2024.[6][8]
The remarkable in vivo potency of the SF₅-analogue (ED₅₀ of 0.094 mg/kg) in an adjuvant-induced arthritis model, coupled with a long half-life, underscores the profound impact of the SF₅ group on the overall drug-like properties of the molecule.
Case Study 2: SF₅-Fenfluramine Analogue with Enhanced Serotonin Receptor Potency
Fenfluramine, a serotonin-releasing agent, and its active metabolite norfenfluramine, interact with various serotonin (5-HT) receptors. The replacement of the CF₃ group in fenfluramine with an SF₅ group led to analogues with altered potency and selectivity profiles for these receptors. A study by Welch and Lim demonstrated that the SF₅-analogue of fenfluramine exhibited significantly enhanced potency against several key 5-HT receptor subtypes implicated in mood and appetite.
Table 3: Comparative Receptor Binding Affinities (Ki, nM) of Fenfluramine Analogues
| Receptor Subtype | Fenfluramine (CF₃) | SF₅-Fenfluramine | Fold Increase in Potency |
|---|---|---|---|
| 5-HT₂B | 5000 | 290 | ~17x |
| 5-HT₂C | 130 | 88 | ~1.5x |
| 5-HT₆ | >10,000 | 1800 | >5.5x |
Data sourced from Welch & Lim, Bioorg. Med. Chem. 2007.
This dramatic increase in binding affinity, particularly for the 5-HT₂B receptor, highlights the ability of the SF₅ group to optimize ligand-receptor interactions. This enhanced potency can potentially lead to lower effective doses and a more targeted therapeutic effect.
Pillar 3: Experimental Protocols for Evaluation
To ensure scientific integrity and provide a practical resource, this section details the standard operating procedures for the key assays used to generate the comparative data discussed above.
Workflow for Comparative Analogue Evaluation
The following diagram outlines a typical workflow for the head-to-head comparison of a novel SF₅-containing drug analogue with its parent compound.
Caption: A generalized workflow for the preclinical evaluation of an SF₅ drug analogue.
Detailed Protocol 1: Human Liver Microsomal Stability Assay
This assay is fundamental for assessing the metabolic stability of a compound by measuring its rate of depletion when incubated with human liver microsomes, which are rich in cytochrome P450 enzymes.
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)
-
Acetonitrile with an internal standard for reaction termination and sample processing
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Procedure:
-
Preparation:
-
Thaw pooled HLMs on ice.
-
Prepare a working solution of the test compound and control compounds by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).
-
Prepare the HLM incubation mixture by diluting the microsomes in phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
-
Incubation (without cofactor):
-
Add the HLM incubation mixture to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate for 10 minutes at 37°C to allow for temperature equilibration.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. The 0-minute time point is crucial as it represents 100% of the initial compound concentration.
-
-
Sample Processing:
-
Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
Determine the slope of the linear regression line (k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .
-
Calculate intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) * (1 / microsomal protein concentration) .
-
Detailed Protocol 2: Caco-2 Permeability Assay
This assay utilizes a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a barrier with properties similar to the intestinal epithelium, to predict in vivo drug absorption.
Objective: To determine the apparent permeability coefficient (Papp) of a test compound in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
Test compound stock solution
-
Control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability, and Digoxin as a P-gp substrate)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS system
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells according to standard protocols.
-
Seed cells onto Transwell® inserts at an appropriate density and culture for 21-25 days to allow for differentiation and monolayer formation.
-
-
Monolayer Integrity Test:
-
Prior to the permeability experiment, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) or by performing a Lucifer yellow rejection assay. Only monolayers meeting the pre-defined integrity criteria (e.g., TEER > 200 Ω·cm²) should be used.
-
-
Permeability Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
For A-B transport: Add the test compound solution (typically at 10 µM) to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
-
For B-A transport: Add the test compound solution to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
-
Sampling:
-
At the end of the incubation period, take samples from both the donor and receiver compartments.
-
-
Analysis:
-
Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the Papp value using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) , where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor compartment.
-
-
Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B) . An ER > 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein.
-
Conclusion and Future Outlook
The pentafluorosulfanyl group is more than just a fluorine-rich substituent; it is a powerful tool for medicinal chemists to overcome complex challenges in drug design. The case studies presented here provide compelling evidence that the strategic incorporation of an SF₅ group can lead to dramatic improvements in potency, selectivity, and pharmacokinetic properties. While synthetic challenges for introducing the SF₅ group remain, ongoing advancements in synthetic methodology are making SF₅-containing building blocks more accessible.[2] As our understanding of the nuanced effects of this "super-trifluoromethyl" group continues to grow, we can anticipate the development of a new generation of drug candidates with superior efficacy and safety profiles, ultimately benefiting patients across a wide range of therapeutic areas.
References
- 1. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Pentafluorosulfanyl-containing flufenamic acid analogs: Syntheses, properties and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis and Biological Evaluation of New 5,5-Diarylhydantoin Derivatives as Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A-Researcher's-Guide-to-Fluoroalkylation:-Evaluating-Alternatives-to-4,4,5,5,5-Pentafluoropentyl-Methanesulfonate
<-4>
Introduction: The Need for Diverse Fluoroalkylation Tools
The strategic introduction of fluorinated alkyl chains into molecular scaffolds is a cornerstone of modern drug discovery and materials science. These motifs can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] 4,4,5,5,5-Pentafluoropentyl methanesulfonate (PFPMS) has emerged as a valuable reagent for introducing the pentafluoropentyl group, a common bioisostere, via nucleophilic substitution.[3][4][5][6] The methanesulfonate ("mesylate") moiety serves as an excellent leaving group, facilitating the displacement by a wide range of nucleophiles.[7][8][9] However, reliance on a single reagent can limit synthetic flexibility. Factors such as reactivity, cost, substrate scope, and reaction conditions necessitate a broader toolkit. This guide provides an in-depth comparison of viable alternatives to PFPMS, offering researchers the data and protocols needed to make informed decisions for their specific synthetic challenges.
I. Understanding the Incumbent: this compound (PFPMS)
PFPMS is a potent electrophile designed for SN2-type reactions. The electron-withdrawing nature of the pentafluoropentyl chain enhances the electrophilicity of the carbon center, while the mesylate is a highly stabilized anion, making it an excellent leaving group.[7][8] This combination allows for the efficient alkylation of various nucleophiles, including phenols, amines, and thiols.
Typical Reaction Scheme: Nucleophile-H + CH₃SO₃(CH₂)₄CF₂CF₃ → Nucleophile-(CH₂)₄CF₂CF₃ + CH₃SO₃H
While effective, the reactivity of PFPMS may not be optimal for all substrates. Highly sensitive or sterically hindered nucleophiles may require milder conditions or a reagent with a different reactivity profile.
II. Strategic Alternatives to PFPMS
Alternatives can be broadly categorized based on the modification to the core PFPMS structure: variations in the leaving group, and the use of reagents that operate under different mechanistic paradigms.
A. Modulating Reactivity Through Leaving Group Modification
The most direct alternatives to PFPMS involve replacing the methanesulfonate group with other sulfonate esters or halides. This strategy retains the desired pentafluoropentyl moiety while fine-tuning the reagent's electrophilicity and handling properties.
| Reagent | Leaving Group | Key Advantages | Key Disadvantages |
| This compound (PFPMS) | Mesylate (-OMs) | Good reactivity, moderate cost, well-established. | Can be overly reactive for some substrates. |
| 4,4,5,5,5-Pentafluoropentyl p-Toluenesulfonate (PFP-OTs) | Tosylate (-OTs) | Similar reactivity to mesylate, often crystalline and easier to handle.[10] | Slightly larger, may have steric limitations with bulky nucleophiles.[10] |
| 4,4,5,5,5-Pentafluoropentyl Trifluoromethanesulfonate (PFP-OTf) | Triflate (-OTf) | Extremely reactive due to the superb leaving group ability of triflate.[8] | Higher cost, moisture sensitive, may be too reactive leading to side products. |
| 1-Iodo-4,4,5,5,5-pentafluoropentane | Iodide (-I) | Ideal for Finkelstein reactions and metal-catalyzed cross-couplings. | Generally less reactive in direct SN2 with weak nucleophiles compared to sulfonates. |
| 1-Bromo-4,4,5,5,5-pentafluoropentane | Bromide (-Br) | More reactive than the corresponding chloride, good for SN2 and Grignard formation. | Less reactive than the corresponding iodide. |
Causality Behind Leaving Group Choice: The reactivity of these alternatives is directly proportional to the stability of the corresponding leaving group anion. The triflate anion is exceptionally stable due to the strong electron-withdrawing effect of the three fluorine atoms, rendering PFP-OTf the most potent electrophile in this series.[8] Tosylates and mesylates have similar leaving group abilities, with practical choices often depending on the physical properties of the reagent (e.g., crystallinity of tosylates).[10][11] Halides are weaker leaving groups than sulfonates in polar, protic solvents but are indispensable for a different set of reaction types, including organometallic cross-coupling and radical reactions.[12]
B. Shifting the Mechanistic Paradigm: Radical Approaches
For substrates that are poor nucleophiles or when alternative regioselectivity is desired, radical fluoroalkylation offers a powerful alternative to nucleophilic substitution.[13][14][15] These methods typically involve the generation of a pentafluoropentyl radical, which can then engage with a variety of substrates.
| Reagent Class | Example | Mechanism | Advantages | Limitations |
| Perfluoroalkyl Iodides | 1-Iodo-4,4,5,5,5-pentafluoropentane | Homolytic cleavage of the C-I bond via heat, light, or a radical initiator.[12] | Useful for addition to alkenes and arenes; complementary reactivity to nucleophilic methods.[15] | Requires specific initiation conditions; may not be suitable for all functional groups. |
| Sulfonium Salts (Umemoto-type) | N/A (Analogous) | Single Electron Transfer (SET) from a reductant (e.g., photoredox catalyst).[16] | Can be used for a wide range of transformations.[17][18][19] | Stoichiometric generation of byproducts. |
| Hypervalent Iodine (Togni-type) | N/A (Analogous) | Reductive cleavage of the I-CF₂R bond.[20] | Bench-stable, versatile reagents for electrophilic and radical pathways.[17][18] | Can be more expensive than simpler precursors. |
Expert Insight: Radical methods fundamentally change the rules of engagement. Instead of attacking an electrophilic carbon, the pentafluoropentyl radical can add to pi-systems or participate in hydrogen atom transfer (HAT) processes. This opens up synthetic avenues for the functionalization of unactivated C-H bonds and electron-rich aromatic systems, substrates that are often incompatible with reagents like PFPMS.[12][15]
III. Experimental Protocols & Workflows
To provide a practical comparison, the following section details standardized protocols for the O-alkylation of a model substrate, 4-nitrophenol, using PFPMS and a key alternative, 1-iodo-4,4,5,5,5-pentafluoropentane.
Protocol 1: O-Alkylation using this compound (PFPMS)
This protocol describes a standard SN2 reaction.
Materials:
-
4-Nitrophenol
-
This compound (PFPMS)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-nitrophenol (1.0 mmol, 1.0 eq).
-
Add anhydrous potassium carbonate (1.5 mmol, 1.5 eq).
-
Add anhydrous acetonitrile (10 mL) and stir the resulting suspension.
-
Add PFPMS (1.1 mmol, 1.1 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 60 °C and monitor by Thin Layer Chromatography (TLC) until consumption of the starting material is complete (typically 4-8 hours).
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the desired ether product.
Self-Validation System: The reaction progress is monitored by TLC, comparing the reaction mixture to spots of the starting phenol and the expected product (if available). Complete consumption of the starting material is a key indicator of reaction completion. The final product should be characterized by ¹H NMR, ¹⁹F NMR, and MS to confirm its identity and purity.
Protocol 2: O-Alkylation using 1-Iodo-4,4,5,5,5-pentafluoropentane via Ullmann-type Coupling
This protocol utilizes a copper-catalyzed coupling, suitable for halide-based alternatives.
Materials:
-
4-Nitrophenol
-
1-Iodo-4,4,5,5,5-pentafluoropentane
-
Copper(I) Iodide (CuI)
-
Cesium Carbonate (Cs₂CO₃), anhydrous
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Toluene, anhydrous
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add CuI (0.1 mmol, 10 mol%).
-
Add 4-nitrophenol (1.0 mmol, 1.0 eq) and anhydrous cesium carbonate (2.0 mmol, 2.0 eq).
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous toluene (5 mL), followed by DMEDA (0.2 mmol, 20 mol%) and 1-iodo-4,4,5,5,5-pentafluoropentane (1.2 mmol, 1.2 eq).
-
Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove copper salts, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel.
IV. Visualization of Synthetic Strategy
Choosing the correct reagent is a critical decision point in any synthesis. The following workflow diagram illustrates the logical process for selecting an appropriate pentafluoroalkylation agent.
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A Senior Application Scientist's Guide to the Structural Validation of Novel Compounds from 4,4,5,5,5-Pentafluoropentyl Methanesulfonate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Pentafluoropentyl Moiety
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a proven method for modulating a compound's physicochemical and biological properties.[1][2] Organofluorine compounds often exhibit enhanced metabolic stability, increased lipophilicity, and unique binding interactions, making them highly valuable in drug discovery.[3] Among the various fluorinated synthons, the 4,4,5,5,5-pentafluoropentyl group stands out as a particularly useful moiety. It provides a significant lipophilic contribution while its terminal CF₃ and adjacent CF₂ groups offer a robust shield against metabolic degradation.
4,4,5,5,5-Pentafluoropentyl methanesulfonate (CAS 252947-01-6) is an excellent starting material for introducing this valuable group.[4][5] The methanesulfonate (mesylate) is a superb leaving group, facilitating the synthesis of a diverse array of novel derivatives through nucleophilic substitution. However, the very properties that make these fluorinated compounds desirable also present unique challenges for their structural validation. The high electronegativity of fluorine profoundly influences the electronic environment of the entire molecule, impacting spectroscopic signatures in ways that demand a specialized and multi-faceted analytical approach.
This guide provides a comparative analysis of the essential spectroscopic and analytical techniques required for the unambiguous structural determination of novel compounds derived from this key fluorinated building block. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a logical workflow to ensure the integrity of your research.
Synthetic Pathway: Accessing Novel Derivatives
The primary route to new chemical entities from this compound involves a straightforward nucleophilic substitution (Sₙ2) reaction. The electron-withdrawing nature of the mesylate group makes the adjacent carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles (e.g., amines, phenols, thiols, carboxylates), enabling the creation of diverse chemical libraries.
Caption: General synthesis of novel derivatives.
The Analytical Gauntlet: A Comparative Guide to Structural Validation
Confirming the exact structure of a novel organofluorine compound is not a one-size-fits-all process. A synergistic approach, leveraging the strengths of multiple analytical techniques, is essential for unambiguous validation.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is indispensable for determining the precise atomic connectivity of organic molecules.[6][8] For organofluorine compounds, its utility is magnified by the unique properties of the ¹⁹F nucleus.[9]
-
¹⁹F NMR Spectroscopy: This is the most powerful initial step for validating the incorporation of the pentafluoropentyl group. The ¹⁹F nucleus boasts 100% natural abundance and high sensitivity, often providing clean spectra with no background signals due to the rarity of natural organofluorines.[10][11] Its large chemical shift dispersion makes it easy to distinguish between different fluorine environments (e.g., the -CF₂-CF₃ moiety) even on low-field instruments.[9]
-
¹H and ¹³C NMR Spectroscopy: These standard techniques remain crucial. The pentafluoropentyl chain induces significant downfield shifts on adjacent protons and carbons. Furthermore, the presence of C-F and H-F spin-spin couplings provides a wealth of structural information.[11][12] For instance, the CH₂ group directly attached to the fluorinated chain will appear as a complex multiplet in the ¹H NMR spectrum due to coupling with both adjacent protons and the two fluorine atoms of the CF₂ group.
-
2D Correlation Spectroscopy: When 1D spectra are ambiguous, 2D experiments are vital. Heteronuclear correlation experiments like ¹H-¹⁹F HETCOR are particularly effective, directly mapping the connectivity between protons and fluorine atoms and confirming the precise location of the fluorinated chain within the molecule.[10] Advanced methods can even correlate all three spin types (¹H, ¹³C, and ¹⁹F) to resolve complex structures in a single experiment.[11]
| NMR Technique | Primary Role in Validation | Key Advantages for Fluorinated Compounds | Limitations |
| ¹⁹F NMR | Confirming the presence and integrity of the pentafluoropentyl group. | High sensitivity, 100% natural abundance, wide chemical shift range, no background signal.[10][11] | Provides information only about the fluorinated portion of the molecule. |
| ¹H NMR | Elucidating the overall proton framework and connectivity. | H-F coupling provides direct evidence of proximity to the fluorinated chain. | Can lead to complex, overlapping multiplets near the fluorinated chain. |
| ¹³C NMR | Mapping the carbon skeleton of the molecule. | C-F coupling constants (¹JCF, ²JCF, etc.) are highly informative for structural assignment.[11] | Lower sensitivity than ¹H NMR; long relaxation times for quaternary carbons. |
| 2D NMR (e.g., ¹H-¹⁹F HETCOR) | Unambiguously assigning connectivity between different parts of the molecule. | Directly links the proton and fluorine environments, resolving structural ambiguities.[10] | Requires more instrument time and expertise for data interpretation. |
Mass Spectrometry (MS): Confirming Molecular Weight and Composition
Mass spectrometry is essential for determining the molecular weight and elemental formula of a novel compound.[6][13] However, the choice of ionization technique is critical for analyzing fluorinated molecules, which can be prone to extensive fragmentation.[14][15]
-
High-Resolution Mass Spectrometry (HRMS): This is a mandatory step. HRMS provides a highly accurate mass measurement, allowing for the confident determination of the compound's elemental formula and distinguishing it from other potential structures with the same nominal mass.
-
Ionization Technique Comparison:
-
Electron Ionization (EI): This hard ionization technique often causes extensive fragmentation of fluorinated compounds, making the molecular ion peak (M⁺) weak or entirely absent.[14][15] While the fragmentation pattern can be characteristic, it complicates molecular weight determination.
-
Electrospray Ionization (ESI): A much softer technique, ideal for polar molecules. It typically yields the protonated molecule [M+H]⁺ or other adducts ([M+Na]⁺, [M+K]⁺), making molecular weight determination straightforward.[16]
-
Field Ionization (FI): An exceptionally soft ionization method capable of observing the molecular ion of volatile compounds that do not show one with EI or CI, making it highly suitable for these derivatives.[15]
-
| Ionization Method | Principle | Suitability for Pentafluoropentyl Derivatives | Common Issues |
| Electron Ionization (EI) | High-energy electron beam bombardment. | Poor. Often fails to produce a detectable molecular ion due to extensive fragmentation.[14][15] | Loss of molecular weight information. |
| Electrospray Ionization (ESI) | Formation of charged droplets and solvent evaporation. | Excellent for polar derivatives. Reliably produces protonated molecules [M+H]⁺ or adducts. | Signal suppression can occur, especially with mobile phase additives like TFA.[16] |
| Field Ionization (FI) | Ionization in a strong electric field. | Very Good. A soft technique that is highly effective at producing a molecular ion for compounds that fragment easily.[15] | Less common than ESI; may not be suitable for non-volatile compounds. |
| APCI | Atmospheric Pressure Chemical Ionization. | Good. Suitable for less polar compounds than ESI. Can produce [M+H]⁺ or [M-20]⁻ ions.[17] | Thermal degradation can be an issue for labile compounds. |
X-ray Crystallography: The Unambiguous Gold Standard
When absolute, undeniable proof of structure is required, single-crystal X-ray crystallography is the ultimate arbiter.[18] It provides a precise three-dimensional map of the molecule, confirming not only connectivity but also stereochemistry and conformation.[19]
While powerful, it is often the most challenging technique to implement, as it is entirely dependent on the ability to grow a high-quality, single crystal of the compound—a process that can be a significant bottleneck.[18] The introduction of the flexible and lipophilic pentafluoropentyl chain can influence crystal packing, sometimes making crystallization more difficult.[20][21]
Experimental Protocols: A Self-Validating Workflow
The following protocols represent a logical and efficient workflow for validating the structure of a novel compound synthesized from this compound.
Caption: Integrated workflow for structural validation.
Protocol 1: Core Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of a reference standard (e.g., TMS for ¹H/¹³C, CFCl₃ or a known fluorinated compound for ¹⁹F).
-
¹⁹F NMR Acquisition: Acquire a 1D ¹⁹F NMR spectrum. Verify the presence of two distinct multiplets corresponding to the -CF₂-CF₃ groups. The integration ratio should be approximately 2:3.
-
¹H and ¹³C NMR Acquisition: Acquire standard 1D ¹H and ¹³C{¹H} spectra. Analyze the chemical shifts, integration (for ¹H), and coupling patterns to build a structural hypothesis. Pay close attention to the signals of the atoms adjacent to the pentafluoropentyl chain.
-
HRMS Analysis: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable solvent (e.g., methanol, acetonitrile). Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer. Obtain the high-resolution mass of the [M+H]⁺ or [M+Na]⁺ ion and use software to confirm that the measured mass corresponds to the expected elemental formula within a 5 ppm error margin.
Protocol 2: X-ray Crystallography (If Required)
-
Crystallization Screening: The goal is to obtain well-formed, single crystals between 0.1-0.5 mm in size.[19] Screen a wide range of conditions:
-
Method: Slow evaporation, vapor diffusion, slow cooling.
-
Solvents: Test a matrix of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile) and mixtures thereof.
-
-
Crystal Mounting & Data Collection: Carefully mount a suitable crystal on a goniometer head.[19] Place the crystal on the diffractometer and cool it under a stream of nitrogen (typically 100 K) to minimize thermal motion.
-
Data Collection: Collect a full sphere of diffraction data using a high-intensity X-ray source (e.g., Mo Kα radiation) and a modern detector.[19]
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to get an initial model. Refine this model against the experimental data until convergence is reached, yielding the final, unambiguous 3D structure.[18]
Conclusion
The synthesis of novel derivatives from this compound opens a gateway to new chemical entities with potentially enhanced properties. However, the confidence in any subsequent biological or material testing rests entirely on the rigorous and unambiguous validation of the compound's structure. A hierarchical approach, beginning with the powerful and informative techniques of ¹⁹F NMR and HRMS, forms the bedrock of this validation. When ambiguity persists, advanced 2D NMR techniques and the definitive power of X-ray crystallography should be employed. By understanding the unique analytical behavior of these fluorinated molecules and selecting the appropriate tools, researchers can ensure the scientific integrity of their work and accelerate the pace of discovery.
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The Pentafluorosulfanyl (SF5) Group: A Rising Star in Modulating Pharmacokinetic Properties
A Comparative Guide for Drug Development Professionals
In the landscape of medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic (PK) profile is a cornerstone of successful drug development. The choice of functional groups to append to a molecular scaffold can dramatically alter its absorption, distribution, metabolism, and excretion (ADME) properties. While trifluoromethyl (CF3) and tert-butyl groups have long been staples in this endeavor, the pentafluorosulfanyl (SF5) group has emerged as a compelling alternative, offering a unique combination of properties that can overcome common developmental hurdles.
This guide provides an in-depth comparison of the SF5 group with its more traditional counterparts, supported by experimental data and detailed protocols. We will explore the nuanced effects of this "super-trifluoromethyl" group on key PK parameters, offering insights into why and when it should be considered in your drug discovery programs.
Unveiling the Pentafluorosulfanyl Group: A Unique Physicochemical Profile
The SF5 group is a hypervalent sulfur moiety with five fluorine atoms arranged in a square pyramidal geometry. This structure bestows upon it a distinct set of electronic and steric properties that differentiate it from other commonly used functional groups.
Steric and Electronic Properties: A Comparative Overview
The SF5 group is sterically demanding, comparable in size to a tert-butyl group, yet it is its electronic character that truly sets it apart. It is a strongly electron-withdrawing group, more so than the CF3 group, which can significantly impact the acidity or basicity of nearby functional groups. Furthermore, its octahedral-like geometry provides a three-dimensional scaffold that can be exploited for specific binding interactions.
Table 1: Comparison of Physicochemical Properties
| Property | SF5 | CF3 | t-Butyl |
| van der Waals Volume (ų) | 69.4 | 42.6 | 64.9 |
| Hammett Parameter (σp) | 0.68 | 0.54 | -0.20 |
| Lipophilicity (π) | 1.50 | 0.88 | 1.98 |
| Dipole Moment (Debye) | ~3.5 | ~2.5 | ~0 |
This unique combination of size, electron-withdrawing nature, and high lipophilicity makes the SF5 group a powerful tool for modulating molecular properties.
Caption: Comparative properties of SF5, CF3, and t-Butyl groups.
The SF5 Group in Action: Modulating Key Pharmacokinetic Parameters
The true value of the SF5 group lies in its ability to favorably modulate multiple PK parameters simultaneously. Let's delve into the experimental evidence.
Enhancing Metabolic Stability
A significant challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes. The SF5 group exhibits exceptional metabolic stability due to the high strength of the S-F and S-C bonds, making it resistant to oxidative metabolism.
A study by Chai et al. (2021) demonstrated this effect by comparing the in vitro metabolic stability of a model compound with different substituents. The SF5-substituted analog showed a significantly longer half-life in human liver microsomes compared to the t-butyl and even the CF3 analogs.
Table 2: In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| SF5-analog | > 240 | < 5 |
| CF3-analog | 120 | 11.5 |
| t-Butyl-analog | 45 | 30.8 |
This enhanced stability can lead to improved oral bioavailability and a longer duration of action in vivo.
Fine-Tuning Lipophilicity and Membrane Permeability
Lipophilicity is a double-edged sword; while essential for membrane permeability, excessive lipophilicity can lead to poor solubility, high plasma protein binding, and off-target toxicity. The SF5 group offers a unique balance. While highly lipophilic, its strong dipole moment can improve solubility compared to a similarly sized, non-polar group like t-butyl.
Experimental data from Caco-2 permeability assays, a standard model for intestinal absorption, often show that SF5-containing compounds exhibit high passive permeability.
Caption: Workflow for assessing in vitro metabolic stability.
Experimental Protocols: A Guide to Comparative Analysis
To enable a direct comparison of the SF5 group with other substituents in your own research, we provide the following standardized protocols.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound and positive control (e.g., a rapidly metabolized drug)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, combine the HLM, phosphate buffer, and the test compound. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Start the reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing ice-cold acetonitrile to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to pellet the protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is the rate constant (k). Calculate the half-life as t½ = 0.693/k and the intrinsic clearance as CLint = (0.693/t½) / (protein concentration).
Conclusion: Strategic Incorporation of the SF5 Group
The pentafluorosulfanyl group is more than just a bioisostere for the trifluoromethyl or t-butyl group. Its unique combination of steric bulk, strong electron-withdrawing character, high lipophilicity, and exceptional metabolic stability makes it a powerful tool in the medicinal chemist's arsenal. While its synthesis can be more challenging than that of more traditional groups, the potential rewards in terms of improved pharmacokinetic properties often justify the effort. By strategically incorporating the SF5 group, researchers can unlock new avenues for developing safer and more effective drugs.
References
-
Chai, C. L. L., et al. (2021). The Pentafluorosulfanyl (SF5) Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(19), 14297–14336. [Link]
-
Sponsel, C., et al. (2019). The Pentafluorosulfanyl (SF5) Group: A New Tool for Drug Discovery. Angewandte Chemie International Edition, 58(31), 10414-10427. [Link]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4,4,5,5,5-Pentafluoropentyl Methanesulfonate
As researchers and developers in the pharmaceutical and chemical industries, our work necessitates the use of novel and reactive compounds. 4,4,5,5,5-Pentafluoropentyl methanesulfonate (CAS No. 252947-01-6) is one such molecule, valuable as an intermediate in organic synthesis, particularly due to its unique combination of a reactive methanesulfonate (mesylate) leaving group and a stable, lipophilic pentafluoropentyl chain.[1][2][3] However, these same properties demand a rigorous and informed approach to its handling and disposal to ensure the safety of laboratory personnel and the protection of our environment.
This guide provides a detailed, step-by-step protocol for the proper disposal of this compound. Moving beyond a simple checklist, we will explore the chemical rationale behind each procedural step, grounding our recommendations in the fundamental principles of chemical reactivity and regulatory compliance.
Hazard Identification: Understanding the Dual-Nature Risk
The disposal protocol for any chemical is dictated by its inherent hazards. This compound presents a dual-risk profile derived from its two key functional components: the methanesulfonate ester and the polyfluorinated alkyl chain.
-
Methanesulfonate Esters (Mesylates): This functional group is a potent alkylating agent. Sulfonate esters are known to be reactive electrophiles that can alkylate nucleophilic sites on biological molecules, including DNA.[4][5] This reactivity underlies their classification as potential mutagens and carcinogens. Therefore, direct contact must be avoided, and uncontrolled release into the environment is unacceptable.
-
Polyfluorinated Alkyl Chains: The 4,4,5,5,5-pentafluoro portion of the molecule places it in the broad class of per- and polyfluoroalkyl substances (PFAS). These substances are characterized by the exceptional strength of the Carbon-Fluorine bond, which makes them highly resistant to environmental and biological degradation.[6][7] Their persistence is a significant environmental concern, necessitating disposal methods capable of complete molecular destruction.
The following table summarizes the key hazard considerations for this compound, synthesized from data on analogous sulfonate esters and fluorinated chemicals.
| Hazard Category | Description & Rationale | Primary Precaution |
| Acute Toxicity / Irritation | Sulfonate esters can be irritating to the skin, eyes, and respiratory system.[8] Direct contact can cause irritation or chemical burns.[9][10][11] | Wear appropriate Personal Protective Equipment (PPE) at all times. |
| Genotoxicity / Carcinogenicity | As alkylating agents, methanesulfonate esters are often treated as suspect mutagens and potential carcinogens.[5] | Minimize exposure; handle only in well-ventilated areas or fume hoods. |
| Reactivity | The compound is sensitive to strong bases, strong acids, and strong oxidizing agents, which can lead to rapid, potentially hazardous decomposition.[10] | Store away from incompatible materials. Do not mix with other waste streams without first verifying compatibility. |
| Environmental Persistence | The C-F bonds are extremely stable, leading to high persistence in the environment if released. | Absolutely no drain disposal. All waste must be collected for destruction. |
The Core Disposal Workflow: A Step-by-Step Protocol
The guiding principle for disposing of this compound is containment and destruction . The following workflow ensures that the chemical is handled safely from the moment it is designated as waste to its final disposal.
Caption: Overall workflow for the disposal of this compound.
Experimental Protocol: Detailed Disposal Steps
-
Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE.
-
Gloves: Chemically resistant gloves (Nitrile is a suitable choice for incidental contact).
-
Eye Protection: Chemical splash goggles.
-
Body Protection: A standard laboratory coat.
-
Work Area: All handling of the pure compound or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation of any vapors.
-
-
Waste Segregation: At the point of generation, determine the correct waste stream. This chemical must never be disposed of down the sanitary sewer or in solid waste bins.[12] It must be treated as halogenated organic hazardous waste . Use the following decision process to guide segregation.
Caption: Decision diagram for segregating different forms of waste.
-
Containerization:
-
Use only chemically compatible waste containers, typically high-density polyethylene (HDPE) or glass bottles with screw caps.
-
Ensure the container is in good condition with no cracks or leaks.
-
Do not fill containers beyond 90% capacity to allow for expansion.
-
-
Labeling: Proper labeling is critical for safety and compliance. Affix a completed hazardous waste tag to the container, including:
-
The full chemical name: "this compound"
-
CAS Number: "252947-01-6"[1]
-
An accurate estimation of the concentration and volume.
-
The relevant hazard pictograms (e.g., Irritant, Health Hazard).
-
The date accumulation started.
-
-
Storage: Store the sealed and labeled waste container in a designated and properly signed Satellite Accumulation Area (SAA). This area should be secure, away from drains, and segregated from incompatible chemicals.[11]
-
Final Disposal: The only acceptable terminal disposal method for this compound is high-temperature incineration (>1000 °C) at a licensed hazardous waste facility. This is because:
-
The high temperatures are required to break the robust C-F bonds.
-
The facility must have advanced scrubber systems to neutralize the acidic gases (HF and SOx) produced during combustion.[10]
-
Your institution's Environmental Health & Safety (EHS) department will manage the collection from the SAA and subsequent shipment to the certified disposal facility. Never attempt to dispose of this chemical yourself.
Spill Management Protocol
Accidents can happen. A prepared response is key to mitigating risk.
-
Evacuate: If a significant amount is spilled, evacuate the immediate area and alert colleagues.
-
Secure: Prevent access to the spill area.
-
Report: Contact your institution's EHS or emergency response team immediately.
-
For Minor Spills (if trained to do so):
-
Ensure you are wearing full PPE.
-
Contain the spill by covering it with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully collect the absorbent material using non-sparking tools and place it into a sealable, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as solid hazardous waste.[13]
-
The Option of Chemical Neutralization (For Advanced Users)
While collection for incineration is the primary recommended pathway, in some circumstances, it may be desirable to chemically degrade the reactive methanesulfonate group prior to disposal, converting it to a less hazardous species. This should only be performed by trained personnel with a thorough understanding of the reaction.
Principle: Basic hydrolysis can be used to cleave the sulfonate ester, converting it to the corresponding alcohol (4,4,5,5,5-pentafluoropentan-1-ol) and methanesulfonate salt.[4]
Protocol:
-
Work in a fume hood and wear full PPE.
-
For every 1 gram of the sulfonate ester, prepare a solution of ~1.2 grams of sodium hydroxide in 20 mL of a 9:1 methanol/water mixture.
-
Place the sodium hydroxide solution in a flask equipped with a magnetic stirrer and an ice bath for temperature control.
-
Slowly, and in small portions, add the this compound to the stirring basic solution. The reaction can be exothermic.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours (e.g., overnight) to ensure complete hydrolysis.
-
The resulting solution, now containing the fluorinated alcohol and sodium methanesulfonate, must still be disposed of as halogenated organic hazardous waste due to the persistent nature of the fluorinated alcohol. However, its acute reactivity and potential genotoxicity have been significantly reduced.
By adhering to these detailed procedures, you can ensure the safe management and disposal of this compound, upholding your commitment to laboratory safety and environmental stewardship.
References
-
Protheragen. S-(4,4,5,5,5-Pentafluoropentyl)isothiourea Methanesulfonate. Available at: [Link]
-
Pharmaffiliates. This compound. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2783233, Perfluorophenyl methanesulfonate. Available at: [Link]
-
Roberts, J. C., et al. (2009). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC - NIH. Available at: [Link]
-
Product Quality Research Institute. Sulfonate Esters – How Real is the Risk? Summary of Key Findings from PQRI. Available at: [Link]
-
ChemBK. 2,3,4,5,6-Pentafluorophenyl methanesulfonate. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 22721493, Perfluoropentanesulfonate. Available at: [Link]
-
LookChem. General procedures for the purification of Esters. Available at: [Link]
-
Product Quality Research Institute. Sulfonate Esters - How Real is the Risk? Available at: [Link]
-
Angene Chemical. Safety Data Sheet (Pentafluoro-N-[(pentafluoroethyl)sulfonyl]ethanesulfonamide). Available at: [Link]
- Google Patents. WO1994018159A1 - Process to improve alkyl ester sulfonate surfactant compositions.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 75922, Perfluoropentanesulfonic acid. Available at: [Link]
-
Novatia, LLC. A Detailed Kinetic and Mechanistic Study of the Reactions of Methanesulfonic Acid with Methanol and Ethanol. Available at: [Link]
-
Periodic Chemistry. Sulfonate Esters. Available at: [Link]
-
University of Illinois Urbana-Champaign. Guidance for the Use of Tricaine Methane Sulfonate (MS-222). Available at: [Link]
-
Washington State University. STANDARD OPERATING PROCEDURES FOR HAZARDOUS CHEMICALS MS-222. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 87793813, Perfluoropentane sulfonamide. Available at: [Link]
-
Cheméo. Chemical Properties of Methane sulfonamide (CAS 3144-09-0). Available at: [Link]
-
Toxic Docs. N-methyl perfluorooctanesulfonamide. Available at: [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
